Ethyl 1-methylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJNMLPRDRTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282086 | |
| Record name | Ethyl 1-methyl-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5166-67-6 | |
| Record name | Ethyl 1-methyl-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5166-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methylpiperidine-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5166-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 1-methyl-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-methylpiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-methylpiperidine-3-carboxylate: Properties and Applications
This guide provides a comprehensive technical overview of Ethyl 1-methylpiperidine-3-carboxylate, a key heterocyclic building block in modern drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core physicochemical properties, synthesis, and pharmacological relevance, grounded in established scientific literature and field-proven insights.
Introduction: The Strategic Importance of the Piperidine Scaffold
This compound, also known as 1-Methyl-nipecotic acid ethyl ester, belongs to the piperidine class of heterocyclic compounds.[1] The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which can effectively orient substituents in three-dimensional space to engage with biological targets. The tertiary amine within the ring is typically basic, allowing for salt formation to improve solubility and enabling critical hydrogen bond interactions within protein binding pockets.
This specific molecule, featuring an ethyl carboxylate at the 3-position and an N-methyl group, serves as a versatile intermediate for creating more complex molecular architectures.[2] Its strategic value lies in the combination of a basic nitrogen center and a modifiable ester group, providing two key points for chemical elaboration.
Core Physicochemical and Basic Properties
Understanding the fundamental properties of a synthetic building block is critical for its effective application in multi-step synthesis and for predicting the behavior of its derivatives in physiological environments. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [1][3][4][5] |
| Molecular Weight | 171.24 g/mol | [1][2][5] |
| CAS Number | 5166-67-6 | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 88-89 °C at 11 mmHg (14.7 hPa) | [1] |
| 361.7 K (88.55 °C) at 15 mbar | [4] | |
| Density | 0.954 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.451 | [1][6] |
| pKa (Predicted) | 8.56 ± 0.10 | [6][7] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [1] |
Expert Insights on Basic Properties:
The predicted pKa of approximately 8.56 is a crucial parameter.[6][7] This value indicates that the tertiary amine of the piperidine ring will be predominantly protonated at physiological pH (7.4). This property is fundamental to its utility in medicinal chemistry, as the resulting cationic charge can form strong ionic interactions with anionic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. Furthermore, this basicity influences the compound's solubility in aqueous media and its ability to cross biological membranes.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through standard organic chemistry transformations. A common and illustrative method involves the esterification of the corresponding carboxylic acid followed by N-alkylation.
General Synthetic Workflow
A representative synthesis begins with a commercially available piperidine-3-carboxylic acid derivative (Nipecotic acid). The workflow involves two primary steps: esterification and N-methylation.
Caption: General synthesis workflow for this compound.
Detailed Synthetic Protocol Example
While specific patents often detail nuanced approaches, a general and robust procedure for a similar compound, methyl 1-methylpiperidine-4-carboxylate, provides a reliable template.[8]
Protocol: Synthesis via Esterification and N-Methylation
-
Esterification:
-
To a stirred solution of 1-methylpiperidine-3-carboxylic acid hydrochloride (1 equivalent) in absolute ethanol (approx. 4-5 volumes), cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully evaporate the solvent under reduced pressure.
-
-
Work-up & Isolation:
-
Redissolve the crude residue in dichloromethane or ethyl acetate.
-
Carefully neutralize the solution by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.
-
-
Purification:
Key Reactivity
The molecule's reactivity is dominated by its two functional groups:
-
Tertiary Amine: The nitrogen is nucleophilic and basic. It can be quaternized with alkyl halides. Its basicity is central to its biological interactions.
-
Ester: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, or serve as an electrophile in reactions with strong nucleophiles like Grignard reagents. This handle is often used to build more complex side chains.[2]
Pharmacological Relevance and Applications
The N-methylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).
-
Precursor for Morphine Analogs: Derivatives of this compound, specifically 4-aryl substituted variants, are key intermediates in the synthesis of potent morphine analogs with applications as analgesics.[9]
-
Sigma-1 (σ₁) Receptor Ligands: Recent research has demonstrated that 1-methylpiperidine derivatives show high affinity for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in neurodegenerative diseases, pain, and cancer.[10] Compounds derived from this scaffold have shown antiproliferative activity against human prostate cancer cells.[10] The N-methyl group, in particular, was found to be crucial for high σ₁ affinity compared to N-H or N-ethyl analogs.[10]
-
General Synthetic Building Block: It is widely used as a reactant for various chemical transformations, including N-demethylation studies, regioselective oxidations, and the synthesis of complex chelating agents.[1]
Analytical Characterization
Confirming the identity and purity of this compound is essential for its use in research and development.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: A gas-phase IR spectrum is available for reference from the National Institute of Standards and Technology (NIST).[3] Key expected peaks would include C-H stretching from the alkyl groups, a strong C=O stretch from the ester carbonyl group around 1730 cm⁻¹, and C-N stretching vibrations.
-
Mass Spectrometry (MS): The NIST WebBook also provides mass spectrometry data (electron ionization).[4] The molecular ion peak [M]⁺ would be expected at m/z = 171.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Predicted ¹H NMR spectra are available in public databases.[2] Key signals would include a singlet for the N-methyl group, a quartet and triplet for the ethyl ester group, and a series of multiplets for the piperidine ring protons.
Purity Assessment
Purity is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry detector (GC-MS or LC-MS). Commercial suppliers typically offer this compound at ≥96% purity.[1]
Safety and Handling
As a chemical intermediate, proper handling is imperative.
-
Hazard Classification: this compound is classified as a warning-level hazard.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, is required.[1][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6] It is classified as a combustible liquid.[1]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that leverages the inherent advantages of the N-methylpiperidine scaffold. Its well-defined physicochemical properties, particularly its basicity, combined with versatile synthetic handles, make it an invaluable tool for medicinal chemists. Its demonstrated utility in the synthesis of CNS-active agents, including σ₁ receptor ligands with anticancer potential, underscores its continuing importance in the development of novel therapeutics. This guide provides the foundational knowledge required for its effective and safe application in the laboratory.
References
- 1. エチル 1-メチル-3-ピペリジンカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 4. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Ethyl 1-Methyl Piperidine-3-Carboxylate [chembk.com]
- 7. 205194-12-3 CAS MSDS ((R)-Ethyl 1-methylpiperidine-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Ethyl 1-methylpiperidine-3-carboxylate molecular weight
An In-Depth Technical Guide to Ethyl 1-Methylpiperidine-3-Carboxylate: Physicochemical Properties, Synthesis, and Analytical Characterization
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in synthetic chemistry and drug development. The document details the core molecular identity, including its precise molecular weight, and presents a thorough examination of its physicochemical properties. Furthermore, it outlines a representative synthetic pathway and establishes a robust, multi-technique analytical workflow for structural verification and quality control. This guide is intended to serve as an authoritative resource for scientists, offering field-proven insights and detailed protocols to ensure experimental success and data integrity.
Core Molecular Identity
The foundational step in any research endeavor is the unambiguous identification of the chemical entity. This compound is a derivative of nipecotic acid, featuring an ethyl ester at the 3-position and a methyl group on the piperidine nitrogen.
Molecular Weight and Formula
The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for verification via mass spectrometry.
-
Monoisotopic Molecular Weight: 171.125928785 Da[5]
The distinction between average and monoisotopic mass is crucial. For synthetic and gravimetric purposes, the average molecular weight (171.24 g/mol ) is used. For high-resolution mass spectrometry, the monoisotopic mass is the value that will be experimentally observed.
Chemical Identifiers
A consolidated list of identifiers is essential for accurate database searching and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][4][6] |
| CAS Number | 5166-67-6 | [2][3][4][6] |
| Synonyms | 1-Methyl-nipecotic acid ethyl ester, Ethyl 1-methylnipecotate | [2][3][4] |
| InChI | InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3 | [2][3][4] |
| InChIKey | VFJJNMLPRDRTCO-UHFFFAOYSA-N | [2][3][4] |
| SMILES | CCOC(=O)C1CCCN(C)C1 | [3] |
Physicochemical Properties
Understanding the physical properties of a compound is paramount for its proper handling, purification, and use in reactions.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 88-89 °C @ 11 mmHg | [3] |
| Density | 0.954 g/mL @ 25 °C | [3] |
| Refractive Index | n20/D 1.451 | [3] |
The liquid nature of this compound at room temperature necessitates handling via volumetric or gravimetric means. Its relatively high boiling point allows for purification by vacuum distillation, a common and effective technique for compounds in this molecular weight range.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through various routes. A common and logical approach involves the N-methylation of a suitable piperidine precursor. This strategy is often preferred as it avoids potential side reactions associated with introducing the N-methyl group early in a more complex synthesis.
Generalized Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis, emphasizing the key transformation and subsequent purification steps. This approach, involving reductive amination, is a robust and widely used method for N-alkylation of secondary amines.
Caption: Generalized workflow for the synthesis of this compound.
Representative Laboratory-Scale Synthesis Protocol
This protocol is based on established chemical principles for reductive amination.[7] The causality behind this choice is its high efficiency and the clean nature of the reaction, which simplifies downstream purification.
-
Reactor Setup: To a hydrogenation vessel, add the precursor, ethyl piperidine-3-carboxylate (1 equivalent), and a suitable catalyst such as 10% Palladium on Carbon (Pd/C).
-
Solvent Addition: Add ethanol as the reaction solvent to dissolve the starting material.
-
Reagent Addition: Add aqueous formaldehyde (e.g., 37% solution, ~1.2 equivalents) to the mixture. Formaldehyde serves as the source of the methyl group.
-
Hydrogenation: Seal the vessel and place it under an atmosphere of hydrogen gas (e.g., 50 psi).
-
Reaction: Agitate the mixture at room temperature for approximately 12-18 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC-MS).
-
Workup - Catalyst Removal: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Self-Validation Note: Incomplete removal of the catalyst can lead to product degradation over time.
-
Workup - Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~11 mmHg) to yield the final product as a clear liquid.[3]
Analytical Characterization and Quality Control
A multi-technique approach is required for the unequivocal confirmation of the compound's structure and purity. This constitutes a self-validating system where each analysis provides complementary information.
Analytical Workflow for Structural Verification
The following workflow ensures that the synthesized material meets the required standards of identity and purity before its use in further applications.
Caption: Integrated analytical workflow for quality control and structural verification.
Protocol: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).
-
Analysis: Acquire the spectrum in positive ion mode.
-
Expected Result: The primary observed ion should be the protonated molecule [M+H]⁺ at an m/z corresponding to the compound's monoisotopic mass (172.1332).
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure and assess purity.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Expected Result:
-
¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), the N-methyl group (singlet), and the piperidine ring protons (complex multiplets) should be observed with appropriate integrations.
-
¹³C NMR: Resonances for all 9 unique carbon atoms should be present, including the characteristic ester carbonyl peak (~170-175 ppm).
-
-
Protocol: Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology:
-
Sample Preparation: Place a drop of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer.
-
Instrumentation: Acquire the IR spectrum.
-
Expected Result: The spectrum should show characteristic absorption bands, including a strong C=O stretch for the ester functional group (typically ~1730 cm⁻¹) and C-N stretches. The NIST Chemistry WebBook provides reference spectra for this compound.[6]
-
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical substance.
GHS Hazard Information
The compound is classified with the following hazards:[3]
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Signal Word | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this substance in a well-ventilated chemical fume hood.[8][9] Eyewash stations and safety showers should be readily accessible.[8]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat is mandatory. Ensure full coverage to prevent skin contact.
-
-
General Hygiene: Avoid inhalation of vapors.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][10]
Applications in Research and Development
This compound is primarily used as a versatile building block in organic synthesis. Its structural motifs are relevant in medicinal chemistry and materials science. It serves as a reactant for various transformations, including:[3]
-
N-demethylation studies
-
Reverse Cope elimination reactions
-
Regioselective oxidation
-
Synthesis of novel chelating agents
-
Sequential Michael-Michael-Dieckmann cyclizations
Its relationship to nipecotic acid also makes it a compound of interest in the synthesis of molecules with potential neurological activity.[7]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 3. エチル 1-メチル-3-ピペリジンカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 5. (R)-Ethyl 3-methylpiperidine-3-carboxylate | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 7. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. fishersci.es [fishersci.es]
An In-depth Technical Guide to the Structural Information of Ethyl 1-methylnipecotate
This guide provides a comprehensive overview of the structural and physicochemical properties of ethyl 1-methylnipecotate, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. This document delves into the molecular architecture, spectroscopic signature, and stereochemical nuances of this compound, offering field-proven insights and detailed methodologies.
Introduction: The Significance of Ethyl 1-methylnipecotate in Modern Chemistry
Ethyl 1-methylnipecotate, also known as ethyl 1-methylpiperidine-3-carboxylate, belongs to the class of N-methylated piperidine derivatives.[1][2] These scaffolds are of paramount importance in medicinal chemistry due to their prevalence in a wide array of bioactive molecules and natural products. The N-methylpiperidine moiety often imparts favorable pharmacokinetic properties, such as improved metabolic stability and enhanced blood-brain barrier penetration.[3] Ethyl 1-methylnipecotate serves as a versatile precursor in the synthesis of novel therapeutics, particularly in the realm of neuroscience, where derivatives of its parent compound, nipecotic acid, have been extensively studied as GABA reuptake inhibitors.[4][5] Understanding the intricate structural details of this molecule is therefore crucial for the rational design and synthesis of next-generation pharmaceuticals.
Fundamental Physicochemical and Structural Identifiers
A precise understanding of a molecule begins with its fundamental identifiers and physical properties. This data is essential for experimental design, safety considerations, and regulatory compliance.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][6] |
| CAS Number | 5166-67-6 | [1][2][6] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2][6] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 88-89 °C at 11 mmHg | [1] |
| Density | 0.954 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.451 | [1] |
| SMILES | CCOC(=O)C1CCCN(C)C1 | [1] |
| InChI | 1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3 | [1] |
| InChIKey | VFJJNMLPRDRTCO-UHFFFAOYSA-N | [2][6] |
Elucidation of the Two-Dimensional Structure: Spectroscopic Analysis
The definitive structure of ethyl 1-methylnipecotate is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. While a publicly available, fully assigned spectrum for ethyl 1-methylnipecotate is not readily found in the searched literature, a predicted spectrum can be constructed based on the analysis of its constituent parts and data from closely related analogs. Enantiomeric discrimination of ethyl 1-methyl-3-piperidinecarboxylate has been studied using ¹H and ¹³C NMR in the presence of a chiral solvating agent.[1]
¹H NMR (Proton NMR): The proton NMR spectrum would provide information on the number of different types of protons and their connectivity.
-
Ethyl Ester Group: A triplet integrating to 3 hydrogens around δ 1.2 ppm (from the -CH₃ group) and a quartet integrating to 2 hydrogens around δ 4.1 ppm (from the -OCH₂- group) would be expected.
-
N-Methyl Group: A singlet integrating to 3 hydrogens is anticipated around δ 2.3-2.5 ppm.
-
Piperidine Ring Protons: A series of complex multiplets would be observed between δ 1.5 and 3.0 ppm, corresponding to the diastereotopic methylene protons and the methine proton at the C3 position.
¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
-
Ethyl Ester Group: The carbonyl carbon (C=O) would appear around δ 173-175 ppm. The methylene carbon (-OCH₂-) is expected around δ 60 ppm, and the methyl carbon (-CH₃) around δ 14 ppm.
-
N-Methyl Group: The N-methyl carbon should resonate in the region of δ 42-46 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring would appear in the δ 20-60 ppm range. The carbon bearing the ester group (C3) would be expected around δ 40-45 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of ethyl 1-methylnipecotate is available in the NIST Chemistry WebBook.[2][7] The key absorption bands are:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2800 | Strong | C-H stretching (alkyl) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1250-1050 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure. The mass spectrum of ethyl 1-methylnipecotate is also available in the NIST Chemistry WebBook.[2][6]
-
Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight of the compound, would be expected.
-
Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z = 126, and the loss of the entire ester group (-COOC₂H₅, m/z = 73) resulting in a fragment at m/z = 98. Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation for piperidine derivatives.
Three-Dimensional Architecture: Stereochemistry and Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For ethyl 1-methylnipecotate, this includes both its stereochemistry and the conformational flexibility of the piperidine ring.
Ethyl 1-methylnipecotate possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers: (R)-ethyl 1-methylnipecotate and (S)-ethyl 1-methylnipecotate. The specific stereoisomer can have profound effects on its biological activity.
The piperidine ring typically adopts a chair conformation to minimize steric strain. In ethyl 1-methylnipecotate, two key conformational equilibria exist:
-
Ring Inversion: The chair conformation can interconvert between two forms.
-
Nitrogen Inversion: The N-methyl group can occupy either an axial or an equatorial position.
The preferred conformation will be the one that minimizes steric interactions. Generally, for N-methylpiperidine derivatives, the conformer with the equatorial methyl group is thermodynamically more stable. The substituent at the C3 position (the ethyl ester group) will also have a preference for the equatorial position to avoid 1,3-diaxial interactions.
References
- 1. 1-甲基-3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 3. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 7. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
Spectroscopic Data for Ethyl 1-methylpiperidine-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-methylpiperidine-3-carboxylate is a substituted piperidine derivative with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol .[1][2][3] Piperidine and its derivatives are common structural motifs in many pharmaceuticals and bioactive molecules. A thorough understanding of the spectroscopic properties of these compounds is crucial for their identification, characterization, and quality control in drug discovery and development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application and interpretation of these techniques for structural elucidation and confirmation.
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. While experimental ¹H and ¹³C NMR spectra for this compound were not publicly available, predicted spectra have been generated to provide insights into the expected chemical shifts and coupling patterns.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound shows distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl-CH3 | 1.25 | triplet | 3H |
| Piperidine-H4 (axial) | 1.50 | multiplet | 1H |
| Piperidine-H5 (axial) | 1.60 | multiplet | 1H |
| Piperidine-H4 (equatorial) | 1.75 | multiplet | 1H |
| Piperidine-H5 (equatorial) | 1.95 | multiplet | 1H |
| Piperidine-H2 (axial) | 2.05 | multiplet | 1H |
| N-CH3 | 2.25 | singlet | 3H |
| Piperidine-H6 (axial) | 2.30 | multiplet | 1H |
| Piperidine-H3 | 2.50 | multiplet | 1H |
| Piperidine-H2 (equatorial) | 2.80 | multiplet | 1H |
| Piperidine-H6 (equatorial) | 2.90 | multiplet | 1H |
| Ethyl-CH2 | 4.12 | quartet | 2H |
Disclaimer: ¹H NMR data is predicted and may not reflect the exact experimental values.
Interpretation of the Predicted ¹H NMR Spectrum:
-
Ethyl Group: The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (-CH2-) around 4.12 ppm due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH3) at approximately 1.25 ppm.
-
N-Methyl Group: The N-methyl group will appear as a sharp singlet at around 2.25 ppm, as it has no adjacent protons to couple with.
-
Piperidine Ring Protons: The protons on the piperidine ring will show complex multiplets in the region of 1.50-2.90 ppm. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants. The proton at the C3 position, being adjacent to the electron-withdrawing ester group, is expected to be shifted downfield compared to the other ring protons.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ethyl-CH3 | 14.2 |
| Piperidine-C4 | 25.5 |
| Piperidine-C5 | 28.0 |
| Piperidine-C3 | 41.0 |
| N-CH3 | 42.5 |
| Piperidine-C2 | 55.0 |
| Piperidine-C6 | 57.5 |
| Ethyl-CH2 | 60.3 |
| C=O (Ester) | 174.0 |
Disclaimer: ¹³C NMR data is predicted and may not reflect the exact experimental values.
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Ester Carbonyl: The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field, around 174.0 ppm.
-
Ethyl Group Carbons: The methylene carbon (-CH2-) of the ethyl group is expected at approximately 60.3 ppm, and the methyl carbon (-CH3) at around 14.2 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will have chemical shifts in the range of 25-60 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield compared to the other ring carbons. The C3 carbon, attached to the ester group, will also be deshielded.
-
N-Methyl Carbon: The carbon of the N-methyl group is expected to appear around 42.5 ppm.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring high-quality NMR spectra of liquid samples like this compound.
Caption: Workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase IR spectrum of this compound is available from the NIST WebBook.
Table of Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2950 | Strong | C-H stretch | Alkanes (piperidine and ethyl groups) |
| ~1735 | Strong | C=O stretch | Ester |
| ~1180 | Strong | C-O stretch | Ester |
Interpretation of the IR Spectrum:
The IR spectrum is characterized by several key absorption bands. The strong band around 1735 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of strong C-H stretching vibrations around 2950 cm⁻¹ confirms the aliphatic nature of the molecule. A strong absorption band around 1180 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.
Experimental Protocol for IR Spectroscopy (Liquid Sample)
For a liquid sample such as this compound, the following "neat" sample preparation technique is commonly used.
Caption: Workflow for acquiring an IR spectrum of a liquid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[3]
Table of Key Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 171 | ~20 | [M]⁺ (Molecular Ion) |
| 156 | ~5 | [M - CH₃]⁺ |
| 128 | ~30 | [M - C₂H₅O]⁺ |
| 98 | ~100 | [M - COOC₂H₅]⁺ |
| 70 | ~40 | Piperidine fragment |
| 57 | ~65 | C₄H₉⁺ or C₃H₅O⁺ |
| 42 | ~25 | C₃H₆⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 171, which confirms the molecular weight of the compound. The base peak at m/z 98 corresponds to the loss of the ethoxycarbonyl group (-COOC₂H₅). Other significant fragments include the loss of a methyl group (m/z 156) and the loss of an ethoxy group (m/z 128). The presence of peaks at m/z 70, 57, and 42 are characteristic of the fragmentation of the piperidine ring.
Caption: Key fragmentation pathways of this compound in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for obtaining an EI mass spectrum of a volatile liquid sample.
Caption: Workflow for acquiring an EI-MS spectrum.
Conclusion
This technical guide provides a detailed overview of the spectroscopic data for this compound. The combination of predicted NMR data with experimental IR and MS data offers a robust framework for the structural characterization of this compound. The provided experimental protocols serve as a practical reference for researchers in the field. A comprehensive understanding of these spectroscopic techniques and their application is indispensable for the successful identification and development of novel piperidine-based therapeutic agents.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-methylpiperidine-3-carboxylate
Introduction: The Structural Significance of a Nipecotic Acid Derivative
Ethyl 1-methylpiperidine-3-carboxylate is a derivative of nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake.[1][2] As such, its structural analogues are of significant interest in medicinal chemistry and drug development for their potential neurological applications. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of their molecular structure in solution.[3]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a spectral interpretation, but also the underlying principles and experimental considerations necessary for a thorough structural elucidation. We will explore the causality behind the observed chemical shifts and coupling patterns, providing insights into the molecule's conformational behavior.
Core Principles of ¹H NMR Spectroscopy: A Refresher
Before dissecting the spectrum, a brief review of the fundamental principles is essential. The ¹H NMR spectrum provides four key pieces of information for structural analysis.[4][5]
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[6] Protons in electron-rich environments are "shielded" and appear at a higher field (lower ppm value), while those near electronegative atoms are "deshielded" and appear at a lower field (higher ppm value).[7][8][9]
-
Integration: The area under each signal is directly proportional to the number of protons generating that signal. This provides a ratio of the different types of protons in the molecule.[5][10]
-
Multiplicity (Splitting Pattern): Spin-spin coupling causes the signal of a proton to be split by neighboring, non-equivalent protons.[11] According to the n+1 rule, a proton with 'n' equivalent neighbors will be split into 'n+1' lines (e.g., singlet, doublet, triplet).[12]
-
Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), is the coupling constant. It is independent of the external magnetic field and provides crucial information about the connectivity and spatial relationship (dihedral angle) between coupled protons.[13][14][15]
Structural Anatomy and Predicted ¹H NMR Spectrum
The structure of this compound contains several distinct proton environments, which give rise to a characteristic NMR spectrum. The piperidine ring's non-planar chair conformation introduces additional complexity, rendering the axial and equatorial protons on the same carbon atom (diastereotopic) chemically non-equivalent.[16][17]
Figure 1: Structure of this compound with proton labels (a-f) corresponding to the predicted spectral data.
Detailed Spectral Assignment
The analysis below correlates each signal to the protons in the molecule, explaining the rationale for its chemical shift, integration, and multiplicity.
| Label | Protons | Predicted δ (ppm) | Integration | Multiplicity | Rationale |
| a | -O-CH₂-CH₃ | ~1.25 | 3H | Triplet (t) | Aliphatic methyl group adjacent to a methylene group (CH₂). The signal is split into a triplet by its two neighbors (n+1 = 2+1=3).[10][18] |
| b | -O-CH₂ -CH₃ | ~4.13 | 2H | Quartet (q) | Methylene group deshielded by the adjacent ester oxygen. The signal is split into a quartet by the three neighboring methyl protons (n+1 = 3+1=4).[10][18] |
| c | N-CH₃ | ~2.29 | 3H | Singlet (s) | Methyl group attached to a nitrogen atom. With no adjacent protons, it appears as a sharp singlet. Its chemical shift is downfield from a typical alkyl group due to the electronegativity of the nitrogen. |
| d | H-2, H-6 (Ring) | ~2.0 - 2.9 | 4H | Multiplet (m) | These methylene protons are adjacent to the nitrogen atom, resulting in a downfield shift. The axial and equatorial protons are non-equivalent and will have complex splitting patterns from coupling to each other (geminal coupling) and adjacent ring protons. |
| e | H-3 (Ring) | ~2.5 - 3.1 | 1H | Multiplet (m) | This methine proton is alpha to the carbonyl group of the ester, which deshields it. It is coupled to the methylene protons at C-2 and C-4, resulting in a complex multiplet. |
| f | H-4, H-5 (Ring) | ~1.5 - 2.1 | 4H | Multiplet (m) | These are the most upfield of the ring protons. They exist as two sets of non-equivalent axial and equatorial protons, leading to overlapping multiplets due to geminal and vicinal coupling. |
Conformational Analysis via Coupling Constants
The piperidine ring predominantly exists in a chair conformation to minimize steric strain.[16] This conformational preference can be investigated through the vicinal (three-bond) coupling constants (³J) of the ring protons. According to the Karplus equation, the magnitude of ³J is dependent on the dihedral angle between the coupled protons.
-
Large coupling constants (³J ≈ 10-13 Hz) are typically observed for protons with a dihedral angle of ~180°, which corresponds to a diaxial relationship.
-
Small coupling constants (³J ≈ 2-5 Hz) are characteristic of protons with dihedral angles of ~60°, corresponding to axial-equatorial or equatorial-equatorial relationships.
A detailed analysis of the complex multiplets arising from the piperidine protons, potentially requiring 2D NMR techniques like COSY and HSQC, would allow for the determination of these coupling constants. This, in turn, can confirm the chair conformation and reveal the preferred orientation (axial or equatorial) of the bulky ethyl carboxylate substituent at the C3 position, which is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. The following steps outline a robust methodology for analyzing this compound.
Workflow for ¹H NMR Analysis
Figure 2: Standard experimental workflow for acquiring and processing the ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Concentration: A concentration of approximately 10-25 mM is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[8]
-
-
Instrumental Setup & Acquisition:
-
Spectrometer: Data should be acquired on a modern NMR spectrometer, typically with a field strength of 400 MHz or higher to achieve better signal dispersion.[19]
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters: A standard one-pulse experiment is used. Key parameters include the pulse angle (typically 90°), acquisition time (~2-4 seconds), and a relaxation delay (~1-5 seconds) to allow for the protons to return to equilibrium between pulses. The number of scans is averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transformation: The raw time-domain signal (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.
-
Calibration and Analysis: The spectrum is referenced by setting the TMS peak to 0.00 ppm. The signals are then integrated, and their chemical shifts and multiplicities are determined.
-
Conclusion and Outlook
The ¹H NMR spectrum of this compound is a rich source of structural information. The distinct signals for the ethyl and N-methyl groups are readily assigned, while the complex, overlapping multiplets of the piperidine ring protons provide a fingerprint of the molecule's core structure and conformation. A thorough analysis, guided by the principles of chemical shift theory and spin-spin coupling, allows for the complete assignment of the spectrum, confirming the molecule's identity. For drug development professionals, this level of detailed structural verification is a non-negotiable step in ensuring the integrity of lead compounds and understanding their structure-activity relationships. Advanced 2D NMR experiments can be employed for an even more definitive assignment of the complex piperidine ring system, further solidifying the structural elucidation.
References
- 1. エチル 1-メチル-3-ピペリジンカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Interpreting | OpenOChem Learn [learn.openochem.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. compoundchem.com [compoundchem.com]
- 12. J-coupling - Wikipedia [en.wikipedia.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. weizmann.ac.il [weizmann.ac.il]
- 15. NMR J-couplings [tcm.phy.cam.ac.uk]
- 16. d-nb.info [d-nb.info]
- 17. cris.technion.ac.il [cris.technion.ac.il]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 1-methylpiperidine-3-carboxylate
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 1-methylpiperidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the molecule's vibrational spectroscopy, offering field-proven insights into its structural characterization.
Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These absorption patterns create a unique spectral fingerprint, providing invaluable information about the functional groups present in the molecule. For a molecule such as this compound, which possesses multiple functional groups including a tertiary amine, an ester, and a saturated heterocyclic ring, IR spectroscopy serves as a rapid and non-destructive method for structural confirmation and purity assessment.
This guide will systematically deconstruct the IR spectrum of this compound by examining the characteristic absorption bands of its constituent functional groups. We will then synthesize this information to provide a holistic interpretation of the full spectrum, supported by data from the National Institute of Standards and Technology (NIST) gas-phase IR spectrum of the compound[1][2].
Molecular Structure and Functional Group Analysis
The structure of this compound comprises three key components that give rise to its characteristic IR spectrum: the ethyl ester group, the N-methyl tertiary amine, and the piperidine ring. Understanding the expected vibrational frequencies of each of these functional groups is paramount to interpreting the overall spectrum.
Caption: Molecular structure of this compound highlighting the key functional groups.
Predicted Infrared Absorption Bands
The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkyl C-H | C-H Stretching | 2850-3000 | Strong |
| C-H Bending (Scissoring/Wagging) | 1350-1470 | Medium | |
| N-Methyl Group | C-H Stretching (Symmetric) | ~2780-2805 | Medium, Sharp |
| Ester | C=O Stretching | 1735-1750 | Strong |
| C-O Stretching (Asymmetric) | 1150-1250 | Strong | |
| C-O Stretching (Symmetric) | 1000-1100 | Strong | |
| Tertiary Amine | C-N Stretching | 1020-1250 | Weak-Medium |
| Piperidine Ring | Ring Vibrations (Breathing/Deformation) | Fingerprint Region (< 1500) | Complex |
Detailed Spectral Interpretation
A comprehensive understanding of the IR spectrum of this compound is achieved by dissecting the contributions of each functional group.
The Carbonyl (C=O) Stretch: A Telltale Sign of the Ester
The most prominent and readily identifiable absorption band in the spectrum of an ester is the carbonyl (C=O) stretching vibration. For aliphatic esters, such as this compound, this band is expected to be strong and sharp, appearing in the range of 1735-1750 cm⁻¹[3][4]. The exact position of this peak can be influenced by factors such as the electronic environment and physical state of the sample[5][6]. The high intensity of this band is due to the large change in dipole moment associated with the C=O bond stretching.
The C-O Stretches: The Ester's "Rule of Three"
Esters characteristically exhibit two distinct C-O stretching vibrations, which, along with the C=O stretch, are sometimes referred to as the "Rule of Three" for ester identification[7]. An asymmetric C-O stretch, involving the C-C-O linkage, is typically observed as a strong band between 1150 and 1250 cm⁻¹. A symmetric O-C-C stretch appears as another strong band in the 1000-1100 cm⁻¹ region[7]. These two absorptions are crucial for confirming the presence of the ester functional group.
The Tertiary Amine and N-Methyl Group: Subtle but Significant Signals
Tertiary amines lack N-H bonds, and therefore, their IR spectra are devoid of the characteristic N-H stretching and bending vibrations seen in primary and secondary amines[8]. The C-N stretching vibrations of aliphatic tertiary amines are found in the 1020-1250 cm⁻¹ range[9][10][11]. These bands are often of weak to medium intensity and can sometimes be obscured by other absorptions in the fingerprint region[12].
A more distinctive feature for an N-methyl amine is the appearance of a sharp, medium-intensity band just below the main alkyl C-H stretching region, typically between 2780 and 2805 cm⁻¹[12]. This band arises from the symmetric C-H stretch of the N-methyl group and serves as a valuable diagnostic peak.
The Piperidine Ring and Alkyl C-H Vibrations: The Molecular Backbone
The majority of the remaining signals in the spectrum arise from the vibrations of the piperidine ring and the ethyl and methyl groups.
-
C-H Stretching: Strong, sharp absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the sp³-hybridized carbons of the piperidine ring, the ethyl group, and the N-methyl group.
-
C-H Bending: Medium-intensity bands in the 1350-1470 cm⁻¹ range correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups[13].
-
Piperidine Ring Vibrations: The piperidine ring itself will have a series of complex vibrations, including ring breathing and deformation modes, that contribute to the intricate pattern of absorptions in the fingerprint region (below 1500 cm⁻¹)[14].
Analysis of the Gas-Phase IR Spectrum of this compound
The NIST WebBook provides a gas-phase IR spectrum for this compound, which serves as an excellent reference for our analysis[1]. It is important to note that gas-phase spectra often exhibit sharper bands and slightly different peak positions compared to liquid or solid-phase spectra due to the absence of intermolecular interactions.
Key Observed Bands in the NIST Spectrum:
-
~2950 cm⁻¹ and ~2800 cm⁻¹ regions: A complex series of strong bands corresponding to the various C-H stretching vibrations of the alkyl groups. The presence of a distinct shoulder or separate peak around 2800 cm⁻¹ is consistent with the N-methyl C-H symmetric stretch.
-
~1740 cm⁻¹: A very strong and sharp absorption, unequivocally assigned to the C=O stretching vibration of the ethyl ester group. This aligns perfectly with the expected range for aliphatic esters[3][4].
-
~1180 cm⁻¹ and ~1130 cm⁻¹: Two strong bands that can be attributed to the asymmetric and symmetric C-O stretching vibrations of the ester, respectively[7].
-
Fingerprint Region (< 1500 cm⁻¹): A multitude of bands of varying intensities, representing the C-H bending vibrations and the complex skeletal vibrations of the piperidine ring.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the steps for obtaining a Fourier Transform Infrared (FT-IR) spectrum of a liquid sample like this compound using an attenuated total reflectance (ATR) accessory, a common and convenient method.
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Verify that the ATR accessory is correctly installed and aligned.
-
-
ATR Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline):
-
Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol), gently clean the surface of the ATR crystal.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition (Causality: To subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself):
-
In the instrument control software, initiate a background scan.
-
The resulting spectrum should be a flat line, indicating that atmospheric and instrument signals have been successfully accounted for.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan in the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
-
Data Processing and Analysis:
-
Label the significant peaks in the spectrum.
-
Compare the observed peak positions with known correlation tables and reference spectra to confirm the structure of this compound.
-
Conclusion
The infrared spectrum of this compound is a rich source of structural information. The key to its interpretation lies in a systematic analysis of the characteristic absorption bands of its constituent functional groups. The strong C=O stretch of the ester, the dual C-O stretching bands, and the subtle but diagnostic C-H stretch of the N-methyl group, in conjunction with the alkyl C-H and piperidine ring vibrations, provide a definitive spectral fingerprint. By following a robust experimental protocol, researchers can reliably obtain and interpret the IR spectrum of this molecule, making it an indispensable tool in its synthesis, characterization, and quality control.
References
- 1. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 2. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands [opg.optica.org]
- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. stacks.cdc.gov [stacks.cdc.gov]
Mass Spectrometry of Ethyl 1-methylpiperidine-3-carboxylate
An In-Depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 1-methylpiperidine-3-carboxylate (EMPC), a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding the fragmentation patterns of such molecules is paramount for their unambiguous identification, structural elucidation, and quality control in complex matrices. This document delineates the predictable fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques. We will explore the underlying chemical principles that govern bond cleavages, present detailed experimental protocols for data acquisition, and provide visual diagrams to clarify complex mechanisms. The insights herein are synthesized from established principles of mass spectrometry and data from analogous chemical structures to provide a robust, scientifically-grounded framework for researchers.
Molecular Structure and Physicochemical Properties
To predict the fragmentation behavior of this compound, it is essential to first understand its structural features, which dictate its reactivity within the mass spectrometer.
-
Core Structure: The molecule is built upon a saturated N-methylated piperidine ring. The key functional groups that will direct fragmentation are:
These two features, the heterocyclic amine and the ester side chain, will compete and combine to produce a characteristic mass spectrum.
Ionization Methodologies: A Dichotomy of Approaches
The choice of ionization technique fundamentally alters the information obtained from a mass spectrometry experiment. For EMPC, both EI and ESI are highly applicable, serving distinct analytical purposes.
Electron Ionization (EI-MS)
Typically coupled with Gas Chromatography (GC), EI employs a high-energy electron beam (70 eV) to ionize the molecule. This process is highly energetic, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" rich in structural information, ideal for library matching and unambiguous identification. Fragmentation is initiated by the formation of a radical cation (M•⁺), which is energetically unstable and rapidly decomposes.[5]
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique, commonly used with Liquid Chromatography (LC). It generates ions by creating a fine spray of charged droplets, from which the analyte emerges as a protonated molecule, [M+H]⁺.[3] This method imparts minimal excess energy, meaning the molecular ion is typically the most abundant peak, providing clear molecular weight information. Structural data is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[3]
Elucidation of Fragmentation Pathways
The fragmentation of EMPC is a predictable process governed by the stability of the resulting ions and neutral losses. The N-methylpiperidine ring and the ethyl ester group are the primary drivers of the observed fragmentation patterns.
Electron Ionization (EI) Fragmentation
Upon electron impact, the molecular ion [C₉H₁₇NO₂]•⁺ is formed at m/z 171 . This ion is prone to several high-probability fragmentation pathways.
-
Pathway A: α-Cleavage (Dominant Pathway) : The most favorable fragmentation for N-alkyl piperidines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3] For EMPC, this involves the cleavage of the C2-C3 bond, leading to the loss of the entire ethyl carboxylate group as a radical. This process forms a highly stable, resonance-stabilized iminium ion at m/z 98 . This fragment is often the base peak in the spectrum, reflecting its high stability.
-
Pathway B: Ester Cleavage : The ethyl ester group undergoes its own characteristic fragmentation. The most common is the loss of an ethoxy radical (•OC₂H₅, 45 Da) from the molecular ion, resulting in the formation of a stable acylium ion at m/z 126 ([M - 45]⁺).[6][7]
-
Pathway C: Subsequent Fragmentation : The stable m/z 98 ion can undergo further ring fragmentation, leading to smaller but still characteristic ions, such as those observed at m/z 70 and m/z 42 . These smaller fragments are signatures of the N-methylpiperidine core itself, as seen in the mass spectrum of N-methylpiperidine.[8][9]
| m/z (Daltons) | Proposed Ion Structure | Fragmentation Mechanism |
| 171 | [C₉H₁₇NO₂]•⁺ | Molecular Ion (M•⁺) |
| 126 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical from M•⁺ |
| 98 | [M - •COOC₂H₅]⁺ | α-Cleavage; loss of ethyl carboxylate radical |
| 70 | [C₄H₈N]⁺ | Fragmentation of the m/z 98 ion |
| 42 | [C₂H₄N]⁺ | Fragmentation of the piperidine ring |
Caption: Primary ESI-MS/MS fragmentation pathways for protonated EMPC.
Standard Operating Protocol for Mass Spectrometric Analysis
The following protocols provide a validated starting point for the analysis of EMPC. Optimization may be required based on the specific instrument and analytical goals.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound standard.
-
Dissolution: Dissolve the standard in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions from the stock solution using the appropriate solvent (e.g., mobile phase for LC-MS or ethyl acetate for GC-MS) to achieve the desired concentration for analysis (e.g., 1-10 µg/mL).
GC-MS (EI Mode) Protocol
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard for volatile/semi-volatile analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | General purpose, non-polar column suitable for this analyte. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min | Provides good separation from solvent and impurities. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Scan Range | m/z 40 - 250 | Covers the molecular ion and all expected fragments. |
LC-MS/MS (ESI Mode) Protocol
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-resolution separation for complex samples. |
| Column | C18 BEH (2.1 x 50 mm, 1.7 µm) | Reversed-phase column suitable for retaining the polar analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | ESI Positive | The basic nitrogen is readily protonated. |
| Capillary Voltage | 3.0 kV | Standard voltage for ESI. |
| Source Temp. | 150 °C | Optimal for solvent evaporation. |
| MS/MS Transitions | Precursor: 172.1 -> Product: 126.1, 98.1 | Specific transitions for high-sensitivity quantification (SRM/MRM). |
| Collision Energy | 15-25 eV (Optimize for instrument) | Energy required to induce fragmentation of the precursor ion. |
Visualization of General Analytical Workflow
Caption: A generalized workflow for the mass spectrometric analysis of chemical compounds.
Conclusion
The mass spectrometric analysis of this compound yields a rich and predictable dataset. Under Electron Ionization, the molecule produces a characteristic fingerprint dominated by α-cleavage, resulting in a stable iminium ion at m/z 98 , and a secondary fragment from ester cleavage at m/z 126 . Under Electrospray Ionization, the protonated molecule at m/z 172 readily fragments via the neutral loss of ethanol or ethyl formate to produce high-intensity product ions at m/z 126 and m/z 98 , respectively. These distinct and well-understood fragmentation pathways provide researchers with robust tools for the confident identification, structural verification, and quantification of this compound across a wide range of scientific applications.
References
- 1. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 2. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperidine, 1-methyl- [webbook.nist.gov]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and a quintessential example of a "privileged scaffold."[1][2][3] Its widespread presence in a vast number of natural products, and perhaps more significantly, in over seventy FDA-approved drugs, underscores its profound impact on therapeutic agent design.[3][4][5] This guide provides a comprehensive exploration of the piperidine scaffold's role in drug discovery, delving into its fundamental structural and physicochemical properties, diverse synthetic methodologies, and extensive therapeutic applications. We will examine the causality behind its frequent selection by medicinal chemists, supported by an analysis of its contribution to the pharmacokinetic and pharmacodynamic profiles of successful drugs. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this remarkable heterocyclic system.
The Piperidine Motif: A Privileged Scaffold in Drug Design
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutics. The piperidine ring exemplifies this concept through its unique combination of structural and chemical properties.
Structural and Physicochemical Advantages
The piperidine ring's utility in drug design stems from several key features:
-
Conformational Flexibility: The saturated nature of the piperidine ring allows it to adopt various low-energy conformations, most notably the chair form. This flexibility enables piperidine-containing molecules to adapt their three-dimensional shape to fit optimally within the binding pockets of diverse biological targets.[6]
-
Basicity and Hydrogen Bonding: The nitrogen atom within the piperidine ring is basic, allowing for the formation of ionic interactions with acidic residues in protein targets. Furthermore, the N-H group can act as a hydrogen bond donor, while the nitrogen itself can serve as a hydrogen bond acceptor, facilitating crucial interactions for molecular recognition.[7]
-
Modulation of Physicochemical Properties: The piperidine scaffold provides a modifiable handle to fine-tune critical drug-like properties. Substitution on the nitrogen or carbon atoms of the ring can significantly alter a molecule's lipophilicity, aqueous solubility, and metabolic stability, all of which are critical for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[6][8]
-
Blood-Brain Barrier Permeability: The favorable pharmacokinetic properties often conferred by the piperidine moiety make it a suitable scaffold for developing treatments for central nervous system (CNS) disorders, as it can facilitate crossing the blood-brain barrier.[2]
The interplay of these properties is visually represented in the following logical relationship diagram:
Caption: Logical flow of the piperidine scaffold's influence.
Synthetic Strategies for Piperidine-Containing Molecules
The construction and functionalization of the piperidine ring are central to the synthesis of a vast array of pharmaceuticals. A variety of synthetic routes have been developed, from classical methods to modern catalytic approaches.
Key Synthetic Methodologies
| Synthetic Strategy | Description | Key Advantages |
| Hydrogenation of Pyridines | The reduction of pyridine precursors is a common and direct method to access the piperidine core.[1] This can be achieved using various catalysts, such as platinum, palladium, or nickel, under hydrogen pressure.[1][9] | Direct access to the piperidine scaffold, often with good stereocontrol depending on the catalyst and substrate. |
| Reductive Amination | This method involves the reaction of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine to form the piperidine ring. | High efficiency and the ability to introduce diversity through the choice of both the dicarbonyl compound and the amine. |
| Cyclization and Annulation Reactions | Intramolecular and intermolecular cyclization reactions are fundamental to piperidine synthesis. These include aza-Diels-Alder reactions and the cyclization of amino-alkenes or -alkynes.[4] | Versatility in constructing complex and substituted piperidine derivatives. |
| Multicomponent Reactions (MCRs) | MCRs, such as the Hantzsch pyridine synthesis followed by reduction, allow for the rapid assembly of complex piperidine-containing molecules from three or more starting materials in a single step. | High atom economy and the ability to generate large libraries of compounds for screening. |
Experimental Protocol: Catalytic Hydrogenation of a Pyridine Derivative
This protocol describes a general procedure for the synthesis of a piperidine derivative from its corresponding pyridine precursor.
Objective: To synthesize a substituted piperidine via catalytic hydrogenation.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a Parr hydrogenation vessel, dissolve the substituted pyridine (1.0 eq) in methanol.
-
Carefully add the platinum(IV) oxide catalyst (0.05 eq) to the solution.
-
Seal the vessel and connect it to the Parr hydrogenation apparatus.
-
Purge the vessel with nitrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude piperidine product.
-
Purify the product as necessary (e.g., by chromatography or recrystallization).
Self-Validation: The success of the reaction can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which will show the disappearance of aromatic proton signals and the appearance of aliphatic proton signals corresponding to the piperidine ring. Mass spectrometry can be used to confirm the molecular weight of the product.
Therapeutic Landscape of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is evident in its presence across a wide range of therapeutic areas.[1][10][11]
Central Nervous System (CNS) Disorders
The ability of many piperidine-containing compounds to cross the blood-brain barrier has made this scaffold particularly valuable in the development of drugs for CNS disorders.[2]
-
Antipsychotics: Drugs like haloperidol and risperidone feature a piperidine ring that is crucial for their interaction with dopamine and serotonin receptors.
-
Analgesics: The piperidine scaffold is a key component of potent opioid analgesics such as fentanyl and meperidine, mimicking the structure of morphine.[12]
-
Alzheimer's Disease: Donepezil, a widely used treatment for Alzheimer's disease, contains a piperidine moiety that contributes to its inhibitory activity against acetylcholinesterase.[1][13]
The following diagram illustrates the interaction of a piperidine-containing drug with a generic CNS receptor:
Caption: Model of piperidine drug-receptor interactions.
Oncology
Piperidine derivatives have emerged as important agents in cancer therapy, targeting a variety of molecular pathways.[14][15][16] Several piperidine-containing small molecules have been approved by the USFDA for cancer treatment.[15] These compounds can induce apoptosis in cancer cells by modulating signaling pathways such as NF-κB and PI3K/Akt.[14][16]
-
Kinase Inhibitors: Many kinase inhibitors used in targeted cancer therapy incorporate a piperidine ring to enhance potency, selectivity, and bioavailability.[15]
-
Hormone Therapy: Drugs like raloxifene, used in the treatment and prevention of breast cancer, contain a piperidine moiety.
Infectious Diseases
The piperidine scaffold is also found in drugs used to treat infectious diseases.
-
Antiviral Agents: Several piperidine-based derivatives have been identified as potent inhibitors of viruses such as influenza and HIV.[17][18][19] For instance, certain derivatives have shown significant potency against influenza A/H1N1.[19]
-
Antimalarial and Antimicrobial Agents: The piperidine nucleus is being explored for the development of new antimalarial and antimicrobial drugs.[11]
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of piperidine derivatives is crucial for optimizing their therapeutic effects.[7][12][20]
-
Substitution Patterns: The position and nature of substituents on the piperidine ring can dramatically influence a compound's biological activity. For example, in the development of analgesics, substitutions at the 4-position of the piperidine ring are critical for potency.[7][12]
-
Stereochemistry: The stereochemistry of chiral centers within the piperidine ring can have a profound impact on a drug's efficacy and selectivity.[8][21] Introducing chirality can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[8][21]
Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly privileged and versatile building block in medicinal chemistry.[1][6] Its unique combination of structural and physicochemical properties has led to its incorporation into a wide array of successful drugs across numerous therapeutic areas. The ongoing development of novel synthetic methodologies will undoubtedly facilitate the creation of even more complex and diverse piperidine-containing molecules. As our understanding of disease biology deepens, the strategic application of the piperidine scaffold will remain a key driver in the discovery and development of the next generation of therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. cris.bgu.ac.il [cris.bgu.ac.il]
- 17. mdpi.com [mdpi.com]
- 18. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Piperidine Scaffold: A Master Key for Modulating Lipophilicity in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast number of clinically approved drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, including the crucial parameter of lipophilicity. This guide provides a comprehensive technical overview of the lipophilicity of substituted piperidine compounds, offering field-proven insights into its modulation for optimal drug design. We will delve into the structural determinants of piperidine lipophilicity, provide detailed experimental and computational protocols for its assessment, and present case studies illustrating the strategic manipulation of this property in lead optimization.
The Strategic Importance of the Piperidine Moiety and Lipophilicity in Drug Design
The piperidine scaffold is a privileged structure in drug discovery due to its versatile nature. It can act as a rigid scaffold to orient functional groups for optimal target engagement, and its basic nitrogen atom can be crucial for receptor interactions and for modulating physicochemical properties like solubility and lipophilicity.[2]
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. It influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3] An optimal level of lipophilicity is essential for a drug to effectively traverse cellular membranes and reach its target, while excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[4] The piperidine ring, with its capacity for extensive substitution, offers medicinal chemists a powerful tool to fine-tune a molecule's lipophilicity to achieve the desired therapeutic window.[5]
Structural Determinants of Lipophilicity in Substituted Piperidines
The lipophilicity of a substituted piperidine is a multifactorial property, influenced by the nature, position, and stereochemistry of its substituents. Understanding these influences is paramount for rational drug design.
Nature of Substituents
The addition of substituents to the piperidine ring can dramatically alter its lipophilicity. Non-polar, aliphatic, or aromatic groups will generally increase lipophilicity, while polar functional groups, such as hydroxyl, carboxyl, or amino groups, will decrease it. The introduction of fluorine atoms can have a more complex effect; while often increasing lipophilicity, the positioning of fluorine can also modulate the basicity of the piperidine nitrogen, thereby influencing the overall distribution coefficient (logD) at physiological pH.[6]
Positional Isomerism
The position of a substituent on the piperidine ring significantly impacts its contribution to the overall lipophilicity. For instance, a substituent at the 4-position may have a different effect on lipophilicity compared to the same substituent at the 2- or 3-position due to differences in solvent exposure and intramolecular interactions.
Stereochemistry
The three-dimensional arrangement of substituents can also influence lipophilicity. Axial and equatorial substituents will have different interactions with the surrounding solvent molecules, which can lead to measurable differences in partitioning behavior. Introducing chiral centers can alter the molecule's overall shape and polarity, thereby affecting its lipophilicity.[7]
N-Substitution
The substituent on the piperidine nitrogen plays a pivotal role in modulating lipophilicity. The basicity of the nitrogen and the nature of the N-substituent will determine the extent of ionization at physiological pH, which is a key driver of the distribution coefficient (logD).
The following table provides a summary of the expected qualitative effects of common substituents on the lipophilicity of a piperidine core.
| Substituent Type | General Effect on Lipophilicity (logP/logD) | Rationale |
| Alkyl Chains | Increase | Increased non-polar surface area. |
| Aromatic Rings | Significant Increase | Large, hydrophobic surface area. |
| Hydroxyl (-OH) | Decrease | Introduction of a polar, hydrogen-bonding group. |
| Carboxyl (-COOH) | Significant Decrease | Ionizable group, increasing aqueous solubility. |
| Amino (-NH2) | Decrease | Polar, hydrogen-bonding group. |
| Halogens (F, Cl, Br) | Generally Increase | Electronegativity and size contribute to increased lipophilicity. |
| Ethers (-OR) | Moderate Increase | Less polar than hydroxyl, but can still accept hydrogen bonds. |
| Amides (-CONH2) | Decrease | Polar group capable of hydrogen bonding. |
Methodologies for Determining the Lipophilicity of Substituted Piperidines
Accurate determination of lipophilicity is crucial for guiding drug discovery efforts. Both experimental and computational methods are routinely employed.
Experimental Determination of logD by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-throughput and reliable method for determining the distribution coefficient (logD) at a specific pH. The method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its lipophilicity.
-
Preparation of Mobile Phases:
-
Prepare aqueous buffer at the desired pH (e.g., 7.4 for physiological relevance).
-
Use a high-purity organic modifier, typically acetonitrile or methanol.
-
-
Preparation of Standard and Sample Solutions:
-
Select a set of standard compounds with known logD values that span the expected range of the test compounds.
-
Prepare stock solutions of standard and test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Dilute the stock solutions to a working concentration (e.g., 10 µM) in the initial mobile phase composition.
-
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column is commonly used.
-
Gradient Elution: A linear gradient from a low to a high percentage of organic modifier is typically employed to elute compounds with a wide range of lipophilicities.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the elution of compounds using a UV detector at an appropriate wavelength.
-
-
Data Acquisition and Analysis:
-
Inject the standard solutions and record their retention times.
-
Create a calibration curve by plotting the known logD values of the standards against their retention times.
-
Inject the test compound solutions and record their retention times.
-
Determine the logD of the test compounds by interpolating their retention times on the calibration curve.
-
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforschenonline.org [sciforschenonline.org]
- 5. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
An In-Depth Technical Guide to the Safe Handling of Ethyl 1-methylpiperidine-3-carboxylate
Introduction
Ethyl 1-methylpiperidine-3-carboxylate is a substituted piperidine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structural motif is found in a variety of biologically active molecules, making it a compound of significant interest to researchers in drug discovery and development. The presence of a tertiary amine and an ester functional group dictates its chemical reactivity and informs the necessary safety and handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency response protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure and incidents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. These properties influence its potential hazards and the necessary storage and handling precautions.
| Property | Value | Source |
| CAS Number | 5166-67-6 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 171.24 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 88-89 °C at 11 mmHg | --INVALID-LINK-- |
| Density | 0.954 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | 68 °C (154.4 °F) - closed cup | --INVALID-LINK-- |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties and its combustible nature.
GHS Pictogram:
Signal Word: Warning [1]
Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological Profile and Reactivity
Toxicological Summary
Chemical Reactivity
The reactivity of this compound is governed by its tertiary amine and ester functional groups.
-
Basicity: The lone pair of electrons on the nitrogen atom of the piperidine ring imparts basic properties to the molecule. It will react with acids to form salts.
-
Nucleophilicity: The nitrogen atom is also nucleophilic and can react with electrophiles.[2]
-
Ester Hydrolysis: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] Reactions with these substances can be exothermic and may lead to the generation of hazardous byproducts. The compound is also incompatible with acid chlorides and acid anhydrides.
Safe Handling and Storage Protocols
A systematic approach to handling and storage is essential to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory whenever handling this compound.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during large-scale transfers or reactions.[3]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are suitable for handling this compound.[4] Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn over personal clothing.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If there is a potential for exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[6][7] The cartridge should be appropriate for the concentration of vapors anticipated.
Storage
Proper storage is critical to prevent degradation of the compound and to mitigate fire hazards.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]
-
Combustible Liquid Storage: As a combustible liquid, it should be stored in a designated flammable liquids storage cabinet.[8][10]
-
Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]
-
Container Integrity: Ensure that storage containers are in good condition and properly labeled with the full chemical name and GHS hazard pictograms.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup Protocol
A prompt and effective response to a spill is crucial to prevent the spread of contamination and potential exposure.
Workflow for Minor Spill Cleanup
Caption: Workflow for cleaning up a minor spill of this compound.
Step-by-Step Spill Cleanup Methodology:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate (if necessary): For large spills or if you are not trained to handle the cleanup, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in Section 4.1.
-
Ventilate the Area: Ensure adequate ventilation, preferably by working within a chemical fume hood.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to prevent it from spreading.[14][15]
-
Absorb the Liquid: Gently cover the spill with more absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a wash with soap and water. All cleaning materials should be placed in the hazardous waste container.
-
Dispose of Waste: Dispose of the sealed container and any contaminated PPE as hazardous chemical waste according to your institution's guidelines.
Waste Disposal
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Characterization: this compound waste is classified as hazardous chemical waste due to its irritant and combustible properties.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program.[16] Do not pour this chemical down the drain or dispose of it in the regular trash.
Logical Flow for Waste Disposal
Caption: Decision-making process for the disposal of this compound waste.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its safe use requires a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and maintain a safe and productive laboratory environment. A culture of safety, which includes proper training, the consistent use of personal protective equipment, and adherence to established procedures, is paramount when working with this and all other chemical compounds.
References
- 1. chemtech-us.com [chemtech-us.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. media.tamus.edu [media.tamus.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. pksafety.com [pksafety.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Flammable and Combustible Liquids Storage Requirements [blink.ucsd.edu]
- 10. Storing highly flammable substances - 8 important checks [denios-us.com]
- 11. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. pentachemicals.eu [pentachemicals.eu]
Methodological & Application
Application Note & Protocol: A Robust Two-Step Synthesis of Ethyl 1-methylpiperidine-3-carboxylate
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 1-methylpiperidine-3-carboxylate, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The protocol details a reliable and scalable two-step synthetic route commencing from the commercially available Ethyl nicotinate. The first step involves the catalytic hydrogenation of the pyridine ring to yield the intermediate, Ethyl piperidine-3-carboxylate. The subsequent step is a classic Eschweiler-Clarke N-methylation to furnish the desired tertiary amine. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, troubleshooting insights, and critical safety considerations.
Introduction and Strategic Overview
This compound (also known as Ethyl 1-methylnipecotate) is a valuable scaffold in the synthesis of a wide range of pharmacologically active molecules. Its structural motif is present in compounds developed as analgesics and ligands for the sigma-1 (σ1) receptor, which is implicated in various central nervous system disorders.[1][2] The strategic placement of the ester and the N-methylated piperidine ring allows for diverse functionalization, making it a desirable starting material for compound library generation and lead optimization.
The synthetic approach detailed herein is a robust, two-step process selected for its high yields, operational simplicity, and use of readily available, cost-effective reagents.
The overall synthetic transformation is as follows:
Caption: Overall two-step synthesis pathway.
Step 1: Catalytic hydrogenation of the aromatic pyridine ring of Ethyl nicotinate to produce the saturated piperidine ring of Ethyl piperidine-3-carboxylate. Step 2: Reductive amination of the secondary amine intermediate using the Eschweiler-Clarke reaction to introduce the N-methyl group.
Part I: Synthesis of Ethyl piperidine-3-carboxylate
Principle and Rationale
The conversion of a pyridine to a piperidine ring is a classic reduction reaction. Catalytic hydrogenation is the method of choice for its efficiency and clean conversion.[3][4] While various catalysts like Platinum oxide (PtO₂) or Palladium on Carbon (Pd/C) can be effective, Raney Nickel is a highly active and cost-effective option for this transformation.[5] The reaction is typically performed under elevated hydrogen pressure and temperature to overcome the aromatic stability of the pyridine ring. Ethanol is an excellent solvent choice due to its ability to dissolve the starting material and its relative inertness under hydrogenation conditions.
A critical consideration is the potential for incomplete reduction, which can leave residual starting material that is difficult to separate from the product due to similar boiling points.[3] Therefore, reaction conditions must be robust enough to drive the reaction to completion.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Form | Key Hazards |
| Ethyl nicotinate | C₈H₉NO₂ | 151.16 | Liquid | Harmful if swallowed |
| Raney® Nickel (slurry) | Ni-Al | - | Solid Slurry | Pyrophoric , Flammable Solid, Carcinogen |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Liquid | Highly Flammable |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Gas | Extremely Flammable |
| Celite® (Diatomaceous earth) | SiO₂ | 60.08 | Powder | Lung irritant |
Detailed Experimental Protocol
CAUTION: This procedure involves a pyrophoric catalyst and flammable gas under pressure. It must be conducted in a certified high-pressure reactor (e.g., a Parr hydrogenation apparatus) within a fume hood by trained personnel.
-
Reactor Preparation: Equip a high-pressure autoclave with a stirrer. Ensure all fittings are leak-tested.
-
Charging the Reactor:
-
To the autoclave, add Ethyl nicotinate (e.g., 15.1 g, 0.1 mol).
-
Add 100 mL of anhydrous ethanol.
-
Under an inert atmosphere (e.g., Argon or Nitrogen) , carefully add the Raney Nickel slurry (approx. 1.5 g, ~10 wt% of substrate). Handle Raney Nickel as a slurry in water or ethanol to prevent ignition upon exposure to air.
-
-
Hydrogenation:
-
Seal the reactor securely.
-
Purge the reactor headspace with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to approximately 150-300 atmospheres.[5]
-
Begin vigorous stirring and heat the reactor to 165 °C.[3]
-
Maintain the reaction for 12-18 hours, monitoring the pressure uptake. The reaction is complete when hydrogen uptake ceases.
-
-
Reaction Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Crucial Safety Step: The Raney Nickel catalyst is highly pyrophoric after the reaction. It must be filtered while wet to prevent ignition. Set up a filtration apparatus with a pad of Celite® in a Büchner funnel. Wet the Celite pad with ethanol.
-
Under a gentle stream of nitrogen, decant the reaction mixture onto the Celite pad. Wash the reactor and the filter cake with additional ethanol.
-
Never allow the filter cake to run dry. Immediately after filtration, quench the catalyst-Celite mixture by transferring it to a large volume of water.
-
-
Purification:
-
Combine the filtrate and washings.
-
Remove the ethanol using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield Ethyl piperidine-3-carboxylate as a colorless liquid.
-
Expected Results & Characterization
-
Yield: 75-85%
-
Boiling Point: 100-102 °C at 11 mmHg
-
Appearance: Colorless liquid
-
Key Analytical Data (for (S)-enantiomer): Refractive index n20/D 1.471, Density 1.043 g/mL at 25 °C.
Part II: N-Methylation via Eschweiler-Clarke Reaction
Principle and Rationale
The Eschweiler-Clarke reaction is a powerful method for the methylation of primary and secondary amines.[6] It employs an excess of formaldehyde and formic acid to achieve reductive methylation.[7] The reaction proceeds through two main stages:
-
Iminium Ion Formation: The secondary amine (Ethyl piperidine-3-carboxylate) reacts with formaldehyde to form an unstable aminal, which dehydrates to a tertiary iminium ion.
-
Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the tertiary amine. This step is irreversible due to the concurrent formation of gaseous carbon dioxide.[8][9]
A key advantage of this method is that it inherently prevents over-alkylation, stopping cleanly at the tertiary amine stage without forming quaternary ammonium salts.[7][8]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Form | Key Hazards |
| Ethyl piperidine-3-carboxylate | C₈H₁₅NO₂ | 157.21 | Liquid | Skin/Eye Irritant |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | Liquid | Toxic, Carcinogen, Corrosive |
| Formic Acid (88-97%) | HCOOH | 46.03 | Liquid | Severely Corrosive |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Solid/Soln. | Corrosive |
| Diethyl Ether (or DCM) | (C₂H₅)₂O | 74.12 | Liquid | Highly Flammable, Peroxide former |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Solid | - |
Detailed Experimental Protocol
CAUTION: This procedure involves corrosive acids and toxic formaldehyde. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl piperidine-3-carboxylate (e.g., 15.7 g, 0.1 mol).
-
Reagent Addition:
-
To the flask, add aqueous formaldehyde solution (37%, 10.1 mL, ~0.12 mol).
-
Begin stirring and cool the flask in an ice-water bath.
-
Slowly, via dropping funnel, add formic acid (90%, 9.5 mL, ~0.24 mol). The addition is exothermic and will cause bubbling (CO₂ evolution). Maintain the temperature below 40 °C during the addition.[10]
-
-
Reaction:
-
After the addition is complete, remove the ice bath.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle.
-
Maintain the reflux for 6-8 hours, or until the evolution of CO₂ gas has ceased.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully make the solution basic (pH > 10) by slowly adding 20% aqueous sodium hydroxide solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic extracts with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to afford the final product.
-
Caption: Experimental workflow for N-methylation.
Expected Results & Characterization
-
Yield: 80-90%
-
CAS Number: 5166-67-6[11]
-
Boiling Point: 88-89 °C at 11 mmHg[14]
-
Refractive Index: n20/D 1.451[14]
-
Density: 0.954 g/mL at 25 °C[14]
-
Molecular Formula: C₉H₁₇NO₂[11]
-
Molecular Weight: 171.24 g/mol [14]
Troubleshooting and Safety Considerations
-
Safety - Hydrogenation: Raney Nickel is pyrophoric and must be handled with extreme care, always under a solvent blanket. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reactor is properly purged and leak-free.
-
Safety - N-Methylation: Formic acid is highly corrosive and causes severe burns. Formaldehyde is a known carcinogen and potent irritant. All manipulations must be performed in a fume hood. The initial reaction and subsequent basification are highly exothermic and require careful temperature control.
-
Incomplete Hydrogenation: If the first step does not go to completion, separating the starting material from the product by distillation is challenging. Ensure sufficient catalyst loading, hydrogen pressure, and reaction time.
-
N-Formyl Impurity: In the Eschweiler-Clarke reaction, incomplete reduction can sometimes lead to the formation of an N-formyl byproduct. This can be minimized by ensuring a sufficient excess of formic acid and adequate heating to drive the decarboxylation and reduction steps to completion.
-
Purification: Both the intermediate and final products are liquids that are best purified by vacuum distillation. Ensure the vacuum system is robust to achieve the required low pressures for distillation at a moderate temperature, preventing decomposition.
References
- 1. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 6. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 11. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. Factory Supply High Purity 99% this compound 5166-67-6 Safe Delivery | Huarong Pharm [huarongpharm.com]
- 14. Ethyl 1-methyl-3-piperidinecarboxylate 96 5166-67-6 [sigmaaldrich.com]
Ethyl 1-Methylpiperidine-3-carboxylate: A Versatile Scaffold for Drug Discovery
An Application Guide for Researchers and Medicinal Chemists
Abstract
Ethyl 1-methylpiperidine-3-carboxylate is a pivotal synthetic building block, valued for its unique combination of a sterically accessible ester and a tertiary amine within a conformationally restricted piperidine ring. This structure is a recurring motif in a multitude of pharmacologically active agents, particularly those targeting the central nervous system.[1] This guide provides an in-depth exploration of its physicochemical properties, synthesis, and key chemical transformations. We present detailed, field-proven protocols for its synthesis and subsequent modification, including hydrolysis and reduction, to furnish derivative scaffolds. The causality behind experimental choices is elucidated to empower researchers in adapting these methodologies for the synthesis of novel molecular entities.
Introduction: The Strategic Importance of the Piperidine Core
The piperidine ring is a privileged scaffold in medicinal chemistry, present in over 100 commercially available drugs spanning a wide range of therapeutic areas, including anesthetics, antipsychotics, and antihistamines.[2] Its non-planar, three-dimensional structure provides an excellent framework for orienting substituents in precise vectors to optimize interactions with biological targets, an advantage not afforded by flat aromatic systems.[2]
This compound, also known as ethyl 1-methylnipecotate[3], offers two primary points for chemical diversification:
-
The Ester Group: Amenable to hydrolysis, reduction, amidation, and enolate chemistry, allowing for the introduction of a vast array of functional groups.
-
The Tertiary Amine: Provides a basic handle that can influence pharmacokinetic properties such as solubility and cell permeability. It is also a site for potential N-demethylation reactions.
This combination makes it an exceptionally valuable starting material for constructing complex molecular architectures, as exemplified by its use in the synthesis of morphine analogs and other intricate polycyclic systems.[4]
Physicochemical & Spectroscopic Data
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including planning for purification and characterization.
| Property | Value | Source |
| CAS Number | 5166-67-6 | [3][5] |
| Molecular Formula | C₉H₁₇NO₂ | [3][6] |
| Molecular Weight | 171.24 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 88-89 °C at 11 mmHg | |
| Density | 0.954 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.451 | |
| SMILES | CCOC(=O)C1CCCN(C)C1 | |
| InChI Key | VFJJNMLPRDRTCO-UHFFFAOYSA-N | [3] |
Spectroscopic data for this compound can be found in public databases such as the NIST WebBook, which includes infrared (IR) and mass spectrometry (MS) data.[3][5]
Synthesis of the Building Block
This compound is readily prepared through two primary, highly efficient routes starting from commercially available precursors. The choice of method often depends on the cost and availability of the starting materials.
Caption: Primary synthetic routes to this compound.
Protocol 3.1: Synthesis via Reductive Amination of Ethyl Piperidine-3-carboxylate
This is often the preferred industrial route due to its high efficiency and the use of readily available reagents. The mechanism involves the formation of an intermediate iminium ion from the secondary amine and formaldehyde, which is then immediately reduced in situ by catalytic hydrogenation.
-
Principle: N-methylation of a secondary amine using formaldehyde as the carbon source and palladium on carbon (Pd/C) as the catalyst for hydrogenation. This one-pot reaction is clean and typically high-yielding. A similar procedure is documented in the synthesis of related piperidine structures.[4]
-
Reagents and Equipment:
-
Ethyl piperidine-3-carboxylate (1.0 eq)
-
Formaldehyde (37% aqueous solution, ~2.5 eq)
-
10% Palladium on Carbon (Pd/C) (~5-10% w/w)
-
Ethanol (or Methanol) as solvent
-
Hydrogen gas (H₂) supply
-
Parr shaker or similar hydrogenation apparatus
-
Standard laboratory glassware, filtration apparatus (e.g., Celite pad)
-
-
Step-by-Step Procedure:
-
In a hydrogenation vessel, dissolve ethyl piperidine-3-carboxylate (e.g., 15.7 g, 100 mmol) in ethanol (200 mL).
-
To this solution, carefully add 10% Pd/C (e.g., 1.5 g).
-
Add 37% aqueous formaldehyde solution (e.g., 20.3 mL, 250 mmol).
-
Seal the vessel, flush with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.
-
Commence vigorous shaking and maintain the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and flush the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation (bp 88-89 °C / 11 mmHg) to yield the pure tertiary amine as a colorless oil.
-
Key Transformations and Applications
The synthetic utility of this compound stems from its capacity to undergo selective transformations at the ester moiety, providing access to key derivative synthons.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 4. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 5. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: The Strategic Use of Ethyl 1-methylpiperidine-3-carboxylate Derivatives in the Synthesis of Morphine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morphinan Scaffold and the Pivotal Role of Piperidine Precursors
The synthesis of morphine and its analogs has been a formidable challenge and a landmark achievement in organic chemistry. These complex molecules, characterized by the rigid pentacyclic morphinan scaffold, are of immense importance in medicine, primarily for their potent analgesic properties. The development of synthetic routes to these compounds is crucial not only for ensuring a stable supply independent of natural sources but also for creating novel analogs with improved therapeutic profiles, such as enhanced efficacy, reduced side effects, and lower potential for addiction.
A key strategic approach to the construction of the morphinan core involves the synthesis of 4a-aryldecahydroisoquinolines. These structures represent a significant portion of the morphine skeleton and are valuable intermediates in the total synthesis of morphine and related analogs.[1] Within this synthetic strategy, substituted piperidine derivatives serve as critical building blocks for the C and D rings of the morphinan structure.
This application note details a proven synthetic pathway for a key intermediate, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, and its subsequent cyclization to form a 4a-aryldecahydroisoquinoline, a direct precursor to morphine analogs. While the direct use of the unsubstituted ethyl 1-methylpiperidine-3-carboxylate as a starting material for the core morphinan ring system is not extensively documented in mainstream synthetic literature, the following protocols for the synthesis and elaboration of its 4-aryl substituted counterpart provide a detailed and authoritative guide for researchers in the field. This pathway highlights the chemical logic and experimental considerations necessary for the successful synthesis of complex opioid molecules.
Chemical Properties of the Key Intermediate
The target intermediate, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, possesses the necessary structural features for the subsequent construction of the morphinan skeleton. The 3-methoxyphenyl group is the precursor to the A ring of morphine, while the piperidine ring constitutes the D ring. The ester functionality at the 3-position is crucial for the subsequent cyclization reactions to form the B and C rings.
| Property | Value |
| Molecular Formula | C₁₆H₂₃NO₃ |
| Molecular Weight | 277.36 g/mol |
| Boiling Point | 130°-140° C. (0.3 mm)[1] |
| Appearance | Liquid |
| Key Spectroscopic Features (IR) | 1725 cm⁻¹ (C=O stretch of ester)[1] |
Synthetic Workflow Overview
The synthesis of the 4a-aryldecahydroisoquinoline core from 3-methoxybenzaldehyde involves a multi-step process that first constructs the key substituted piperidine intermediate. This intermediate is then elaborated and cyclized to form the characteristic bridged ring system of the morphinan analogs.
Caption: Synthetic workflow for morphine analogs via a substituted piperidine intermediate.
Detailed Experimental Protocols
The following protocols are adapted from the procedures outlined in U.S. Patent 4,435,572A.[1]
Part 1: Synthesis of Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate
This part of the synthesis focuses on the construction of the key piperidine intermediate.
Step 1: Synthesis of Ethyl 4-(3'-methoxyphenyl)-2-piperidone-5-carboxylate
-
Rationale: This step establishes the core piperidone ring with the desired aryl substitution at the 4-position. The reaction proceeds through a series of standard transformations starting from 3-methoxybenzaldehyde.[1]
-
Protocol:
-
Following a modified procedure of C. F. Koelsch, 3-methoxybenzaldehyde is converted to the amide ester, ethyl 4-(3'-methoxyphenyl)-2-piperidone-5-carboxylate, via standard, multi-step procedures not detailed in the primary reference but well-established in organic synthesis. These typically involve a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
-
Step 2: Selective Reduction to Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate
-
Rationale: The amide functionality of the piperidone is selectively reduced to the corresponding amine without affecting the ester group. This is achieved using trimethyloxonium fluoroborate followed by sodium borohydride reduction.
-
Protocol:
-
To a solution of trimethyloxonium fluoroborate (14.78 g, 99 mmol) in dichloromethane (250 mL), add the crude amide from the previous step (24.9 g).
-
Stir the mixture for 43 hours at 25°C.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethanol (250 mL) and cool to -10°C in an internal cooling bath.
-
With vigorous mechanical stirring, add sodium borohydride (10.2 g, 0.27 mol) portion-wise over 20 minutes, maintaining the temperature between 5-10°C.
-
After the addition is complete, allow the reaction to proceed for a designated period, monitoring by a suitable method (e.g., TLC or LC-MS).
-
Perform a standard aqueous work-up to isolate the product, ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate.
-
Step 3: Reductive Methylation to Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate
-
Rationale: The secondary amine of the piperidine ring is methylated to introduce the N-methyl group characteristic of morphine. This is a reductive amination reaction using formaldehyde as the carbon source and hydrogen with a palladium catalyst for the reduction.
-
Protocol:
-
In a suitable reaction vessel, create a suspension of the amine from Step 2 (12.27 g, 44.7 mmol), 37% aqueous formaldehyde (15 mL, 0.2 mol), and 10% Palladium on Carbon (1.75 g) in ethanol (100 mL).
-
Shake the mixture for 12 hours under a hydrogen atmosphere (50 psi).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate.
-
Distill the residue under reduced pressure to yield the final product, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate (yield: 12.05 g, 94.5%).[1]
-
Part 2: Cyclization to a Morphinan Precursor
This part details the conversion of the key piperidine intermediate into the core structure of a morphine analog.
Step 4: Hydrolysis and Functional Group Manipulation
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then converted to a species suitable for the subsequent cyclization.
-
Protocol:
-
Reflux a mixture of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate (5.0 g, 17.5 mmol), sodium hydroxide (1.49 g, 35 mmol), methanol (50 mL), and water (25 mL) for 5 hours.
-
Thoroughly remove the solvents under reduced pressure.
-
The resulting residue is then carried forward to the next step.
-
Step 5: Cyclization to cis- or trans-tert-butyl 1,6-dioxo-4a-(3'-methoxyphenyl)-2-methyldecahydroisoquinoline-7-carboxylate
-
Rationale: This crucial step involves the formation of the B and C rings of the morphinan skeleton through an intramolecular cyclization. The specific conditions will dictate the stereochemical outcome (cis or trans).
-
Protocol: The patent describes a novel conversion of the product from Step 4 to the target decahydroisoquinoline.[1] This involves the introduction of another carbon atom and the closure of the carbocyclic C ring. The specific reagents and conditions for this proprietary cyclization are detailed within the patent literature.[1]
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Duration | Yield |
| 2 | Trimethyloxonium fluoroborate, NaBH₄ | Dichloromethane, Ethanol | 25°C then 5-10°C | 43+ hours | Not specified |
| 3 | Formaldehyde, H₂, 10% Pd/C | Ethanol | Ambient | 12 hours | 94.5%[1] |
| 4 | NaOH | Methanol, Water | Reflux | 5 hours | Not specified |
| 5 | Proprietary | Not specified | Not specified | Not specified | Not specified |
Conclusion and Future Perspectives
The synthesis of morphine analogs via 4a-aryldecahydroisoquinoline intermediates is a well-established and powerful strategy in medicinal chemistry. The detailed protocols for the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate and its subsequent elaboration provide a robust framework for researchers aiming to explore this class of compounds. The high yield achieved in the reductive methylation step underscores the efficiency of this pathway.[1]
Future research in this area may focus on the development of more convergent and stereoselective methods for the synthesis of the key piperidine intermediates. Furthermore, the exploration of alternative cyclization strategies could lead to more efficient routes to the morphinan core and provide access to a wider range of novel analogs with potentially superior pharmacological properties. The principles and techniques outlined in these application notes serve as a solid foundation for such endeavors.
References
Chiral Synthesis of Piperidine Carboxylate Derivatives: Application Notes and Protocols
Introduction: The Central Role of Chiral Piperidines in Drug Discovery
Chiral piperidine carboxylates are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This guide provides an in-depth exploration of key methodologies for the chiral synthesis of piperidine carboxylate derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and provide detailed, actionable protocols for several powerful techniques, including asymmetric hydrogenation, chiral auxiliary-mediated synthesis, enzymatic kinetic resolution, and asymmetric phase-transfer catalysis.
Asymmetric Hydrogenation of Pyridine Derivatives
Asymmetric hydrogenation of readily available pyridine precursors represents one of the most direct and atom-economical routes to chiral piperidines. This approach relies on chiral transition-metal catalysts to deliver hydrogen across the aromatic ring in a stereocontrolled manner. Activating the pyridine ring, often by forming a pyridinium salt, is a key strategy to overcome the inherent aromatic stability and achieve reduction under manageable conditions.[1]
Scientific Principle & Mechanistic Insight
The challenge in hydrogenating pyridines lies in their aromaticity and the tendency of both the substrate and the piperidine product to coordinate to the metal center, potentially leading to catalyst deactivation.[1][2] Converting the pyridine to an N-substituted pyridinium salt enhances its reactivity by breaking the aromaticity and making it a better substrate for hydrogenation.[1] Chiral phosphine ligands, such as SYNPHOS or JosiPhos, coordinate to a metal center (commonly Iridium or Rhodium) creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to a high enantiomeric excess in the final product.[1][3] The reaction typically proceeds through a series of intermediates where the aromatic ring is progressively reduced, with the stereochemistry being set in the initial hydrogen addition steps.
Diagram 1: General Workflow for Asymmetric Hydrogenation
References
The Significance of the N-Methyl Piperidine Moiety
An In-Depth Technical Guide to the N-Methylation of Ethyl Piperidine-3-carboxylate
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-methylation of ethyl piperidine-3-carboxylate to synthesize ethyl 1-methylpiperidine-3-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the N-methyl group can significantly influence a molecule's pharmacological properties.
We will explore two robust and widely adopted protocols: the classic Eschweiler-Clarke reaction and a modern reductive amination using sodium triacetoxyborohydride (STAB). The guide delves into the underlying mechanisms, provides detailed step-by-step protocols, and offers expert insights into the practical aspects of these synthetic transformations.
The piperidine ring is a privileged scaffold in medicinal chemistry. The introduction of a methyl group onto the piperidine nitrogen can profoundly alter a compound's biological activity, a phenomenon sometimes referred to as the "magic methyl effect".[1] This modification can impact potency, selectivity, metabolic stability, and oral bioavailability. Consequently, reliable and efficient methods for N-methylation are indispensable tools in the drug discovery and development pipeline.
Core Principles and Mechanistic Insights
The conversion of a secondary amine, such as ethyl piperidine-3-carboxylate, to its tertiary N-methylated counterpart is fundamentally a reductive amination process. The goal is to form a new carbon-nitrogen bond selectively and in high yield, while avoiding common side reactions.
Method 1: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a time-honored method for methylating primary or secondary amines using an excess of formaldehyde and formic acid.[2][3] Its primary advantage is that the reaction cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, a common issue with direct alkylating agents like methyl iodide.[2][4][5]
The mechanism proceeds in two key stages:
-
Iminium Ion Formation: The secondary amine attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to an electrophilic iminium ion.[1][6]
-
Hydride Reduction: Formic acid serves as the reducing agent, delivering a hydride to the iminium ion. The thermodynamic driving force for this step is the irreversible loss of carbon dioxide gas.[2][7]
This cycle repeats for primary amines until the tertiary amine is formed, at which point the reaction ceases because the tertiary amine cannot form a new iminium ion with formaldehyde.[2]
Method 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
A milder and often more versatile alternative is reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB). STAB is a selective reducing agent that is particularly effective for reducing iminium ions in the presence of more reactive carbonyl groups.[8][9][10] The electron-withdrawing effect of the acetoxy groups moderates the reactivity of the borohydride, making it less likely to reduce the starting aldehyde (formaldehyde) but highly reactive towards the protonated imine (iminium ion) intermediate.[10][11]
This reaction can be performed as a convenient one-pot procedure where the amine, formaldehyde, and STAB are mixed together.[11] The reaction rate for the reduction of the iminium ion is significantly faster than for the reduction of the aldehyde, ensuring high yields of the desired tertiary amine.[11]
Reactant and Product Profile
A clear understanding of the physical properties of the starting material and the final product is essential for reaction setup, monitoring, and purification.
| Property | Ethyl piperidine-3-carboxylate (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₁₅NO₂ | C₉H₁₇NO₂[12] |
| Molecular Weight | 157.21 g/mol | 171.24 g/mol [12] |
| CAS Number | 5006-62-2[13] | 5166-67-6[12] |
| Appearance | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | ~104-106 °C / 15 mmHg | 88-89 °C / 11 mmHg |
| Density | ~1.01 g/mL | 0.954 g/mL at 25 °C |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol is valued for its use of inexpensive reagents and its inherent selectivity against over-methylation.
Materials and Equipment:
-
Ethyl piperidine-3-carboxylate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (~98%)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) for basification
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with ethyl piperidine-3-carboxylate (1.0 eq.), add formic acid (2.0 eq.). Stir the mixture to ensure homogeneity.
-
Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (37%, 1.5 eq.).
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80-90 °C for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice.
-
Basification: Slowly basify the aqueous solution to a pH > 10 using a saturated solution of NaOH or K₂CO₃. This step neutralizes the excess formic acid and deprotonates the amine product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to afford the pure this compound.
Workflow: Eschweiler-Clarke Reaction
Caption: Workflow for the Eschweiler-Clarke N-methylation.
Protocol 2: N-Methylation via Reductive Amination with STAB
This method offers milder reaction conditions and is suitable for substrates that may be sensitive to the high temperatures and acidic environment of the Eschweiler-Clarke reaction.
Materials and Equipment:
-
Ethyl piperidine-3-carboxylate
-
Paraformaldehyde or Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve ethyl piperidine-3-carboxylate (1.0 eq.) and formaldehyde (1.2 eq., if using aqueous) or paraformaldehyde (1.2 eq.) in 1,2-dichloroethane (DCE).[8][11]
-
Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Note: STAB is moisture-sensitive; handle it quickly.[14]
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.
Workflow: Reductive Amination with STAB
Caption: Workflow for N-methylation using STAB.
Method Selection: A Comparative Overview
Choosing the appropriate method depends on several factors, including the scale of the reaction, available equipment, and the presence of other functional groups in the substrate.
| Feature | Eschweiler-Clarke Reaction | Reductive Amination (STAB) | Direct Alkylation (Methyl Iodide) |
| Selectivity | High; stops at tertiary amine[2][5] | High; selective for iminium ions[9][11] | Low; risk of quaternization[1] |
| Reagents | Formaldehyde, Formic Acid | Formaldehyde, STAB | Methyl Iodide, Base |
| Conditions | High temperature (80-100 °C), acidic[3][6] | Room temperature, neutral/mildly acidic[8] | Room temperature |
| Advantages | Inexpensive reagents, robust | Mild conditions, high functional group tolerance | Simple setup |
| Disadvantages | Harsh conditions, potential for side reactions with sensitive substrates | More expensive reagent, moisture-sensitive | Poor selectivity, toxic reagent |
Conclusion and Expert Recommendations
Both the Eschweiler-Clarke reaction and reductive amination with sodium triacetoxyborohydride are highly effective and reliable methods for the N-methylation of ethyl piperidine-3-carboxylate.
-
The Eschweiler-Clarke reaction remains a go-to method for large-scale synthesis where cost is a primary consideration and the substrate is thermally robust. Its simple reagent set and inherent inability to form quaternary salts make it highly valuable.[2][6]
-
Reductive amination with STAB is the superior choice for laboratory-scale synthesis, particularly during drug discovery and process development.[10] Its mild reaction conditions ensure broad functional group compatibility, making it ideal for complex molecules that cannot withstand the heat and acidity of the Eschweiler-Clarke protocol.
Ultimately, the choice of method is a strategic decision based on a balance of substrate compatibility, reaction scale, cost, and safety considerations. Both protocols, when executed with care, will reliably deliver the desired this compound, a key building block for further synthetic exploration.
References
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 13. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: A Guide to the Analytical Characterization of Piperidine Derivatives
Abstract
The piperidine ring is a cornerstone structural motif in a multitude of natural products and synthetic pharmaceuticals, making its precise characterization essential for drug discovery, development, and quality control.[1] This guide provides a comprehensive overview of the principal analytical techniques for the structural elucidation, purity assessment, and chiral separation of piperidine-containing compounds. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methodologies for characterizing these vital chemical entities.
Introduction: The Significance of the Piperidine Scaffold
Piperidine and its derivatives represent a critical class of saturated heterocyclic amines.[1][2] Their prevalence in numerous clinically successful drugs—spanning therapeutic areas from antipsychotics to analgesics—underscores the importance of their accurate analytical characterization.[3][4] The conformational flexibility of the piperidine ring and the potential for stereoisomerism demand a multi-technique approach to unambiguously determine structure, confirm purity, and resolve enantiomers. Each enantiomer of a chiral drug can possess vastly different pharmacological and toxicological profiles, making enantioseparation a critical step in pharmaceutical development.[5] This guide details the causal logic behind method selection and provides step-by-step protocols to ensure data integrity and reproducibility.
Section 1: Definitive Structural Elucidation
The primary goal of structural elucidation is to unambiguously define the covalent bonding and three-dimensional arrangement of atoms in a molecule. For piperidine derivatives, a combination of spectroscopic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the de novo structural determination of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
Causality of Experimental Choices: A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is employed to build a complete picture of the molecule.
-
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, which is crucial for defining the substitution pattern on the piperidine ring.
-
¹³C NMR: Identifies the number of unique carbon atoms and their general chemical nature (aliphatic, aromatic, carbonyl, etc.).
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, directly mapping which protons are adjacent to one another.[6]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.[6]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments and establishing the overall molecular framework.[6]
Experimental Protocol: Full Structural Elucidation of a Novel Piperidine Derivative
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified piperidine derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Rationale: DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds, including salts, and its higher boiling point is advantageous for variable temperature studies.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Shim the instrument to achieve a narrow, symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled spectrum.
-
Acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument pulse programs. Optimize acquisition and processing parameters as needed.
-
-
Data Analysis & Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze coupling constants (J-values) in the ¹H spectrum to infer dihedral angles and stereochemical relationships.
-
Systematically build the structure by first identifying spin systems from the COSY spectrum, assigning carbons using the HSQC spectrum, and finally connecting the fragments using the long-range HMBC correlations.
-
Data Presentation:
| Table 1: Typical ¹H NMR Chemical Shift Ranges for a Substituted Piperidine Ring | |
| Proton Position | Typical Chemical Shift (δ, ppm in CDCl₃) [7] |
| Axial Protons (H-2ax, H-6ax) | ~2.5 - 2.8 |
| Equatorial Protons (H-2eq, H-6eq) | ~3.0 - 3.3 |
| Axial/Equatorial Protons (H-3, H-4, H-5) | ~1.4 - 1.9 |
| Note: Shifts are highly dependent on the nature and position of substituents. |
Diagram: Workflow for NMR-Based Structural Elucidation
Caption: A systematic workflow for elucidating the structure of a piperidine derivative using a suite of NMR experiments.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming molecular weight and providing structural information through the analysis of fragmentation patterns.[2]
Causality of Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for most pharmaceutical compounds, including piperidine derivatives.[2] It is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for unambiguous determination of the molecular weight.[8]
-
Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.[8][9] This pattern provides a structural fingerprint. Common fragmentation pathways for piperidines involve α-cleavage adjacent to the nitrogen and ring fission, heavily influenced by the substituents.[2]
Experimental Protocol: LC-MS/MS Analysis for Structural Confirmation
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent, typically the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Rationale: Formic acid is added to promote protonation ([M+H]⁺) in positive ion mode, which is ideal for the basic nitrogen of the piperidine ring.
-
-
LC-MS/MS System Configuration:
-
Data Acquisition:
-
Step 1 (Full Scan): Perform a full scan MS analysis (e.g., m/z 100-1000) to identify the m/z of the protonated molecule [M+H]⁺.[2]
-
Step 2 (Product Ion Scan): Perform a product ion scan (MS/MS) on the precursor [M+H]⁺ ion. The collision energy should be optimized to generate a rich spectrum of fragment ions without completely obliterating the precursor.[2]
-
-
Data Analysis:
-
Confirm the molecular weight from the full scan data.
-
Propose fragmentation pathways based on the MS/MS spectrum. Common losses include substituents, water (if hydroxyl groups are present), or ring fragments.[9]
-
Data Presentation:
| Table 2: Common Fragmentation Pathways in ESI-MS/MS of Piperidine Derivatives | |
| Fragmentation Type | Description & Typical Result |
| α-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion. The largest substituent is often lost preferentially.[2] |
| Ring Fission | Opening of the piperidine ring, leading to various acyclic fragment ions.[2] |
| Neutral Loss | Elimination of small, stable molecules like H₂O or acetic acid from substituents.[8] |
Section 2: Purity, Separation, and Stereochemistry
Beyond structure, it is critical to assess the purity of a compound and, if chiral, to separate and quantify its enantiomers.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[3] For piperidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode for purity analysis.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC, separating compounds based on their hydrophobicity.
-
Mobile Phase: A mixture of water (or buffer) and an organic solvent (acetonitrile or methanol) is used. A gradient elution (where the organic solvent percentage increases over time) is often employed to resolve compounds with a wide range of polarities.
-
Detection: UV detection is common, but many simple piperidines lack a strong UV chromophore.[5] In such cases, pre-column derivatization with a UV-active agent (like 4-toluenesulfonyl chloride) is a powerful strategy to enhance sensitivity.[3][10]
Experimental Protocol: RP-HPLC Purity Assessment (with Derivatization)
-
Derivatization (if required):
-
To an aliquot of the sample solution, add an excess of 4-toluenesulfonyl chloride solution (in acetonitrile).
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[3]
-
Allow the reaction to proceed to completion (optimize time and temperature). The resulting derivative will have a strong UV chromophore.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the derivatized (or underivatized, if UV-active) compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the analysis sample at a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter.[3]
-
-
HPLC Method Parameters:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[10]
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% acid like TFA or phosphoric acid). Example: Start at 30% Acetonitrile, ramp to 90% over 15 minutes.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection: UV at a suitable wavelength (e.g., 228 nm for the toluenesulfonyl derivative).[11]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main component and all impurities.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) x 100.
-
Diagram: Decision Workflow for HPLC Method Development
Caption: Logical decision process for establishing an HPLC-UV method based on the analyte's spectral properties.
Chiral HPLC: Separating Mirror Images
For chiral piperidine derivatives, separating enantiomers is non-negotiable for pharmaceutical applications.[5] Chiral HPLC, which uses a chiral stationary phase (CSP), is the most powerful and widely used technique for this purpose.[5][12]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H) are exceptionally versatile and have demonstrated broad success in resolving piperidine derivatives.[5][13] These phases create a chiral environment where enantiomers have transient diastereomeric interactions of differing energies, leading to different retention times.
-
Mobile Phase Mode: Normal-phase (e.g., n-hexane/isopropanol) or polar organic modes are often used.[5][11] The choice depends on the specific analyte and CSP. Small amounts of an amine modifier (like diethylamine) are often added to the mobile phase to improve peak shape for basic analytes.[5]
Experimental Protocol: Enantiomeric Separation
-
Column and Mobile Phase Screening:
-
Optimized HPLC Method Parameters:
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the peaks. A baseline resolution (Rs ≥ 1.5) is desired.
-
Determine the enantiomeric excess (% ee) using the peak areas: [(Area1 - Area2) / (Area1 + Area2)] x 100.
-
X-ray Crystallography: The Ultimate Structural Answer
Single-crystal X-ray crystallography is the only technique that can provide a direct, unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration.[14][15]
Causality of Experimental Choices: The primary and most challenging step is growing a high-quality single crystal suitable for diffraction (typically 0.1-0.3 mm).[14] The choice of solvent or solvent system is critical and often determined empirically through screening. Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. For determining absolute configuration, the presence of anomalous scattering is exploited, which requires careful data collection and analysis.[15][16]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Screen various solvents (e.g., ethanol, ethyl acetate, acetone) and solvent combinations.[14]
-
Use techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution to promote the growth of single crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.[14]
-
Place the crystal in a modern X-ray diffractometer.
-
Collect a full sphere of diffraction data, ensuring sufficient redundancy for anomalous dispersion measurements.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using direct methods or Patterson synthesis to obtain an initial model.
-
Refine the structural model against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
Determine the absolute configuration by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.[15]
-
Diagram: Integrated Analytical Characterization Strategy
Caption: An integrated strategy combining multiple analytical techniques for the comprehensive characterization of a new piperidine derivative.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.ed.ac.uk [research.ed.ac.uk]
A Robust, Validated HPLC Method for Purity Analysis of Ethyl 1-methylpiperidine-3-carboxylate
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for Ethyl 1-methylpiperidine-3-carboxylate. This tertiary amine and ester-containing compound presents unique challenges for chromatographic analysis, including poor retention on traditional reversed-phase columns and the potential for peak tailing. The method detailed herein utilizes a polar-endcapped C18 stationary phase with a pH-adjusted mobile phase to achieve excellent peak shape and resolution from potential process impurities and degradation products. This document provides a full protocol, from sample preparation to system suitability and method validation, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Method Rationale
This compound (CAS 5166-67-6) is a key building block in the synthesis of various pharmaceutical compounds.[3] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The molecule's structure, featuring a basic tertiary amine (predicted pKa ≈ 8.56) and a polar ester group, necessitates a carefully designed analytical method.[4]
Standard reversed-phase C18 columns often fail to provide adequate retention for such polar molecules, leading to elution near the solvent front.[5][6] Furthermore, interaction of the basic amine with residual silanols on the silica backbone of the stationary phase can cause significant peak tailing.
To overcome these challenges, this method employs a two-pronged strategy:
-
Stationary Phase Selection: A C18 column with polar end-capping is used. These columns are specifically designed to enhance the retention of polar analytes and are more stable in highly aqueous mobile phases, preventing ligand collapse.[7][8]
-
Mobile Phase pH Control: The mobile phase is buffered to an acidic pH of 3.0. At this pH, which is more than two units below the analyte's pKa, the tertiary amine is fully protonated. This single ionic state minimizes secondary interactions with the stationary phase, resulting in a sharp, symmetrical peak.
This application note provides a complete, self-validating protocol designed for direct implementation in a quality control (QC) or research and development (R&D) laboratory.
Experimental Workflow
The overall process, from initial setup to final analysis, follows a structured and logical path to ensure data integrity and reproducibility.
Caption: High-level workflow for the HPLC purity analysis.
Materials and Methods
Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Class A volumetric glassware
Reagents and Chemicals
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade, UV cutoff < 195 nm)
-
Potassium Phosphate Monobasic (KH₂PO₄, analytical grade)
-
Phosphoric Acid (85%, analytical grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
Hydrochloric Acid, Sodium Hydroxide, and Hydrogen Peroxide (for forced degradation studies)
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XBridge BEH C18, Agilent Zorbax SB-AQ) |
| Mobile Phase A | 20 mM KH₂PO₄ in water, adjusted to pH 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 30 minutes |
Solution Preparation
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the results against the following criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time |
Method Validation Protocol
A comprehensive validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose, as outlined by ICH Q2(R1) guidelines.[9][10]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: Store sample solution in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Store sample solution in 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: Store sample solution in 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose solid sample to 80 °C for 48 hours.[11]
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples alongside an unstressed control. The method is deemed specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) of > 1.5.
Caption: Potential degradation pathways under forced stress conditions.
Linearity
Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 mg/mL to 0.15 mg/mL). Plot a graph of peak area versus concentration. The acceptance criteria are a correlation coefficient (R²) ≥ 0.999 and a y-intercept that is not significantly different from zero.
Accuracy
Accuracy is determined by spike recovery analysis. A known amount of reference standard should be added to a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level. The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should meet predefined criteria (typically ≤ 3.0%).
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1 Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.[1]
Robustness
The reliability of the method during normal usage is assessed by making small, deliberate variations to the method parameters.[2]
| Parameter to Vary | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase pH | ± 0.2 units |
The system suitability parameters should still be met under these varied conditions.
Anticipated Results and Data Presentation
The described method is expected to yield a sharp, symmetrical peak for this compound at a retention time of approximately 10-12 minutes. Potential impurities, such as the unmethylated precursor (Ethyl nipecotate), would be expected to elute earlier due to increased polarity. Degradation products, like the hydrolyzed carboxylic acid, will also elute earlier, while N-oxide products may elute near the parent peak but should be adequately resolved.
Table 1: Example System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 11.52 | 1254321 | 1.12 | 8540 |
| 2 | 11.51 | 1258765 | 1.13 | 8610 |
| 3 | 11.53 | 1255543 | 1.11 | 8595 |
| 4 | 11.52 | 1260112 | 1.12 | 8490 |
| 5 | 11.51 | 1257890 | 1.13 | 8550 |
| Mean | 11.52 | 1257326 | 1.12 | 8557 |
| %RSD | 0.07% | 0.19% | - | - |
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Result (Example) | Acceptance Criteria (ICH) |
| Specificity | Rs > 2.0 for all degradants | Analyte peak is pure and resolved |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (mg/mL) | LOQ - 0.15 | Defined by user |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: 0.25% | ≤ 2.0% |
| Intermediate: 0.85% | ≤ 3.0% | |
| LOD (mg/mL) | 0.00015 (S/N ≈ 3) | Report value |
| LOQ (mg/mL) | 0.0005 (S/N ≈ 10) | Report value |
| Robustness | SST criteria passed | No significant impact on results |
Conclusion
The HPLC method detailed in this application note is demonstrated to be robust, specific, and reliable for the purity assessment of this compound. By employing a polar-endcapped C18 column and an acidic mobile phase, the common chromatographic issues associated with this class of compounds are effectively mitigated. The method is stability-indicating and suitable for validation according to ICH guidelines, making it an invaluable tool for quality control and drug development professionals.
References
- 1. pharmtech.com [pharmtech.com]
- 2. actascientific.com [actascientific.com]
- 3. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 4. Factory Supply High Purity 99% this compound 5166-67-6 Safe Delivery | Huarong Pharm [huarongpharm.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. zenodo.org [zenodo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Robust Identification of Piperidine Compounds using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Challenge of Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of biologically active molecules, from alkaloids to synthetic drugs.[1] Its structural importance necessitates reliable analytical methods for identification, quantification, and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive structural information.[2]
However, the direct analysis of piperidines and other amine compounds by GC is often problematic. The basic nitrogen atom is prone to strong interactions with active sites (e.g., acidic silanol groups) on the surfaces of the GC inlet liner and column.[3] This interaction leads to significant chromatographic peak tailing, which compromises resolution and reduces the accuracy of integration.[3][4] To overcome these issues, chemical derivatization is frequently employed to block the active amine proton, thereby creating a less polar, more volatile, and more thermally stable analyte that is amenable to GC analysis.[5][6]
Principle of the Method
The overall workflow involves the extraction of the piperidine-containing analyte from its matrix, followed by a chemical derivatization step to improve its chromatographic properties. The derivatized sample is then injected into the GC-MS system. In the GC, the derivatized compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented into characteristic ions, and detected. The resulting mass spectrum serves as a chemical "fingerprint" for identification.
Caption: Overall workflow for piperidine analysis by GC-MS.
Materials and Reagents
-
Solvents: HPLC-grade or equivalent (e.g., Ethyl Acetate, Toluene, Methanol, Dichloromethane).
-
Derivatization Reagent: Trifluoroacetic Anhydride (TFAA) or Isobutyl Chloroformate.[7]
-
Base/Catalyst: Pyridine or Triethylamine (optional, to scavenge acid byproducts).[5]
-
Standards: Certified reference standards of target piperidine compounds.
-
Inert Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Extraction Supplies: Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus as needed per sample matrix.
-
General Lab Equipment: Vortex mixer, heating block or water bath, nitrogen evaporator.
Experimental Protocols
Protocol: Sample Preparation (General)
The goal of sample preparation is to isolate the analyte of interest from the sample matrix and prepare it in a solvent compatible with the derivatization step.
-
Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction. Adjust sample pH to >10 with 1M NaOH to ensure the piperidine is in its free base form. Extract with 2-3 volumes of an immiscible organic solvent like dichloromethane or ethyl acetate.
-
Solid Samples (e.g., plant material, pharmaceuticals): Perform a solvent extraction. Homogenize the sample and extract with an appropriate solvent (e.g., methanol for alkaloids).[8] The extract may require a cleanup step using Solid Phase Extraction (SPE) to remove interferences.
-
Dry Down: After extraction, transfer the organic layer to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.[5] The dried residue is now ready for derivatization.
Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)
Derivatization with an acylating agent like TFAA is a common and effective strategy. It replaces the active hydrogen on the piperidine nitrogen with a trifluoroacetyl group, creating a stable, less polar amide derivative with excellent chromatographic properties.[5]
-
Reconstitution: To the dried extract from step 4.1, add 100 µL of a suitable solvent (e.g., ethyl acetate or toluene).
-
Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 20-30 minutes in a heating block.[5]
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Final Sample: Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Optimized Parameters
Achieving good separation and sensitive detection requires careful optimization of the GC-MS parameters. The following tables provide a robust starting point for the analysis of TFAA-derivatized piperidines.
Table 1: Optimized GC Method Parameters
| Parameter | Value | Rationale |
|---|---|---|
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized compounds.[2] |
| Carrier Gas | Helium | Inert carrier gas with optimal flow rate for good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent performance throughout the temperature program.[2] |
| Inlet Mode | Splitless (or Split 10:1) | Splitless mode for trace analysis; Split mode for higher concentration samples to prevent column overload.[2] |
| Inlet Temp. | 250 - 280°C | Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation.[2] |
| Oven Program | Start at 80°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min) | A typical program that can be adjusted based on the volatility of specific piperidine derivatives.[2] |
Table 2: Optimized MS Method Parameters
| Parameter | Value | Rationale |
|---|---|---|
| MS System | Agilent 5977 or equivalent | A single quadrupole or tandem mass spectrometer provides the necessary sensitivity and specificity. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization at 70 eV produces reproducible fragmentation patterns for library matching.[1] |
| Ion Source Temp. | 230°C | Standard temperature for EI, balances ionization efficiency and prevents thermal degradation.[9] |
| Quadrupole Temp. | 150°C | Standard temperature to prevent contamination of the mass filter. |
| Scan Range | m/z 40 - 550 | A wide scan range to capture the molecular ion and key fragment ions. |
| Solvent Delay | 3-4 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Spectral Interpretation
Confident identification relies on two key pieces of data: retention time (from the GC) and the mass spectrum (from the MS).
-
Retention Time (RT): The RT of an unknown peak should match that of a known reference standard analyzed under identical conditions.
-
Mass Spectrum: The fragmentation pattern of the unknown compound must match the pattern of a reference standard or a library spectrum (e.g., NIST).
Understanding Piperidine Fragmentation: Under EI conditions, fragmentation is often initiated by ionization at the nitrogen atom.[1] Key fragmentation pathways for piperidines include:
-
α-Cleavage: This is a dominant pathway where the bond adjacent to the nitrogen is broken. This results in the loss of a substituent from the ring, forming a stable iminium ion.[1]
-
Ring Fission: The piperidine ring itself can open and cleave, leading to a series of smaller fragment ions.[1]
-
Substituent-Driven Fragmentation: The fragmentation is heavily influenced by any functional groups attached to the piperidine ring.[1] For example, the loss of small neutral molecules like water or acetic acid is common if hydroxyl or acetyl groups are present.[10][11]
A common base peak for simple piperidine alkaloids is often m/z 84 or m/z 98, corresponding to key fragments of the core ring structure.[12]
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated.
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the target analyte.[13]
-
Linearity: Prepare a calibration curve with at least five concentration levels of the derivatized standard to demonstrate a linear response. A correlation coefficient (R²) of >0.99 is desirable.[9]
-
Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration that can be reliably detected (LOD, S/N ≥ 3) and quantified (LOQ, S/N ≥ 10).[2]
-
System Suitability: Inject a standard solution at the beginning of each analytical run to verify system performance, checking for peak shape, retention time, and response.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Incomplete derivatization.- Active sites in the inlet liner or column.[14][15]- Poor column cut.[4] | - Optimize derivatization reaction time/temperature.[6]- Use a new, deactivated inlet liner; trim 10-20 cm from the front of the column.[14][16]- Ensure a clean, square column cut using a ceramic wafer.[4][16] |
| Low Sensitivity | - Poor derivatization yield.- Sample degradation in the inlet.- MS source contamination. | - Check reagent quality and reaction conditions.- Lower inlet temperature in 10°C increments.- Perform MS ion source cleaning as per manufacturer's instructions. |
| Poor Reproducibility | - Inconsistent injection volume.- Leaks in the system (inlet septum, column fittings).- Fluctuation in GC flow or temperature. | - Check autosampler syringe and injection parameters.- Perform a leak check.- Verify GC method parameters and allow for system equilibration. |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable framework for the identification of piperidine-containing compounds. By addressing the inherent chromatographic challenges of these basic amines through effective derivatization, and by optimizing both the separation and detection parameters, researchers can achieve the high degree of confidence required in pharmaceutical development and scientific research. Adherence to the outlined protocols and quality control measures will ensure the generation of accurate and reproducible data.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academicjournals.org [academicjournals.org]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 15. academic.oup.com [academic.oup.com]
- 16. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-methylpiperidine-3-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl 1-methylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts encountered during the synthesis of this important piperidine derivative. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your reactions and purify your target compound effectively.
I. Synthesis via N-methylation of Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate)
This is one of the most direct and common methods for the preparation of this compound. The reaction involves the methylation of the secondary amine of ethyl nipecotate. A widely used named reaction for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent. This method is particularly advantageous as it typically avoids the over-methylation to a quaternary ammonium salt.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is sluggish and I'm observing a significant amount of unreacted ethyl nipecotate. What could be the cause?
Answer: Incomplete conversion is a common issue and can often be attributed to several factors:
-
Insufficient Reagents: Ensure you are using a molar excess of both formaldehyde and formic acid. Typically, at least 2-3 equivalents of each are recommended to drive the reaction to completion.
-
Reaction Temperature: The Eschweiler-Clarke reaction generally requires elevated temperatures, often refluxing in formic acid or heating to around 80-100 °C.[2] Insufficient heat can lead to a slow reaction rate.
-
Reaction Time: While the reaction is often complete within a few hours, monitoring by TLC or GC-MS is crucial to determine the optimal reaction time for your specific setup.
-
Purity of Starting Material: Ensure your ethyl nipecotate is free from impurities that could interfere with the reaction.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Double-check the molar ratios of your reagents.
-
Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture while monitoring for decomposition.
-
Extend Reaction Time: Continue heating and monitor the reaction progress every hour until no further conversion is observed.
-
Re-evaluate Starting Material Purity: Analyze your starting ethyl nipecotate by GC-MS or NMR to check for purity.
Question 2: I'm observing an unexpected byproduct with a similar retention time to my product in GC-MS. What could it be?
Answer: A likely byproduct in the Eschweiler-Clarke reaction, besides unreacted starting material, is the N-formyl derivative of ethyl piperidine-3-carboxylate. This can form if the reduction of the intermediate iminium ion is not efficient.
-
N-Formyl Byproduct: The reaction proceeds through the formation of an N-formyl intermediate. If the reduction by formic acid is incomplete, this intermediate can be isolated.
Mitigation Strategies:
-
Ensure Excess Formic Acid: Formic acid acts as the hydride donor for the reduction. A sufficient excess is necessary to ensure the complete reduction of the intermediate.
-
Optimize Reaction Conditions: Higher temperatures and longer reaction times can favor the complete reduction to the N-methyl product.
Question 3: Does the Eschweiler-Clarke reaction produce quaternary ammonium salts?
Answer: A significant advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts.[1][2] The mechanism involves the formation of an iminium ion from the tertiary amine, which cannot be further methylated under these conditions.
II. Synthesis via Reductive Amination
This approach involves the reaction of a suitable keto-ester precursor with methylamine, followed by reduction of the resulting imine or enamine. A common precursor would be ethyl 1-methyl-3-oxopiperidine-4-carboxylate, though this is a less direct route to the target molecule itself. A more direct reductive amination approach would involve the reaction of a precursor to the piperidine ring with methylamine. For the purpose of this guide, we will focus on the reductive amination of a precursor ketone.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reductive amination is yielding a mixture of products, including what appears to be a hydroxyl-containing compound. What is happening?
Answer: The presence of a hydroxyl-containing byproduct suggests that the reducing agent is reducing the ketone functionality of your starting material before the imine is completely formed and reduced. This is a common issue when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[3][4]
-
Byproduct: Ethyl 1-methyl-3-hydroxypiperidine-3-carboxylate.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Switch to a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are known to selectively reduce iminium ions in the presence of carbonyl groups.[3][5][6]
-
Two-Step Procedure:
-
First, form the imine by reacting the keto-ester with methylamine, often with the removal of water.
-
Then, in a separate step, add the reducing agent to the isolated or in-situ formed imine.
-
-
pH Control: The pH of the reaction mixture can be crucial. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly promoting ketone reduction.
Question 2: I'm observing my starting keto-ester in the final product mixture. How can I improve the conversion?
Answer: Unreacted starting material in a reductive amination can be due to several factors:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.
-
Solution: Use a dehydrating agent (like molecular sieves) or a Dean-Stark trap to remove water and drive the equilibrium towards the imine.
-
-
Steric Hindrance: If your keto-ester is sterically hindered, imine formation can be slow.
-
Solution: Increase the reaction temperature and/or reaction time.
-
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent.
III. Synthesis via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7][8] For the synthesis of this compound, a suitable acyclic N-methylated diester precursor would be required. The cyclization would yield a β-keto ester, which would then need to be decarboxylated. While a multi-step process, it is a plausible synthetic route.
Frequently Asked questions (FAQs) & Troubleshooting
Question 1: My Dieckmann condensation is giving a low yield of the desired cyclic product and a significant amount of a higher molecular weight byproduct. What is the likely side reaction?
Answer: The formation of a higher molecular weight byproduct in a Dieckmann condensation is often due to intermolecular condensation, leading to dimerization or polymerization.[7] This is more prevalent when forming medium to large rings.
Mitigation Strategies:
-
High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular reaction.
-
Slow Addition: Slowly adding the diester to a solution of the base can also help to maintain a low concentration of the starting material and favor the intramolecular pathway.
Question 2: I am getting a mixture of isomeric cyclic products. Why is this happening?
Answer: If your starting diester is unsymmetrical and has two different sets of enolizable α-protons, the base can abstract a proton from either side, leading to the formation of two different enolates and subsequently two different cyclic β-keto esters.[9]
Troubleshooting Protocol:
-
Choice of Substrate: To avoid this, start with a symmetrical diester if possible. If an unsymmetrical diester is necessary, you may need to separate the isomers chromatographically.
-
Use of a Bulky Base: In some cases, a sterically hindered base might show some selectivity for the less hindered proton, but this is not always predictable.
IV. Analytical Methods for Byproduct Identification
Question: What are the best analytical techniques to identify and quantify the byproducts in my reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is ideal for identifying and quantifying byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile byproducts. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a reaction mixture. Coupled with a UV detector (if the compounds have a chromophore) or an evaporative light scattering detector (ELSD), it can be used for both qualitative and quantitative analysis. For amines that lack a chromophore, pre-column derivatization can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation of isolated byproducts.
| Technique | Application | Common Byproducts Detected |
| GC-MS | Identification of volatile byproducts and unreacted starting materials. | Unreacted ethyl nipecotate, N-formyl byproduct, hydroxylated byproduct. |
| HPLC | Quantification of product and impurities, separation of isomers. | Isomeric byproducts from Dieckmann condensation, unreacted starting materials. |
| NMR | Structural elucidation of isolated byproducts. | Detailed structural information of all isolated impurities. |
V. Visualization of Reaction Pathways and Byproduct Formation
N-methylation (Eschweiler-Clarke) Pathway
Caption: Eschweiler-Clarke reaction pathway and N-formyl byproduct formation.
Reductive Amination Troubleshooting
Caption: Competing pathways in reductive amination leading to desired product or hydroxylated byproduct.
Dieckmann Condensation: Intra- vs. Intermolecular
Caption: Outcome of Dieckmann condensation based on reaction concentration.
VI. References
-
Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. DOI: 10.1002/cber.190503801154.
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. DOI: 10.1021/ja01338a041.
-
Borch, R. F.; Hassid, A. I. A new method for the methylation of amines. J. Org. Chem.1972 , 37 (10), 1673–1674. DOI: 10.1021/jo00975a049.
-
Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Org. React.2011 , 1-203. DOI: 10.1002/0471264180.or015.01.
-
US Patent 4,435,572A, "Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate," issued March 6, 1984. (--INVALID-LINK--)
-
WO Patent 2000/026187A1, "Process for producing 4-arylpiperidine-3-carbinols and related compounds," issued May 11, 2000. (--INVALID-LINK--)
-
Dieckmann Condensation - Alfa Chemistry. (--INVALID-LINK--)
-
Reddit - r/chemhelp, "Experimental Help for Dieckmann Condensation." (--INVALID-LINK--)
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. DOI: 10.1021/jo960057x.
-
S. A. Chamness, E. F. Traficante, T. R. Vogel, and C. S. Schindler, "Synthesis of 2-Methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation," Org. Synth.2018 , 95, 200. (--INVALID-LINK--)
-
Myers, A. G. et al. C–N Bond-Forming Reactions: Reductive Amination. (--INVALID-LINK--)
-
Reddit - r/chemistry, "What are the byproducts of reduction with borohydride?." (--INVALID-LINK--)
-
Reddit - r/chemhelp, "Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN)." (--INVALID-LINK--)
-
Dieckmann Condensation - Organic Chemistry Portal. (--INVALID-LINK--)
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (--INVALID-LINK--)
-
Reductive Amination, and How It Works - Master Organic Chemistry. (--INVALID-LINK--)
-
Eschweiler–Clarke reaction - Wikipedia. (--INVALID-LINK--)
-
Eschweiler-Clarke Reaction - NROChemistry. (--INVALID-LINK--)
-
A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nat. Commun.2018 , 9, 4995. (--INVALID-LINK--)
-
Sciencemadness Discussion Board - Eschweiler-Clarke Procedure. (--INVALID-LINK--)
-
tertiary amine synthesis & reductive amination - YouTube. (--INVALID-LINK--)
-
[Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed. (--INVALID-LINK--)
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (--INVALID-LINK--)
-
A novel synthesis of 1-aryl-3-piperidone derivatives - PMC - NIH. (--INVALID-LINK--)
-
Reductive Amination - Common Conditions. (--INVALID-LINK--)
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. J. Environ. Sci. (China)2022 , 115, 369-378. (--INVALID-LINK--)
-
Sodium cyanoborohydride - Organic Chemistry Portal. (--INVALID-LINK--)
-
One of the reductants for reductive amination: sodium cyanoborohydride - ChemicalBook. (--INVALID-LINK--)
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. (--INVALID-LINK--)
-
First report on bio-catalytic N-formylation of amines using ethyl formate - RSC Publishing. (--INVALID-LINK--)
-
Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester... - Homework.Study.com. (--INVALID-LINK--)
-
(R)-Ethyl 3-methylpiperidine-3-carboxylate | C9H17NO2 | CID 23389261 - PubChem. (--INVALID-LINK--)
-
This compound | C9H17NO2 | CID 97981 - PubChem. (--INVALID-LINK--)
-
1-Methylpiperidine-3-carboxylic acid ethyl ester - the NIST WebBook. (--INVALID-LINK--)
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. homework.study.com [homework.study.com]
- 10. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production | Waters [waters.com]
- 11. bre.com [bre.com]
- 12. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 1-methylpiperidine-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 1-methylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below. The compound is a clear, colorless to pale yellow liquid, and its high boiling point necessitates vacuum distillation to prevent decomposition.[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [1][4][5] |
| Molecular Weight | 171.24 g/mol | [1][4][5] |
| Appearance | Clear colorless to pale yellow liquid | [2][3] |
| Boiling Point | 88-89 °C at 11 mmHg211.1 °C at 760 mmHg | [1][2][4] |
| Density | 0.954 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.451 | [1][2] |
Q2: What are the most common impurities I might encounter?
A2: Impurities will largely depend on the synthetic route. However, common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of N-methylation: If the final step is the methylation of the piperidine nitrogen, you might have unmethylated or demethylated species.
-
Solvents: Residual solvents from the reaction or workup.
-
Reagents: Excess reagents used in the synthesis.
-
Decomposition products: If the compound has been exposed to high temperatures or harsh acidic/basic conditions.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the main compound and detect any organic impurities.[2][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and quantify non-volatile impurities.[7]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and provide a fingerprint of the molecule.[8]
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Scenario 1: Issues with Vacuum Distillation
Problem: My compound seems to be decomposing during distillation, even under vacuum.
Causality: While vacuum distillation lowers the boiling point, prolonged exposure to elevated temperatures can still cause decomposition, especially if acidic or basic impurities are present. The presence of oxygen can also promote degradation at high temperatures.
Troubleshooting Steps:
-
Check Your Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. A deeper vacuum will further lower the boiling point.
-
Use a Short Path Distillation Apparatus: This minimizes the distance the compound travels at high temperatures, reducing the risk of decomposition.
-
Control the Temperature Carefully: Use a heating mantle with a stirrer and a temperature controller to ensure even and controlled heating. Avoid overheating the distillation flask.
-
Degas the System: Before heating, ensure the system is free of leaks and has been under vacuum for a period to remove dissolved gases.
Problem: I am getting a poor separation of my product from an impurity with a close boiling point.
Causality: Simple distillation is often insufficient for separating compounds with boiling points that are close to each other.
Troubleshooting Steps:
-
Use a Fractionating Column: A Vigreux or packed column increases the number of theoretical plates, enhancing the separation efficiency.
-
Optimize the Reflux Ratio: In fractional distillation, a higher reflux ratio (more condensate returning to the column) generally improves separation but increases the distillation time.
-
Consider an Alternative Purification Method: If fractional distillation is still not providing the desired purity, column chromatography may be a more suitable option.
Workflow for Troubleshooting Vacuum Distillation
Caption: Troubleshooting workflow for vacuum distillation.
Scenario 2: Challenges with Column Chromatography
Problem: My compound is not separating well on the silica gel column.
Causality: Poor separation can be due to an inappropriate solvent system (eluent), improper column packing, or overloading the column.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Perform thin-layer chromatography (TLC) first to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
A common eluent system for this type of compound could be a mixture of a non-polar solvent like hexane or ethyl acetate with a more polar solvent like methanol, and a small amount of a base like triethylamine to prevent the amine from streaking on the acidic silica gel.[7][9]
-
-
Ensure Proper Column Packing:
-
A poorly packed column with air bubbles or channels will lead to poor separation. Pack the column as a slurry to ensure it is homogenous.
-
-
Do Not Overload the Column:
-
The amount of crude material should be about 1-5% of the weight of the silica gel. Overloading leads to broad bands and poor separation.
-
Problem: My compound is streaking on the TLC plate and the column.
Causality: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to streak rather than move as a tight band.
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Add a small amount (e.g., 0.5-1%) of a volatile base like triethylamine or ammonia to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Scenario 3: Difficulties with Crystallization/Recrystallization
Problem: My compound will not crystallize from the solution.
Causality: this compound is a liquid at room temperature, so it will not crystallize in its free base form. Crystallization is only a viable purification method if you convert it to a solid salt.
Troubleshooting Steps:
-
Form a Salt: React the compound with an acid (e.g., hydrochloric acid, oxalic acid) to form a solid salt. This salt can then be purified by recrystallization.
-
Choose the Right Solvent System: The ideal recrystallization solvent is one in which the salt is soluble at high temperatures but insoluble at low temperatures. Common solvent systems for salts include ethanol, methanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether.[10][11][12]
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure salt to the solution to initiate crystal growth.
-
Cooling: Slowly cool the solution to allow for the formation of larger, purer crystals.
-
Problem: The recrystallized salt is oily or impure.
Causality: This can happen if the solution is cooled too quickly, trapping impurities in the crystal lattice, or if an inappropriate solvent was used.
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Solvent Optimization: The solvent may be too good, preventing the compound from crashing out cleanly. Try adding a co-solvent (an "anti-solvent") in which the salt is less soluble to induce crystallization.
-
Wash the Crystals: After filtering, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities on the surface.
References
- 1. エチル 1-メチル-3-ピペリジンカルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Factory Supply High Purity 99% this compound 5166-67-6 Safe Delivery | Huarong Pharm [huarongpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 5. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 6. 1568154-06-2|Ethyl (3S)-1-methylpiperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]
- 8. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
- 9. env.go.jp [env.go.jp]
- 10. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 11. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of piperidine derivatives. The piperidine motif is a crucial structural component in numerous pharmaceuticals and natural products, making its efficient synthesis a key focus in medicinal and organic chemistry.[1][2][3] This resource aims to deliver expert insights and practical solutions to common challenges encountered during piperidine synthesis.
Section 1: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely used method for synthesizing the piperidine core.[1][4] This approach, while conceptually straightforward, can present several challenges related to catalyst selection, reaction conditions, and substrate sensitivity.
Troubleshooting Guide: Catalytic Hydrogenation
Q1: My hydrogenation reaction is slow or incomplete. What are the likely causes?
A: Several factors can contribute to a sluggish or incomplete hydrogenation:
-
Catalyst Activity: The choice of catalyst is paramount. While palladium on carbon (Pd/C) is common, rhodium on carbon (Rh/C) and ruthenium-based catalysts often exhibit higher activity for pyridine reduction.[5][6] Nickel catalysts are also effective but typically require higher temperatures and pressures.[4][6]
-
Catalyst Poisoning: Impurities in the starting materials or solvent, such as sulfur or nitrogen compounds, can poison the catalyst, drastically reducing its activity.[5][6] Ensure the purity of your pyridine substrate and use high-purity solvents.
-
Reaction Conditions: Temperature and hydrogen pressure play a significant role. Increasing either can enhance the reaction rate, but excessively high temperatures may lead to side reactions.[5] A systematic optimization of these parameters is often necessary.
-
Solvent Choice: Protic solvents like ethanol and acetic acid are often effective for this transformation.[5][7] Acetic acid can also serve as a co-catalyst in some instances.[5][8]
Q2: I am observing significant side product formation. How can I improve the selectivity?
A: Side product formation often arises from over-reduction or side reactions of functional groups on the pyridine ring.
-
Chemoselectivity: For substituted pyridines, the choice of catalyst is critical for achieving chemoselectivity. For instance, palladium catalysts can sometimes be less effective and more prone to poisoning compared to rhodium or ruthenium catalysts for pyridine hydrogenation.[6]
-
Protecting Groups: If your substrate contains sensitive functional groups, consider using protecting groups to prevent unwanted reactions.
-
Milder Conditions: Employing milder reaction conditions, such as lower temperatures and pressures, can sometimes improve selectivity, albeit at the cost of a longer reaction time.[5] The use of transfer hydrogenation with reagents like ammonium formate can also be a milder alternative to high-pressure hydrogenation.[9][10]
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Pyridine
-
Preparation: In a suitable high-pressure reactor, add the pyridine derivative and a catalytic amount of the chosen catalyst (e.g., 5-10 mol% Rh/C).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, methanol, or acetic acid).
-
Reaction Setup: Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-80 atm) and heat to the optimized temperature (e.g., 60-80 °C).[6]
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude piperidine product, which can be further purified by distillation or chromatography.
Catalyst and Condition Selection Table
| Catalyst | Typical Pressure (atm) | Typical Temperature (°C) | Solvent | Notes |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction.[6] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be prone to catalyst poisoning.[6] |
| Nickel | High | 170 - 200 | - | Often used for the industrial synthesis of piperidine itself.[4][6] |
| Ruthenium | - | - | - | Effective for diastereoselective cis-hydrogenation of multi-substituted pyridines.[1] |
Workflow for Optimizing Catalytic Hydrogenation
Caption: A workflow diagram for optimizing catalytic hydrogenation of pyridines.
Section 2: Reductive Amination
Reductive amination is a versatile and widely employed method for synthesizing substituted piperidines.[11] This reaction typically involves the condensation of a dicarbonyl compound (or its equivalent) with a primary amine, followed by in situ reduction of the resulting imine or enamine intermediates.
Troubleshooting Guide: Reductive Amination
Q1: My reductive amination is giving low yields. What are the common pitfalls?
A: Low yields in reductive amination can often be traced back to several key factors:
-
Inefficient Imine/Enamine Formation: The initial condensation step is crucial. For less reactive ketones or amines, this step can be slow.[12] The use of a Lewis acid catalyst like Ti(OiPr)₄ can facilitate imine formation.[13]
-
Choice of Reducing Agent: The reducing agent must be chosen carefully. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often preferred because it does not readily reduce the starting aldehyde or ketone.[13][14] Sodium cyanoborohydride (NaBH₃CN) is also effective and can be used in protic solvents.[13][14] Sodium borohydride (NaBH₄) can be used, but it's important to allow sufficient time for imine formation before its addition to avoid reduction of the carbonyl starting material.[13][14]
-
Reaction Conditions: The pH of the reaction medium can be critical. Mildly acidic conditions (e.g., using acetic acid as a catalyst) often favor imine formation.[8] Solvent choice is also important; aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used with NaBH(OAc)₃.[13]
Q2: I am observing the formation of byproducts. How can I minimize them?
A: Byproduct formation is a common issue in reductive amination.
-
Over-alkylation: If a primary amine is used, there is a possibility of double alkylation leading to a tertiary amine.[14] Using a stoichiometric amount of the carbonyl compound can help minimize this.
-
Reduction of Carbonyl: As mentioned, if a strong reducing agent like NaBH₄ is used prematurely, it can reduce the starting aldehyde or ketone.
-
Side Reactions of the Reducing Agent: Some reducing agents can have side reactions. For example, sodium triacetoxyborohydride can lead to acetylation of the amine starting material over long reaction times.[15]
Experimental Protocol: General Procedure for Reductive Amination
-
Reactant Mixing: To a solution of the dicarbonyl compound (or a suitable precursor like glutaraldehyde) and a primary amine in an appropriate solvent (e.g., DCM), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine/enamine.
-
Reduction: Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[15]
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reductive Amination Decision Pathway
Caption: A decision pathway for a typical reductive amination experiment.
Section 3: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of tetrahydropyridine derivatives, which can then be reduced to the corresponding piperidines.[16] This reaction involves the [4+2] cycloaddition of an aza-diene with a dienophile.[16]
Troubleshooting Guide: Aza-Diels-Alder Reaction
Q1: My aza-Diels-Alder reaction is not proceeding. What could be the issue?
A: The success of an aza-Diels-Alder reaction is highly dependent on the electronic nature of the reactants.
-
Inverse-Electron-Demand: A common variant is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, which involves an electron-poor aza-diene and an electron-rich dienophile.[16] Ensure that your chosen reactants have the appropriate electronic properties.
-
Catalyst: Lewis acid or Brønsted acid catalysts can sometimes be necessary to activate the reactants and promote the cycloaddition.[5]
-
Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[17] However, excessively high temperatures can lead to retro-Diels-Alder reactions or decomposition.
Q2: I am having trouble with the stereoselectivity of the reaction.
A: Controlling stereoselectivity is a key challenge in the aza-Diels-Alder reaction.
-
Cyclic Dienes: The use of cyclic dienes can often lead to higher diastereoselectivity.[6]
-
Chiral Catalysts: For enantioselective transformations, the use of chiral Lewis acid catalysts is a common strategy.
-
Stepwise vs. Concerted Mechanism: The reaction may proceed through a concerted or a stepwise pathway. The use of strong Lewis acids can sometimes favor a stepwise mechanism, which may lead to a loss of stereoselectivity.[6]
General Reaction Scheme: Inverse-Electron-Demand Aza-Diels-Alder
Caption: A schematic of the inverse-electron-demand aza-Diels-Alder reaction.
Section 4: General FAQs for Piperidine Synthesis
Q1: My purified piperidine has a yellow color. Is this a problem?
A: A yellow discoloration in piperidine is typically due to oxidation products.[6] For applications requiring high purity, it is advisable to purify the piperidine, for example, by distillation.[6] To prevent discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[6]
Q2: I am having difficulty separating piperidine from pyridine by distillation. Why?
A: Piperidine and pyridine form an azeotropic mixture, which makes their separation by simple fractional distillation challenging.[6] The azeotrope boils at approximately 106.1°C and consists of about 92% piperidine and 8% pyridine by weight.[6] To separate them, you can consider azeotropic distillation with water or chemical separation by reacting the piperidine with CO₂ to form a solid carbonate salt, which can be filtered off.[6]
Q3: My solution of a piperidine derivative in an organic solvent crystallized upon storage. What happened?
A: This is a common occurrence with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidinium carbonate.[6] To remedy this, you can try to redissolve the crystals or prepare a fresh solution. To prevent this in the future, ensure your storage container is tightly sealed and consider storing it under an inert atmosphere.[6]
Q4: What are the key safety precautions when working with piperidine and its derivatives?
A: Piperidine is a flammable and corrosive liquid with a strong, unpleasant odor. It is important to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Piperidine is also listed as a Table II precursor under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances due to its use in the clandestine manufacture of phencyclidine.[18] Therefore, it is important to be aware of and comply with all local regulations regarding its purchase, storage, and use.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Piperidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Aryl Nipecotic Acids
Welcome to the Technical Support Center for the Synthesis of 4-Aryl Nipecotic Acids. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of this important class of molecules. As potent inhibitors of GABA transporters (GATs), 4-aryl nipecotic acid derivatives are critical for neuroscience research and the development of therapeutics for neurological disorders such as epilepsy.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and complex challenges encountered in the laboratory. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for synthesizing 4-aryl nipecotic acids?
The synthesis of 4-aryl nipecotic acids primarily revolves around two strategic disconnections:
-
Building the Piperidine Ring Last: This involves constructing the substituted piperidine ring from an acyclic precursor that already contains the desired aryl moiety. This approach can be complex and is less common.
-
Functionalizing a Pre-existing Piperidine Scaffold: This is the more prevalent and modular approach. It typically starts with a suitable derivative of nipecotic acid (piperidine-3-carboxylic acid) or a related piperidine, followed by the introduction of the aryl group at the C-4 position. A key method for this is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, on a 4-halo or 4-triflyloxy-substituted nipecotic acid derivative.[3]
Q2: Why is stereocontrol a critical challenge in this synthesis?
Stereochemistry is paramount because the biological activity of these compounds as GABA uptake inhibitors is often highly dependent on the specific stereoisomer. For N-substituted nipecotic acid derivatives, the (R)-enantiomer is typically more active at the GAT1 transporter.[4] For 4-substituted derivatives, both the stereocenter at C-3 (from the nipecotic acid backbone) and the newly created stereocenter at C-4 must be controlled. The relative cis/trans orientation of the substituents at the 3- and 4-positions significantly impacts the molecule's conformation and its ability to bind effectively to the target transporter. Failure to control stereochemistry results in diastereomeric mixtures that are often difficult to separate and can lead to misleading biological data.
Q3: My target is an N-substituted 4-aryl nipecotic acid. Should I introduce the N-substituent or the C4-substituent first?
The order of functionalization is a critical strategic decision. Generally, it is advisable to introduce the C-4 aryl group first , prior to N-alkylation or N-arylation. The reasoning is twofold:
-
Protecting Group Efficiency: The nitrogen of the nipecotic acid scaffold must be protected during C-4 functionalization (e.g., cross-coupling) to prevent undesired side reactions. Common protecting groups like Boc or Cbz are ideal for this.
-
Reaction Compatibility: Many N-substituents found in potent GAT inhibitors (e.g., long lipophilic chains with alkenyl or alkynyl spacers) may contain functional groups that are incompatible with the conditions required for C-4 arylation.[5][6][7] Performing C-4 arylation on a simple, protected intermediate simplifies the reaction optimization and avoids potential degradation of a complex N-substituent.
Below is a generalized workflow illustrating this preferred strategic approach.
References
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Piperidines for Enhanced Yield and Purity
Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and optimize this crucial transformation. As a key reaction in the synthesis of countless pharmaceutical agents, mastering the N-alkylation of piperidines is essential for efficient and successful drug discovery programs.[1][2]
This resource moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge needed to adapt and troubleshoot your own unique reactions.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My reaction has stalled, or I'm seeing very low conversion to the desired N-alkylated product. What are the likely causes?
Answer: Low conversion is a common hurdle in N-alkylation. The root cause often lies in one of the following areas:
-
Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group is critical. The general reactivity trend for alkyl halides is I > Br > Cl >> F.[3] If you are using an alkyl chloride with a moderately nucleophilic piperidine, the reaction may be sluggish.
-
Solution: Consider switching to the corresponding alkyl bromide or iodide. For reactions involving alkyl bromides that are still slow, adding a catalytic amount of potassium iodide (KI) can facilitate a Finkelstein reaction, generating the more reactive alkyl iodide in situ.
-
-
Steric Hindrance: This is a major factor, especially when dealing with substituted piperidines (e.g., at the 2-position) or bulky alkylating agents (e.g., secondary or tertiary halides).[4][5] The steric bulk around the nitrogen atom or the electrophilic carbon can significantly slow down the rate of the SN2 reaction.
-
Solution: Increase the reaction temperature to provide the necessary activation energy. If the alkylating agent is a secondary halide, be aware that higher temperatures may promote the competing E2 elimination side reaction. For highly hindered systems, reductive amination is often a superior alternative to direct alkylation.[4]
-
-
Inadequate Base: In direct alkylation with alkyl halides, a base is required to neutralize the H-X acid formed. If the base is too weak or insoluble, the reaction will slow down as the piperidine starting material becomes protonated and non-nucleophilic.[6][7]
-
Solution: Ensure you are using at least one equivalent of a suitable base. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice in polar aprotic solvents like DMF or acetonitrile.[8] For more sensitive substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be used.[6] If using a stronger base like sodium hydride (NaH), ensure strictly anhydrous conditions are maintained.[6]
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
-
Solution: For SN2 reactions, polar aprotic solvents like DMF, acetonitrile, or acetone are generally preferred as they can solvate the cation of the base while not overly solvating the nucleophile.[6][9] Ensure your reagents, particularly the base, have sufficient solubility in the chosen solvent.[9]
-
Question 2: My TLC/LC-MS analysis shows multiple product spots, including one that is highly polar. What is happening?
Answer: The most common side reaction in the N-alkylation of secondary amines is over-alkylation, leading to the formation of a quaternary ammonium salt.[10][11] The N-alkylated piperidine product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading it to react with another molecule of the alkylating agent.[11][12] This "runaway" reaction is especially problematic when using an excess of a reactive alkylating agent like methyl iodide.[11]
Strategies to Minimize Quaternary Salt Formation:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. A stoichiometry of 1.0 to 1.1 equivalents of the alkyl halide relative to the piperidine is a good starting point.[6][8]
-
Slow Addition of Alkylating Agent: This is one of the most effective strategies. By adding the alkylating agent slowly over several hours using a syringe pump, you maintain a high concentration of the starting piperidine relative to the product, favoring the initial alkylation.[6][10]
-
Use Piperidine in Excess: Using the piperidine as the excess reagent can help consume the alkylating agent before it has a chance to react with the product. However, this requires an additional purification step to remove the unreacted starting material.
Question 3: I'm performing an N-benzylation with benzyl bromide and I'm seeing a significant amount of benzyl alcohol as a byproduct. Why?
Answer: The formation of benzyl alcohol points to a competing hydrolysis reaction where the benzyl bromide reacts with water or hydroxide ions present in the reaction mixture.[9]
-
Cause: This is often due to wet solvents or reagents. Bases like potassium carbonate can be hygroscopic.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction.[9]
-
Choice of Base and Solvent: Avoid using strong bases like NaOH or KOH in protic or aqueous media, as this will favor hydrolysis. Anhydrous K₂CO₃ in an aprotic solvent like DMF or acetonitrile is a much better choice.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for N-alkylation of piperidines: direct alkylation or reductive amination?
A1: The "best" method depends on your substrate and the alkyl group you wish to introduce.
-
Direct Alkylation with alkyl halides is straightforward and effective for introducing simple, unhindered alkyl groups (e.g., methyl, ethyl, benzyl) onto piperidines that are not sterically congested.[4]
-
Reductive Amination is a milder, more versatile, and often higher-yielding method. It is the preferred choice for sterically hindered piperidines or alkyl groups, and for introducing more complex functionalities via aldehydes and ketones. Crucially, it completely avoids the problem of over-alkylation to the quaternary salt.[4][12][13]
Q2: Which reducing agent should I use for reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most one-pot reductive aminations.[4][14] Its key advantage is its selectivity; it is a mild reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde or ketone.[13][14][15] This allows all reagents (amine, carbonyl, and reducing agent) to be mixed together in a one-pot procedure. Common solvents include 1,2-dichloroethane (DCE) and dichloromethane (DCM).[13][15]
Q3: How do I purify my N-alkylated piperidine product?
A3: Purification strategy depends on the impurities present.
-
Standard Workup: A typical workup involves quenching the reaction, followed by a liquid-liquid extraction. Washing the organic layer with a dilute acid (like 1M HCl) can remove unreacted basic starting materials, but be aware that your tertiary amine product may also be extracted into the aqueous layer. A subsequent basification of the aqueous layer and re-extraction would then be necessary.[16][17]
-
Column Chromatography: This is the most common method for achieving high purity. Silica gel chromatography using a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically effective.
-
Distillation: If your product is a liquid with a boiling point sufficiently different from any impurities, distillation can be an effective purification method, particularly on a larger scale.[16]
-
Dealing with Quaternary Salts: Quaternary ammonium salts are often highly water-soluble. During an aqueous workup, they will preferentially partition into the aqueous layer, which can aid in their separation from the desired tertiary amine product.[10]
Optimized Experimental Protocols
The following protocols are provided as robust starting points for your experiments. Always conduct a thorough safety assessment before beginning any chemical reaction.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the synthesis of N-benzylpiperidine.
Materials:
-
Piperidine
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.[8]
-
Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.[8]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzylpiperidine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of piperidine with a generic aldehyde.
Materials:
-
Piperidine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE.[8]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be exothermic.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[4]
-
Upon completion, slowly and carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Yields
The following table summarizes typical yields for the N-alkylation of piperidine derivatives under various conditions, providing a benchmark for your experiments.
| Piperidine Derivative | Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Piperidine | Methyl Iodide | Direct Alkylation | K₂CO₃ | DMF | RT | 12 | ~85 | [8] |
| Piperidine | Benzyl Bromide | Direct Alkylation | K₂CO₃ | DMF | RT | 16 | ~90 | [8] |
| Piperidine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 4 | >95 | [8][14] |
| Piperidine | Acetone | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 12 | ~92 | [8][14] |
| 2-Methylpiperidine | Benzyl Bromide | Direct Alkylation | K₂CO₃ | MeCN | RT | 24 | Moderate | [4] |
| 2-Methylpiperidine | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 18 | High | [4] |
Mechanistic Insights & Troubleshooting Workflows
Understanding the underlying mechanisms and having a logical workflow for troubleshooting are key to solving experimental challenges.
Diagram 1: Competing Pathways in Direct N-Alkylation
Caption: Primary reaction vs. over-alkylation side reaction.
Diagram 2: The Reductive Amination Pathway
Caption: Reductive amination avoids over-alkylation.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical guide to diagnosing poor reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Piperidine Derivative Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for piperidine derivative synthesis. This guide is designed to provide practical, field-tested advice for troubleshooting common side reactions and challenges encountered during the synthesis of this critical structural motif. As Senior Application Scientists, we understand that success in the lab is built on a deep understanding of not just the desired reaction pathway, but also the undesired ones. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues that can manifest in a variety of reactions involving piperidine scaffolds.
Q1: My reaction is sluggish or has stalled completely. What are the primary factors I should investigate?
A stalled reaction is a common issue that can often be resolved by systematically evaluating several key parameters. Before considering a complete overhaul of the reaction scheme, assess the following:
-
Reagent Purity and Stoichiometry: Impurities in starting materials or an incorrect stoichiometry can halt a reaction. Verify the purity of your reagents (especially the piperidine derivative, as amines can oxidize over time) and ensure accurate measurement.
-
Solvent Quality: The presence of water or other impurities in your solvent can be detrimental, particularly for moisture-sensitive reactions like those involving organometallics or strong bases. Using a freshly dried, degassed solvent is often a critical first step in troubleshooting.
-
Reaction Temperature: Many reactions have a specific activation energy barrier. If the reaction is sluggish, a modest increase in temperature may be sufficient to promote the reaction. Conversely, if side reactions are suspected, lowering the temperature could improve selectivity.
-
Catalyst Activity: If you are using a catalyst (e.g., in a cross-coupling reaction), ensure it has not degraded. Some catalysts are sensitive to air and moisture. Consider opening a new bottle or using a freshly prepared catalyst solution.
Below is a systematic workflow for diagnosing a stalled reaction.
Caption: A general troubleshooting workflow for stalled reactions.
Section 2: Common Side Reactions in Piperidine N-Functionalization
The nitrogen atom of the piperidine ring is its most common site of reactivity, but its nucleophilicity can also be a source of side reactions.
Q2: I am trying to perform a mono-N-alkylation of a piperidine, but I'm getting a significant amount of the di-alkylated quaternary ammonium salt. How can I prevent this over-alkylation?
Over-alkylation is a classic problem stemming from the fact that the newly formed tertiary amine product is often still sufficiently nucleophilic to react with the alkylating agent.
The Underlying Cause: The lone pair of electrons on the nitrogen of the mono-alkylated piperidine can attack another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt. This side reaction is particularly prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.
Troubleshooting Strategies:
-
Control Stoichiometry and Order of Addition: Use a slight excess of the piperidine starting material relative to the alkylating agent. More importantly, employ slow addition of the alkylating agent to a solution of the piperidine. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine over the tertiary amine product.
-
Choice of Base and Solvent: A bulkier, non-nucleophilic base can help modulate the reaction. The choice of solvent can also play a role; polar aprotic solvents like acetonitrile or DMF are common, but their effects on reaction rates should be considered.
-
Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive alkylating agent. For example, using an alkyl tosylate instead of an alkyl iodide can slow down the second alkylation step more significantly than the first.
-
Reductive Amination: A highly effective alternative for mono-N-alkylation is reductive amination. This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is inherently self-limiting and will not lead to over-alkylation. A common and mild reducing agent for this purpose is sodium triacetoxyborohydride (STAB).
Table 1: Comparison of N-Alkylation Strategies
| Method | Pro | Con |
| Direct Alkylation | Simple setup, readily available reagents. | Prone to over-alkylation, may require careful control. |
| Reductive Amination | Excellent control for mono-alkylation, broad substrate scope. | Requires an aldehyde/ketone, two-step one-pot process. |
| Buchwald-Hartwig Amination | Excellent for N-arylation, high functional group tolerance. | Requires a catalyst system, can be sensitive to air/moisture. |
Q3: My Buchwald-Hartwig N-arylation is giving low yields. What are the most likely causes?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success hinges on the careful orchestration of the catalyst, ligand, base, and solvent.
Common Pitfalls:
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are of high quality. The catalytic cycle can be poisoned by oxygen, so proper degassing of the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.
-
Incorrect Base: The choice of base is crucial and often depends on the specific substrates and ligand used. A base that is too weak may not facilitate the catalytic cycle effectively, while a base that is too strong can cause decomposition of the starting materials or ligand. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3).
-
Ligand Selection: The ligand is not a passive component; it dictates the reactivity and stability of the palladium center. Different generations of Buchwald-Hartwig ligands (e.g., phosphine-based ligands like XPhos or SPhos) have been developed to handle different substrate classes. If one ligand is failing, screening a panel of others is a standard troubleshooting step.
Caption: A simplified Buchwald-Hartwig cycle and key failure points.
Section 3: Protecting Group Strategies and Associated Side Reactions
Protecting the piperidine nitrogen is often necessary to prevent unwanted reactivity during subsequent synthetic steps. However, the protecting groups themselves can sometimes lead to side reactions.
Q4: My Boc-protected piperidine is being partially deprotected during a reaction that I expected to be compatible. What conditions can cause premature Boc cleavage?
The tert-butyloxycarbonyl (Boc) group is popular due to its general stability and ease of removal with strong acid. However, it is not completely inert.
Unexpected Boc Cleavage Can Be Caused By:
-
Lewis Acids: Many Lewis acids, even mild ones used in reactions like Friedel-Crafts acylations, can coordinate to the carbonyl oxygen of the Boc group and facilitate its cleavage. If your reaction involves a Lewis acid, you may need to switch to a more robust protecting group.
-
Elevated Temperatures: At sufficiently high temperatures (>100-120 °C), the Boc group can undergo thermolysis, particularly in the presence of certain reagents or solvents.
-
Strongly Nucleophilic Conditions: While less common, some highly nucleophilic conditions can attack the carbonyl of the Boc group, leading to its removal.
Protocol: Standard Boc Deprotection
-
Dissolve the Boc-protected piperidine in a suitable solvent (e.g., dichloromethane (DCM) or 1,4-dioxane).
-
Add an excess of strong acid. A 4M solution of HCl in dioxane is common, as is neat trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Carefully quench the reaction and work up to isolate the deprotected piperidine salt.
Q5: I need to remove a Cbz protecting group, but the standard hydrogenolysis conditions are reducing another functional group in my molecule. What are my options?
The carbobenzyloxy (Cbz) group is typically removed by catalytic hydrogenation (e.g., H2, Pd/C), which is a reductive process. This can be problematic in the presence of other reducible functional groups like alkenes, alkynes, or nitro groups.
Alternative Cbz Deprotection Methods:
-
Transfer Hydrogenolysis: This method uses a hydrogen donor like ammonium formate or cyclohexene in the presence of Pd/C. It can sometimes offer better selectivity compared to using hydrogen gas.
-
Lewis Acid Conditions: Certain Lewis acids, such as TMSI (trimethylsilyl iodide) generated in situ, can cleave Cbz groups without the need for hydrogenation.
-
Strong Acid: HBr in acetic acid can also be used to cleave Cbz groups, but this is a harsh method that may not be suitable for sensitive substrates.
Table 2: Selecting a Nitrogen Protecting Group
| Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Strong Acid (TFA, HCl) | Cbz, Fmoc |
| Carbobenzyloxy | Cbz | Catalytic Hydrogenolysis (H2, Pd/C) | Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Boc, Cbz |
Technical Support Center: Stereoselective Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the Stereose-lective Synthesis of Substituted Piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Piperidine derivatives are prevalent in numerous pharmaceuticals and natural products, making their stereocontrolled synthesis a critical endeavor in modern organic chemistry.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Each section is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.
Part 1: Troubleshooting Guides - Common Experimental Hurdles
This section addresses specific issues that frequently arise during the stereoselective synthesis of substituted piperidines. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions and optimization strategies.
Issue 1: Low Diastereoselectivity in Cyclization Reactions
Q: My cyclization reaction to form a polysubstituted piperidine is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors influencing diastereoselectivity, and how can I improve it?
A: Low diastereoselectivity is a common challenge, often stemming from a lack of facial selectivity during the crucial bond-forming step. The conformational flexibility of acyclic precursors and the nature of the transition state are key determinants.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The energy difference between the transition states leading to different diastereomers can be small. Lowering the reaction temperature often enhances diastereoselectivity by favoring the pathway with the lower activation energy.[3]
-
Troubleshooting Steps: Conduct a systematic temperature screen (e.g., room temperature, 0 °C, -20 °C, -78 °C). Be mindful that lower temperatures will decrease the reaction rate, necessitating longer reaction times.[3]
-
-
Insufficient Steric Hindrance: A lack of significant steric bulk on the substrate, reagent, or catalyst can result in poor facial discrimination.[4]
-
Troubleshooting Steps:
-
Modify the Substrate: If feasible, introduce bulkier protecting groups or substituents to create a more sterically demanding environment, which can favor a specific approach of the reacting partners.[4]
-
Employ a Bulkier Reagent or Catalyst: Select a chiral auxiliary or catalyst with larger steric groups to create a more defined chiral pocket, thereby enhancing stereochemical control.[5][6]
-
-
-
Chelation Control: The presence or absence of a chelating metal can significantly influence the conformation of the transition state and, consequently, the diastereoselectivity.[3]
-
Troubleshooting Steps: For reactions involving carbonyl groups, the addition of a Lewis acid (e.g., TiCl₄, MgBr₂) can promote a more rigid, chelated transition state, leading to higher diastereoselectivity.[3]
-
-
Reaction Mechanism Ambiguity (e.g., Aza-Diels-Alder): In formal aza-Diels-Alder reactions, a stepwise Mannich-Michael pathway can compete with the concerted [4+2] cycloaddition, particularly with strong Lewis acids, leading to a loss of stereocontrol.[7][8]
-
Troubleshooting Steps:
-
Data Presentation: Effect of Temperature on Diastereoselectivity
| Temperature (°C) | Diastereomeric Ratio (dr) |
| 25 | 1.5 : 1 |
| 0 | 4 : 1 |
| -20 | 8 : 1 |
| -78 | >20 : 1 |
This table illustrates a typical trend where lower temperatures lead to a significant improvement in diastereoselectivity.
Issue 2: Poor Enantioselectivity in Asymmetric Catalysis
Q: I am using a well-established chiral catalyst for my piperidine synthesis, but the enantiomeric excess (ee) of my product is consistently low. What are the likely causes, and how can I optimize the enantioselectivity?
A: Low enantiomeric excess in an asymmetric catalytic reaction can be attributed to several factors, ranging from the catalyst's integrity to the reaction conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation or Impurity: The chiral catalyst may be degrading under the reaction conditions or could be impure.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure the catalyst is from a reliable source and freshly prepared or handled under appropriate conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[3]
-
-
-
Suboptimal Catalyst Loading: The concentration of the catalyst can influence the reaction kinetics and enantioselectivity.
-
Troubleshooting Steps: Perform a catalyst loading study to find the optimal concentration. Both too low and too high concentrations can be detrimental.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in the catalytic cycle, influencing the solubility of reagents and the stability of the transition state.[10]
-
Troubleshooting Steps: Conduct a solvent screen with a range of polar and non-polar aprotic solvents.
-
-
Presence of Water: Trace amounts of water can hydrolyze the catalyst or interfere with the catalytic cycle.[4]
-
Troubleshooting Steps: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle.
-
Troubleshooting Steps: Run a control reaction without the chiral catalyst to determine the rate of the uncatalyzed reaction. If significant, consider lowering the reaction temperature or using a more active catalyst to outcompete the background process.
-
Issue 3: Challenges with Chiral Auxiliaries
Q: I am using a chiral auxiliary-based approach, but the diastereoselectivity of the key bond-forming step is poor, or I am having difficulty removing the auxiliary without racemization.
A: Chiral auxiliaries are powerful tools for stereocontrol, but their effectiveness depends on proper selection and careful handling during cleavage.[6][11]
Potential Causes and Solutions for Low Diastereoselectivity:
-
Inadequate Steric Shielding: The chiral auxiliary may not be providing sufficient steric hindrance to effectively block one face of the prochiral center.
-
Troubleshooting Steps:
-
Select a Bulkier Auxiliary: Consider using an auxiliary with larger substituents, such as Evans' oxazolidinones or Oppolzer's sultams.[11]
-
Modify the Substrate: Introducing bulky groups on the substrate can enhance the steric differentiation.
-
-
Potential Causes and Solutions for Difficult Auxiliary Removal:
-
Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be too harsh, leading to epimerization or decomposition of the desired product.
-
Troubleshooting Steps:
-
Screen Cleavage Reagents: Explore a variety of cleavage conditions, starting with the mildest ones. For example, for N-acyl auxiliaries, reductive cleavage with LiAlH₄ can be an option.[5]
-
Choose a Labile Auxiliary: If possible, select an auxiliary that can be removed under milder conditions.
-
-
General Workflow for Chiral Auxiliary-Based Synthesis
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Synthetic Piperidine Compounds
Welcome to the Technical Support Center for the purification of synthetic piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this important class of molecules. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Problem 1: My purified piperidine compound is a yellow or brown oil/solid.
-
Probable Cause: The discoloration is most likely due to the presence of oxidation products.[1][2][3] The basic nitrogen atom in the piperidine ring can be susceptible to oxidation, leading to colored impurities.[3]
-
Solution:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated charcoal (typically 1-5% by weight). Stir the mixture at room temperature for 30-60 minutes. Remove the charcoal by filtration through a pad of Celite®.[3] The solvent can then be removed under reduced pressure.
-
Distillation: For liquid piperidine derivatives, fractional distillation under reduced pressure can be effective at separating the desired compound from less volatile colored impurities.[1][4]
-
Preventative Measures: To prevent future discoloration, store purified piperidine compounds under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[1][5]
-
Problem 2: I am having difficulty separating my piperidine derivative from unreacted pyridine starting material.
-
Probable Cause: Piperidine and pyridine can form a constant boiling azeotropic mixture, making separation by simple fractional distillation challenging.[1][2] This azeotrope contains approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[1]
-
Solution:
-
Selective Salt Formation: This is a highly effective method. Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate, while pyridine remains in solution.[1][2][6] The solid carbonate can be filtered off and the free piperidine can be liberated by treatment with a strong base like sodium hydroxide.[1][2]
-
Azeotropic Distillation with Water: Adding water can alter the relative volatilities of piperidine and pyridine, allowing for better separation during distillation.[1][7]
-
Problem 3: My piperidine compound "oiled out" or failed to crystallize during recrystallization.
-
Probable Cause:
-
High concentration of impurities: Impurities can suppress the melting point and interfere with crystal lattice formation.[4]
-
Cooling the solution too rapidly: Rapid cooling can lead to the formation of an oil rather than crystals.[4]
-
Inappropriate solvent system: The chosen solvent may be too good of a solvent, even at low temperatures.
-
-
Solution:
-
Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step such as an acid-base extraction before attempting recrystallization.[4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of larger, purer crystals before placing it in an ice bath or refrigerator.[4]
-
Solvent/Anti-Solvent Recrystallization: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent until the solution becomes slightly turbid. Gently warm to redissolve and then cool slowly.[2]
-
Problem 4: I am experiencing poor separation and low recovery of my piperidine derivative during silica gel column chromatography.
-
Probable Cause:
-
Strong interaction with silica: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing and irreversible adsorption.[8]
-
Improper solvent system: The eluent may not be optimized for the specific compound.
-
Improper column packing: Channeling of the eluent due to a poorly packed column can lead to poor separation.[4]
-
-
Solution:
-
Add a Basic Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent system.[3] This will neutralize the acidic sites on the silica gel and improve the peak shape and recovery of the basic piperidine compound.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based column.[3]
-
Thorough TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis to identify the optimal solvent system for separation.[2]
-
Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetic piperidine compounds?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials (e.g., pyridine), intermediates, and byproducts.[2][9]
-
Reagent-Related Impurities: These are byproducts from reagents used in the reaction.[2]
-
Degradation Products: These form from the decomposition of the piperidine compound due to factors like exposure to acid, base, light, heat, or oxidizing agents.[9] A common degradation product is the corresponding N-oxide.
-
Residual Solvents: Solvents used in the reaction or workup that are not completely removed.[2][4]
-
Water: Can be a significant impurity, especially after aqueous workup procedures.[2]
-
Enantiomeric Impurity: For chiral piperidine derivatives, the presence of the undesired enantiomer is a critical impurity to monitor.[9]
Q2: How can I identify the impurities in my crude piperidine product?
A2: A combination of analytical techniques is typically used for impurity identification:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary assessment of the purity and to help develop a purification strategy for column chromatography.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities by comparing the spectrum of the crude product to that of a pure standard.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile impurities.[10]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are robust methods for the analysis and quantification of a wide range of impurities, including non-volatile compounds.[10][11][12] For chiral compounds, chiral HPLC is necessary to determine enantiomeric purity.[9]
Q3: What is a good general strategy for purifying a novel synthetic piperidine derivative?
A3: A good general strategy involves a multi-step approach:
-
Initial Characterization: Analyze the crude product using TLC, NMR, and/or LC-MS to get an idea of the number and nature of the impurities.
-
Liquid-Liquid Extraction (Acid-Base Extraction): This is an excellent first step to separate the basic piperidine product from neutral and acidic impurities.[2]
-
Chromatography or Crystallization:
-
Final Polish (if necessary): For very high purity requirements, a final purification step such as distillation (for liquids) or a second recrystallization may be necessary.
Below is a decision-making workflow for selecting a suitable purification method.
Caption: A decision-making workflow for selecting a purification method.
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is useful for separating a basic piperidine product from neutral or acidic impurities.[2]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously and allow the layers to separate. The basic piperidine product will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 10M NaOH) with stirring until the pH is >10.
-
Re-extraction: Extract the now deprotonated (neutral) piperidine product back into an organic solvent (e.g., dichloromethane) by performing at least three extractions.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
Protocol 2: Purification via Carbonate Salt Formation
This method is particularly effective for removing pyridine impurities.[1][2][6]
Caption: Workflow for Piperidine Purification via Salt Formation.
-
Salt Formation: Dissolve the crude piperidine (containing pyridine) in a suitable organic solvent. Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in solution.[2]
-
Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate. Filter the solid salt from the solution.[1][2]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[1][2]
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[1][2]
Protocol 3: Flash Column Chromatography of a Basic Piperidine Derivative
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol) to find an eluent that gives a retention factor (Rf) of ~0.2-0.3 for the desired product. Add 0.5-1% triethylamine to the chosen eluent system.[2][3]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]
Data Summary
| Analytical Technique | Typical Application | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| GC-MS | Quantification of volatile impurities | LOD: 0.002 - 0.004 µg/mL; LOQ: 0.008 - 0.016 µg/mL | [10] |
| HPLC-UV | Quantification of piperidine and related compounds | LOD: 0.03 - 0.15 µg/mL; LOQ: 0.1 - 0.44 µg/mL | [13] |
| LC-MS | Quantification of genotoxic impurities like piperidine | LOD: 0.01010 µg/mL | [11][12] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alternative-therapies.com [alternative-therapies.com]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Stability Challenges with Piperidine-Based Intermediates
Welcome to the Technical Support Center for piperidine-based intermediates. As a foundational scaffold in modern drug discovery, the piperidine ring is integral to countless pharmaceuticals.[1][2] However, its inherent reactivity, particularly the basicity of the secondary or tertiary amine, presents unique stability challenges that can impact experimental reproducibility, impurity profiles, and the overall integrity of a research program.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move from foundational principles of handling and storage to the nuanced complexities of chemical degradation and purification. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you, our fellow scientists, to anticipate and mitigate these issues effectively.
Section 1: General Storage and Handling
This section addresses the first line of defense against degradation: proper storage and handling protocols. Many stability issues can be prevented before an experiment even begins.
Q1: I've noticed my piperidine starting material has developed a yellow tint. Is it still usable?
A: A yellow to brownish discoloration is a common indicator of degradation, typically due to oxidation.[3][4] While trace, colored impurities may not interfere with all synthetic applications, it is crucial for high-purity work to identify the cause and extent of degradation.
-
Causality: The lone pair of electrons on the piperidine nitrogen is susceptible to oxidation, even by atmospheric oxygen over time.[5][6] This can lead to the formation of various chromophoric byproducts, including N-oxides and products of ring oxidation.[5][7][8][9][10]
-
Troubleshooting & Action:
-
Analytical Verification: Before use, analyze the material using a suitable method like HPLC, LC-MS, or GC-MS to quantify the main component and identify the impurities.
-
Repurification: If the purity is unacceptable, the most effective method for removing these colored impurities is distillation, often under reduced pressure to prevent thermal degradation.[3]
-
Prevention: To prevent future discoloration, store the purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light and heat.[3][4]
-
Q2: My solution of a piperidine intermediate in DMF crystallized during storage in the refrigerator. What caused this?
A: This is a frequent issue with amine solutions and is almost certainly due to unintended salt formation.[3][11]
-
Causality: The basic piperidine nitrogen can readily react with acidic gases present in the atmosphere or liberated from other reagents in storage.
-
Carbon Dioxide: Reaction with atmospheric CO₂ forms piperidinium carbamate, which can precipitate.[3][11]
-
Acidic Vapors: If other reagents that can release acidic vapors (e.g., thionyl chloride, acetyl chloride, or even chlorinated solvents that slowly degrade to HCl) are stored nearby, the piperidine will scavenge these vapors to form the corresponding hydrochloride or other salts.[11]
-
-
Troubleshooting & Action:
-
Resolution: The salt can often be reversed by gentle warming and swirling. If the salt is from an unknown acid, it is safer to prepare a fresh solution.
-
Prevention: Always store amine solutions in tightly sealed containers.[6][12][13] Avoid storing them in the same refrigerator or storage cabinet as volatile acidic reagents. For long-term storage, flushing the container headspace with an inert gas is a robust preventative measure.[3]
-
Table 1: Recommended Storage Conditions for Piperidine Intermediates
| Parameter | Recommended Condition | Rationale & References |
| Temperature | 2–8 °C | Slows the rate of most degradation reactions, including oxidation.[6] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by displacing atmospheric oxygen.[3][4] |
| Container | Tightly Sealed Amber Glass | Prevents ingress of air, moisture, and CO₂. Amber glass protects from light-induced degradation.[4][6] |
| Location | Cool, Dry, Ventilated Warehouse | Ensures a stable environment and safety.[12] |
| Incompatibles | Store separately from strong oxidizers, acids, and sources of acidic vapors. | Prevents vigorous reactions and unintended salt formation.[12][14] |
Section 2: Troubleshooting Chemical Degradation Pathways
Understanding the specific chemical reactions that lead to instability is key to designing robust experimental conditions and interpreting unexpected results.
Q3: My reaction yield is low, and I've identified a byproduct with a mass increase of +16 amu. What is the likely cause?
A: A mass increase of +16 amu strongly suggests the formation of an N-oxide, a primary oxidative degradation pathway for piperidine intermediates with a tertiary amine.[5][15]
-
Causality: The nitrogen atom in a tertiary piperidine is nucleophilic and can be oxidized by a variety of reagents, including ambient oxygen (autoxidation), peroxides, or even certain reaction conditions.[5][6] While N-oxides are sometimes developed as prodrugs, their unintended formation during synthesis represents a loss of the desired material and introduces a significant impurity.[15][16]
-
Mechanism Insight: N-oxidation is a common metabolic pathway for many drugs containing tertiary amines.[16] In a synthetic context, it can be triggered by residual oxidizing agents, metal catalysts, or prolonged exposure to air at elevated temperatures.
Diagram 1: Primary Oxidative Degradation Pathways
This diagram illustrates the two most common oxidative degradation pathways for a generic N-substituted piperidine intermediate.
Caption: Common oxidative pathways for piperidine intermediates.
-
Troubleshooting & Action:
-
Degas Solvents: Before use, thoroughly degas reaction solvents by sparging with nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: Run reactions under a strict inert atmosphere, especially if heating or using metal catalysts.
-
Antioxidant Additives: For long-term storage of solutions or formulations, consider adding a small amount (0.01-0.1%) of an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) if compatible with your downstream application.[4]
-
Q4: During my reaction workup, I'm observing multiple unexpected polar byproducts. Could the piperidine ring be opening?
A: Yes, ring-opening is a known, albeit less common, degradation pathway that can be initiated by strong oxidants or radical processes.[5][8][17] Theoretical and experimental studies show that hydrogen abstraction from the carbon atoms of the piperidine ring, particularly those alpha to the nitrogen (C2 position), can lead to intermediates that undergo ring scission.[7][9][10][17]
-
Causality: The process often begins with the formation of a radical on the piperidine ring. In the presence of oxygen, this can lead to a complex autoxidation cascade resulting in ring-opened products like amino aldehydes or ketones.[8][17] This is more likely to occur under harsh conditions, such as exposure to strong light (photodegradation), high heat (thermal degradation), or radical initiators.[5]
-
Troubleshooting & Action:
-
Conduct a Forced Degradation Study: To confirm susceptibility, perform a systematic study by exposing your intermediate to various stress conditions (see Protocol 1 below). This will help identify the specific conditions (e.g., light, heat, oxidant) that trigger degradation.
-
Control Reaction Temperature: Avoid excessive heating. If a reaction requires high temperatures, minimize the reaction time and ensure a strictly inert atmosphere.[3]
-
Protect from Light: Use amber glassware or cover reaction flasks with aluminum foil to prevent photolytic degradation.[4][6]
-
Diagram 2: Troubleshooting Workflow for Piperidine Instability
This flowchart provides a logical sequence of steps to diagnose and solve stability issues encountered during experimentation.
Caption: A decision-making workflow for diagnosing stability issues.
Section 3: Purification-Related Stability Issues
The purification step itself can introduce stability challenges, particularly during column chromatography.
Q5: During reverse-phase HPLC analysis of my piperidine-containing product, I'm getting severe peak tailing. How can I improve the peak shape?
A: This is a classic problem when analyzing basic compounds on standard silica-based columns.[18] The peak tailing is caused by a strong, undesirable interaction between the basic piperidine nitrogen and acidic silanol groups on the surface of the stationary phase.[18]
-
Causality: Residual silanol groups (Si-OH) on the silica support are acidic and can protonate the basic piperidine nitrogen. This strong ionic interaction leads to a secondary, non-ideal retention mechanism, causing the analyte to "drag" along the column, resulting in a tailed peak.
-
Troubleshooting & Action:
-
Use a Basic Additive: The most common solution is to add a small amount of a basic modifier to the mobile phase. This "sacrificial base" saturates the acidic silanol sites, preventing them from interacting with your analyte.[18]
-
Use a Base-Deactivated Column: Modern HPLC columns are often available in "base-deactivated" or "base-endcapped" versions, which have been chemically treated to minimize the number of accessible silanol groups. These are highly recommended for routine analysis of basic compounds.[18]
-
Table 2: Common Mobile Phase Additives for Piperidine Analysis
| Additive | Typical Concentration | Chromatography Mode | Mechanism of Action |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Reversed-Phase | Acts as an ion-pairing agent, masking the basicity of the piperidine and improving peak shape. |
| Formic Acid | 0.1% (v/v) | Reversed-Phase | A volatile acid modifier suitable for LC-MS applications. |
| Triethylamine (TEA) or Diethylamine (DEA) | 0.1 - 0.5% (v/v) | Reversed-Phase / SFC | Competitively binds to active silanol sites on the stationary phase, preventing interaction with the analyte.[18] |
| Ammonium Hydroxide / Ammonium Acetate | 10-20 mM | Reversed-Phase / HILIC | Acts as a buffer and competitor for silanol sites, often used at higher pH. |
Section 4: Experimental Protocols
A proactive approach to stability involves characterizing a compound's liabilities early. Forced degradation studies are the industry-standard method for this.
Protocol 1: Forced Degradation (Stress Testing) of a Piperidine Intermediate
This protocol provides a framework for systematically evaluating the stability of a piperidine-based intermediate under various stress conditions, as recommended by ICH guidelines.[5]
Objective: To identify potential degradation pathways and determine the intrinsic stability of a piperidine intermediate.
Materials:
-
Piperidine intermediate
-
HPLC-grade solvents (Acetonitrile, Water, Methanol)
-
Acids: 0.1 M HCl
-
Base: 0.1 M NaOH
-
Oxidizing Agent: 3% H₂O₂
-
Calibrated oven
-
Photostability chamber (or a setup with a controlled UV/Vis light source)
-
RP-HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your intermediate in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Unstressed Control: Dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately by HPLC. This is your T=0 reference.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep at room temperature for 24 hours.
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute to the analytical concentration, and analyze.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a solid sample and a solution sample in an oven at a controlled temperature (e.g., 60-80°C) for 48 hours.[5]
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[5]
-
Keep a control sample wrapped in foil to serve as a dark control.
-
Analyze samples after the exposure period.
-
Data Analysis:
-
For each condition, compare the chromatogram of the stressed sample to the unstressed control.
-
Calculate the percentage degradation of the parent peak.
-
Note the retention times and peak areas of any new impurity peaks that appear.
-
If using LC-MS, attempt to identify the mass of the major degradation products to infer their structure (e.g., +16 for oxidation).
Diagram 3: Experimental Workflow for Forced Degradation Study
Caption: A streamlined workflow for conducting a forced degradation study.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. biosynce.com [biosynce.com]
- 13. chemos.de [chemos.de]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 16. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination of Piperazines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of piperazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N cross-coupling reaction. The N-aryl piperazine motif is a critical structural component in numerous pharmaceuticals, making this reaction a cornerstone of modern medicinal chemistry.[1][2] However, its success is highly dependent on a careful selection of reaction parameters.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction shows low or no conversion of the aryl halide. What are the most common initial checks?
Low or no conversion is a frequent issue that often points to problems with the catalytic system or reaction setup. Here’s a systematic approach to troubleshooting.
Answer:
The primary suspects for a stalled reaction are an inactive catalyst, improper reaction setup, or suboptimal temperature.
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[3] Improper handling or storage of the palladium precursor and phosphine ligand can lead to catalyst deactivation.
-
Expert Insight: While common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, they require in situ reduction to Pd(0), which can sometimes be inefficient.[4] For more consistent results, especially on complex substrates, consider using commercially available, air-stable palladium pre-catalysts (e.g., G3 or G4 XPhos palladacycles).[4][5] These generate the active LPd(0) species more reliably.
-
Troubleshooting Protocol:
-
Ensure all reagents, particularly the palladium source and phosphine ligand, have been stored under an inert atmosphere (e.g., in a glovebox or desiccator).
-
When setting up the reaction, use Schlenk techniques or a glovebox to maintain an oxygen-free environment.[1]
-
Purge the reaction vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times before adding the solvent and catalyst.[1]
-
-
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition, particularly with less reactive aryl chlorides.[6]
-
Troubleshooting Protocol:
-
Monitor the reaction by TLC or LC-MS.
-
If no conversion is observed after a reasonable time (e.g., 1-2 hours), cautiously increase the reaction temperature in 10 °C increments. Typical temperatures range from 80-110 °C.[1][4]
-
Be aware that excessive heat can promote side reactions like hydrodehalogenation.[3][5]
-
-
Below is a workflow to diagnose a stalled reaction.
Caption: Initial troubleshooting workflow for stalled reactions.
Question 2: I am observing significant formation of a bis-arylated piperazine product, which is consuming my starting materials and complicating purification. How can I improve selectivity for the mono-arylated product?
The formation of a 1,4-diarylpiperazine is a common side reaction, especially when using unprotected piperazine. This occurs because the initial mono-arylated product can act as a nucleophile in a second coupling reaction.
Answer:
Controlling stoichiometry and using a protecting group are the most effective strategies to prevent bis-arylation.
-
Use of a Mono-Protected Piperazine: This is the most robust solution. Using a piperazine with one nitrogen protected, such as N-Boc-piperazine , physically prevents the second amination from occurring.[5][7] The Boc group can be easily removed later under acidic conditions.
-
Expertise & Experience: While using a large excess of unprotected piperazine (5-10 fold) can statistically favor mono-arylation, this complicates downstream purification due to the need to remove large amounts of the unreacted amine.[7] Mono-protection is a far more elegant and process-friendly approach.
-
-
Reaction Conditions: High temperatures and long reaction times can favor the formation of the more thermodynamically stable disubstituted product.[7]
-
Troubleshooting Protocol:
-
Switch to N-Boc-piperazine as your amine coupling partner.
-
If using unprotected piperazine is unavoidable, use a significant excess (at least 3-5 equivalents).
-
Monitor the reaction closely by LC-MS and stop the reaction as soon as the consumption of the aryl halide plateaus to avoid driving the reaction toward the di-substituted product.
-
-
Question 3: My yield is low, and I see a significant amount of hydrodehalogenation (the aryl halide is converted back to an arene). What causes this and how can I prevent it?
Hydrodehalogenation is a competing side reaction where the aryl halide is reduced instead of aminated. This is often a sign of an imbalance in the rates of the catalytic cycle steps.[6]
Answer:
This side reaction can be minimized by carefully tuning the base, ligand, and temperature. It often arises from a β-hydride elimination pathway from the palladium-amide intermediate.[6]
-
Base Selection: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) can sometimes promote hydrodehalogenation, especially at elevated temperatures.[3]
-
Causality: The choice of base is critical. It must be strong enough to deprotonate the amine-palladium complex to form the key palladium-amide intermediate but not so reactive that it encourages side pathways. Weaker inorganic bases often provide a better balance.[4]
-
-
Ligand Choice: The steric and electronic properties of the phosphine ligand directly influence the stability of catalytic intermediates and the rate of reductive elimination versus side reactions.[3]
Troubleshooting Protocol & Parameter Screening:
If hydrodehalogenation is a major issue, a systematic screening of bases and ligands is recommended.
-
Switch the Base: If using a strong alkoxide base (e.g., NaOt-Bu), switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[3][4][7] This may require a slight increase in reaction temperature to maintain a good reaction rate.[3]
-
Screen Ligands: Sterically hindered biaryl phosphine ligands are crucial for promoting the desired reductive elimination.[6][8] If one ligand gives poor results, screen others. Good starting points for piperazine couplings include RuPhos, XPhos, and SPhos.[2][5][8]
-
Lower the Temperature: Higher temperatures can accelerate the rate of side reactions.[3] Once you find a promising catalyst/base system, try running the reaction at the lowest temperature that still affords a reasonable conversion rate (e.g., 80 °C).
Table 1: Recommended Starting Conditions for Parameter Screening
| Parameter | Condition A (Aggressive) | Condition B (Mild) | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | Pre-catalysts offer more reliable generation of the active Pd(0) species.[4] |
| Ligand | RuPhos (2-4 mol%) | (Included in pre-catalyst) | Bulky, electron-rich ligands stabilize the catalyst and promote reductive elimination.[8] |
| Base | NaOt-Bu (1.4 equiv) | K₃PO₄ (2.0 equiv) | Strong bases give faster rates but can cause side reactions; weaker bases offer better functional group tolerance.[4][9] |
| Solvent | Toluene | 1,4-Dioxane | Solvent choice impacts solubility and catalyst stability.[3][10][11] Toluene and dioxane are common first choices. |
| Temperature | 100 °C | 80-90 °C | Lower temperatures can suppress side reactions like hydrodehalogenation.[3] |
Question 4: My starting materials are complex and contain sensitive functional groups. How do I choose a base that won't cause decomposition?
Substrates with base-sensitive groups (e.g., esters, nitro groups) are incompatible with strong alkoxide bases like NaOt-Bu or LHMDS.[4][9]
Answer:
The key is to use weaker inorganic bases, which offer much broader functional group tolerance.
-
Expert Insight: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices for sensitive substrates.[4] While the reaction rates may be slower, this is a necessary trade-off to preserve the integrity of the molecule. Cs₂CO₃ often has better solubility in common organic solvents compared to other carbonate bases, which can be advantageous.[4]
Protocol for Base Selection with Sensitive Substrates:
-
Initial Choice: Start with K₃PO₄ (tribasic potassium phosphate) as it is cost-effective and generally provides good results.[9]
-
Alternative Option: If yields are still low, switch to Cs₂CO₃. Its higher cost is often justified by improved performance in challenging cases.[9]
-
Solvent Considerations: Ensure the chosen solvent can at least partially solubilize the base. In some cases, a small amount of water can be added to improve the solubility of inorganic bases, which may increase the reaction rate.[9][11]
-
Agitation: With solid inorganic bases, the reaction occurs at the solid-liquid interface. Ensure vigorous stirring to maintain a good suspension and maximize the surface area for reaction.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Ethyl and Methyl 1-Methylpiperidine-3-carboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the trajectory of a project. Among the myriad of available building blocks, piperidine derivatives hold a prominent position due to their prevalence in a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of two closely related yet distinct piperidine-based esters: Ethyl 1-methylpiperidine-3-carboxylate and Mthis compound.
This document is designed to move beyond a simple cataloging of properties. Instead, it offers a comprehensive analysis grounded in experimental data and established chemical principles, empowering researchers to make informed decisions based on the specific demands of their synthetic route or therapeutic target. We will delve into their physicochemical characteristics, explore their synthesis, and discuss the practical implications of choosing one ester over the other.
I. At a Glance: A Head-to-Head Comparison of Physicochemical Properties
The seemingly minor difference of a single methylene unit in the ester functionality imparts subtle yet significant variations in the physicochemical profiles of these two compounds. These differences can influence their solubility, reactivity, and pharmacokinetic properties.[1]
| Property | This compound | Mthis compound | Key Differences & Implications |
| Molecular Formula | C₉H₁₇NO₂ | C₈H₁₅NO₂ | The additional CH₂ group in the ethyl ester increases its molecular weight. |
| Molecular Weight | 171.24 g/mol | 157.21 g/mol | This difference in mass can be a factor in certain analytical techniques and stoichiometric calculations. |
| CAS Number | 5166-67-6 | 1690-72-8 | Unique identifiers for each compound. |
| Boiling Point | 88-89 °C at 11 mmHg | ~190 °C at 760 mmHg | The ethyl ester has a lower boiling point under vacuum, which can be advantageous for purification by distillation. |
| Density | 0.954 g/mL at 25 °C | ~1.0 g/cm³ | The densities are comparable, with the methyl ester being slightly denser. |
| Lipophilicity (LogP) | Higher (inferred) | Lower (inferred) | The ethyl group increases lipophilicity, which can enhance membrane permeability but may also increase metabolic susceptibility.[1] |
| Physical State | Liquid | Liquid | Both are liquids at room temperature, facilitating ease of handling in a laboratory setting. |
II. Synthesis and Experimental Protocols
The synthesis of both esters can be achieved through several routes, with the esterification of 1-methylnipecotic acid or the reductive amination of a corresponding ketoester being common strategies. A prevalent and illustrative method involves the modification of arecoline, a naturally occurring alkaloid.[2]
A. Conceptual Synthesis Pathway
The following diagram illustrates a generalized synthetic pathway from a common precursor to both the ethyl and methyl esters.
References
Navigating the Dynamic Landscape: A Comparative Guide to the Conformational Analysis of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a cornerstone of medicinal chemistry, owes its prevalence to a unique combination of structural simplicity and conformational complexity. This six-membered saturated heterocycle can adopt various three-dimensional arrangements, profoundly influencing its interaction with biological targets. Understanding and predicting the conformational preferences of substituted piperidines is therefore a critical aspect of rational drug design. This guide provides a comparative overview of the two primary methodologies employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will delve into the theoretical underpinnings, provide detailed experimental and computational protocols, and present a comparative analysis to aid researchers in selecting the most appropriate approach for their specific needs.
The Flexible Ring: Foundational Concepts in Piperidine Conformation
The piperidine ring predominantly exists in a chair conformation , which minimizes both angle and torsional strain. Substituents on the ring can occupy either an axial or equatorial position. The relative stability of these two orientations is a delicate balance of steric and electronic effects.
A key concept in quantifying steric hindrance is the A-value , which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] While originally determined for cyclohexanes, these values serve as a valuable first approximation for the steric preferences of substituents on a piperidine ring.[2] Generally, bulkier groups will have a larger A-value and a stronger preference for the sterically less hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[1]
However, steric effects are not the only determining factor. Electronic effects, such as the anomeric effect , can play a significant role, particularly in 2-substituted piperidines. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the C2 position to occupy the axial orientation, a phenomenon attributed to stabilizing hyperconjugative interactions between the nitrogen lone pair and the antibonding orbital of the C-X bond.[3]
Unveiling Conformation Experimentally: The Power of NMR Spectroscopy
NMR spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of molecules in solution. For substituted piperidines, ¹H NMR is particularly informative, with the vicinal coupling constants (³JHH) providing a direct measure of the dihedral angle between adjacent protons, as described by the Karplus equation.[4]
Key NMR Observables for Conformational Assignment:
-
³JHH Coupling Constants: The magnitude of the coupling constant between vicinal protons is dependent on their dihedral angle.
-
Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship (180° dihedral angle).
-
Small coupling constants (typically 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship (around 60° dihedral angle).[5]
-
-
Chemical Shifts: The chemical shift of a proton is influenced by its local electronic environment. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.
-
Nuclear Overhauser Effect (NOE): NOESY experiments can reveal through-space proximity between protons. For instance, strong NOE correlations between a substituent and axial protons on the same side of the ring can confirm its axial orientation.[6]
Experimental Protocol: Conformational Analysis by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence the conformational equilibrium.[7]
-
Ensure the concentration is appropriate to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and multiplicities of all proton signals.
-
Perform a two-dimensional (2D) Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and aid in signal assignment.
-
Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to identify protons that are close in space. Set the mixing time appropriately (typically 300-800 ms) to observe key correlations.
-
-
Data Analysis:
-
Assign all proton resonances using the 1D and 2D spectra.
-
Carefully measure the ³JHH coupling constants for all relevant protons. This can be done directly from the 1D spectrum if the signals are well-resolved, or with the assistance of spectral simulation software.
-
Analyze the magnitudes of the coupling constants to determine the dihedral angles and thus the orientation (axial or equatorial) of the substituents. For example, a proton on a substituted carbon showing a large coupling constant to an adjacent axial proton indicates an equatorial orientation of the substituent.[8]
-
Corroborate the conformational assignment by analyzing the NOESY data for through-space interactions.
-
Below is a diagram illustrating the NMR analysis workflow.
References
- 1. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.rsc.org [pubs.rsc.org]
Biological activity of Ethyl 1-methylpiperidine-3-carboxylate analogs
An In-Depth Comparative Guide to the Biological Activity of Ethyl 1-methylpiperidine-3-carboxylate Analogs
Authored by a Senior Application Scientist
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for drug discovery. This compound, a simple derivative, serves as a versatile building block for creating structurally diverse analogs with a wide spectrum of pharmacological activities.
This guide provides a comparative analysis of the biological activities of various analogs derived from this parent structure. We will explore how specific structural modifications influence their interaction with biological targets, supported by experimental data from peer-reviewed studies. The focus is on the causality behind molecular design and the structure-activity relationships (SAR) that emerge from these investigations.
The Core Scaffold: Points of Modification
The therapeutic potential of this compound analogs is unlocked through systematic structural modifications. The primary points for derivatization are the N-substituent, the ester at the C3 position, and substitutions on the piperidine ring itself. Each modification is a strategic choice to modulate properties like target affinity, selectivity, bioavailability, and central nervous system (CNS) penetration.
Caption: Key points for structural modification on the this compound scaffold.
Opioid Receptor Modulation: A Quest for Safer Analgesics
The piperidine ring is a classic pharmacophore for opioid receptor ligands, found in potent analgesics like fentanyl and remifentanil.[3] Analogs of this compound have been extensively explored as both opioid receptor agonists and antagonists. The goal is often to achieve selectivity for a specific receptor subtype (μ, δ, or κ) to maximize therapeutic effects while minimizing side effects like respiratory depression and addiction.[4][5]
Comparative Data: Opioid Receptor Antagonists
Research into κ-opioid receptor (KOR) antagonists is particularly significant for their potential in treating addiction and depression. A study on a series of complex piperidine derivatives, which share the core scaffold, highlights the importance of N-substituents and other modifications for achieving high potency and selectivity.[6]
| Compound ID | Key Structural Modification | Target Receptor | Potency (Kₑ, nM) | Selectivity (vs. μ / vs. δ) |
| JDTic (3) | Complex tetrahydroisoquinoline carboxamide | KOR | 0.02 | 100x / 800x |
| 8a | Additional methyl on isopropyl group | KOR | 0.03 | >100x / 800x |
| 8e | Methyl group at R₄ position | KOR | 0.03 | >100x / 28,500x |
| 8c | N-methyl on tetrahydroisoquinoline | KOR | 0.16 | 1313x / 3070x |
Data synthesized from Thomas et al., 2008.[6]
Structure-Activity Relationship Insights:
-
The addition of small alkyl groups, such as a methyl group in analogs 8a and 8e , can maintain or even slightly enhance KOR antagonist potency.[6]
-
The N-methyl analog 8c demonstrates that modifications distal to the core piperidine nitrogen can dramatically increase selectivity for the KOR over other opioid receptors.[6]
-
These compounds function as antagonists, blocking the receptor's activity, which is a critical mechanism for treating conditions like stress-induced cocaine relapse.[6]
Anticancer and Antiproliferative Activity
Recent research has identified novel piperidine-3-carboxamide derivatives with potent antiproliferative activities, particularly against melanoma.[7] This line of research typically involves converting the C3-ester of the parent compound into a carboxamide, which can form different hydrogen bond interactions within biological targets.
Comparative Data: Antimelanoma Activity
A high-throughput screening campaign identified a hit compound that was subsequently optimized. The study reveals the critical role of stereochemistry and specific substitutions on the N-aryl ring for inducing a senescence-like phenotype in cancer cells.[7]
| Compound ID | Key Structural Modification | Senescence (EC₅₀, µM) | Antiproliferative (IC₅₀, µM) |
| Hit 1 | N-(4-bromophenyl)piperidine-3-carboxamide | 1.24 | 0.88 |
| 34 | Benzodioxole substitution on N-aryl ring | 0.60 | Not Reported |
| 50 (S-isomer) | Optimized substitutions, S-enantiomer | 0.14 | Not Reported |
| 51 (S-isomer) | Optimized substitutions, S-enantiomer | 0.16 | Not Reported |
Data sourced from Jo et al., 2022.[7]
Structure-Activity Relationship Insights:
-
Amide is Key: The conversion of the C3-ester to an N-aryl carboxamide is foundational for this class of activity.
-
Stereochemistry is Crucial: The S-isomers (50 and 51 ) were found to be approximately 10-fold more potent than their racemic or R-isomer counterparts, indicating a specific stereochemical requirement for the biological target.[7]
-
Hydrogen Bond Acceptors Matter: The presence of hydrogen bond acceptors (e.g., fluoro or benzodioxole groups) on the N-aryl ring was found to be essential for potent activity.[7]
Other studies have shown that 1-methylpiperidine derivatives can act as σ1 receptor ligands, exhibiting antiproliferative activity against human prostate cancer cells (DU145).[8] The methylated piperidines in this series were more potent than reference σ1 antagonists like NE-100.[8]
Central Nervous System (CNS) Applications
The piperidine scaffold is frequently explored for CNS-targeting drugs due to its favorable physicochemical properties.[9] Modifications, such as adding a benzyl group to the nitrogen, can enhance blood-brain barrier penetration.[10] Derivatives of piperidine have been investigated as GABA_A receptor agonists, with potential applications in treating anxiety and epilepsy.[10]
Caption: A generalized synthetic workflow for producing diverse piperidine-3-carboxamide analogs.[7]
Experimental Protocols
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are representative methodologies for assays discussed in this guide.
Protocol 1: Opioid Receptor Functional Antagonism Assay ([³⁵S]GTPγS Binding)
This assay measures the ability of a compound to block the activation of G-proteins by an agonist at the opioid receptor.
Objective: To determine the antagonist potency (Kₑ value) of test compounds at the κ-opioid receptor.
Materials:
-
Cell membranes expressing the human κ-opioid receptor.
-
Agonist: U-50,488 or similar KOR agonist.
-
[³⁵S]GTPγS (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compounds (e.g., analogs 8a-p).
-
Scintillation vials and cocktail.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), GDP (to a final concentration of 30 µM), and varying concentrations of the test compound.
-
Incubation 1 (Antagonist): Incubate the mixture for 15 minutes at 30°C to allow the antagonist to bind to the receptors.
-
Agonist Challenge: Add the KOR agonist (U-50,488) at its EC₉₀ concentration.
-
Initiate G-protein Binding: Immediately add [³⁵S]GTPγS (to a final concentration of 0.05 nM).
-
Incubation 2 (Binding): Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the antagonist dissociation constant (Kₑ) using the Cheng-Prusoff equation or by nonlinear regression analysis of the concentration-response curves.
(This protocol is adapted from the methodology described in Thomas et al., 2008[6])
Protocol 2: Cell Proliferation (Anticancer) Assay
This assay determines the concentration of a compound required to inhibit the growth of a cancer cell population by 50% (IC₅₀).
Objective: To measure the antiproliferative activity of test compounds on a human cancer cell line (e.g., A375 melanoma).
Materials:
-
A375 human melanoma cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO (Dimethyl sulfoxide).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed A375 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use nonlinear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.
(This protocol is a standard method consistent with the research in Jo et al., 2022[7])
Conclusion
This compound is more than a simple chemical; it is a privileged scaffold that provides a robust starting point for the development of highly specific and potent therapeutic agents. The comparative data clearly demonstrate that subtle changes to its structure—converting an ester to an amide, altering N-alkylation, or defining stereochemistry—can profoundly redirect its biological activity. Analogs have shown significant promise as selective opioid receptor antagonists for neurological disorders and as novel antiproliferative agents for oncology. The structure-activity relationships elucidated in these studies provide a logical framework for future drug design, enabling researchers to rationally engineer the next generation of piperidine-based therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Characterization of the Pharmacological Profile of HS-731, a Peripherally Acting Opioid Analgesic, at the µ-, δ-, κ-Opioid and Nociceptin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists | MDPI [mdpi.com]
- 6. Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Ethyl 1-methylpiperidine-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for validating the structure of Ethyl 1-methylpiperidine-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will explore how a multi-technique approach not only confirms the desired structure but also effectively rules out potential isomeric impurities, ensuring the integrity of your synthetic route and the quality of your final product.
The Imperative of Orthogonal Structural Verification
In the synthesis of substituted piperidine rings, the formation of positional isomers is a common challenge. For this compound (the "3-isomer"), the potential for the concurrent formation of Ethyl 1-methylpiperidine-2-carboxylate (the "2-isomer") and Ethyl 1-methylpiperidine-4-carboxylate (the "4-isomer") necessitates a robust analytical strategy. Relying on a single technique can be misleading, as isomers often exhibit similar physical properties. Therefore, an orthogonal approach, employing multiple analytical methods that probe different molecular attributes, is not just best practice—it is a scientific necessity.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), coupled with chromatographic separations, in providing a comprehensive and self-validating system for structural elucidation.
Comparative Analysis of Spectroscopic and Chromatographic Techniques
The following sections detail the application of key analytical techniques for the structural validation of this compound against its potential positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for distinguishing between positional isomers.
The chemical environment of each proton and carbon atom in the piperidine ring is unique for each isomer. This uniqueness translates to distinct chemical shifts, coupling constants, and multiplicity patterns in their respective ¹H and ¹³C NMR spectra. By analyzing these parameters, we can definitively assign the position of the ethyl carboxylate group.
The following tables summarize the expected NMR data for this compound and its potential isomeric impurities. These values are based on spectral databases and predictive models.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | This compound (Expected) | Ethyl 1-methylpiperidine-2-carboxylate (Predicted) | Ethyl 1-methylpiperidine-4-carboxylate (Reported) [1] |
| N-CH₃ | ~2.3 ppm (s) | ~2.4 ppm (s) | ~2.96 ppm (s) |
| O-CH₂-CH₃ | ~4.1 ppm (q, J=7.1 Hz) | ~4.2 ppm (q, J=7.1 Hz) | ~3.38 ppm (q, J=7.5 Hz) |
| O-CH₂-CH₃ | ~1.2 ppm (t, J=7.1 Hz) | ~1.3 ppm (t, J=7.1 Hz) | ~1.25 ppm (t, J=7.8 Hz) |
| Piperidine Ring Protons | Multiplets in the range of ~1.5-3.0 ppm | Multiplets in the range of ~1.4-3.2 ppm | Multiplets in the range of ~2.0-3.5 ppm |
| H-3 (methine) | ~2.5 ppm (m) | - | - |
| H-2 (diastereotopic CH₂) | Multiplets | ~3.1 ppm (dd) | Multiplets |
| H-4 (diastereotopic CH₂) | Multiplets | Multiplets | ~2.63 ppm (tt) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | This compound (Expected) | Ethyl 1-methylpiperidine-2-carboxylate (Predicted) | Ethyl 1-methylpiperidine-4-carboxylate (Predicted) |
| C=O | ~173 ppm | ~172 ppm | ~175 ppm |
| O-CH₂ | ~60 ppm | ~61 ppm | ~60 ppm |
| N-CH₃ | ~42 ppm | ~43 ppm | ~46 ppm |
| C-3 | ~40 ppm | ~55 ppm | ~41 ppm |
| C-2 | ~58 ppm | ~65 ppm | ~53 ppm |
| C-4 | ~28 ppm | ~25 ppm | ~41 ppm |
| C-5 | ~25 ppm | ~23 ppm | ~29 ppm |
| C-6 | ~55 ppm | ~54 ppm | ~53 ppm |
| O-CH₂-CH₃ | ~14 ppm | ~14 ppm | ~14 ppm |
Key Differentiating Features:
-
¹H NMR: The most telling feature for the 3-isomer is the presence of a methine proton (H-3) signal, which will be a multiplet due to coupling with adjacent methylene protons. In contrast, the 2- and 4-isomers will lack this unique methine proton directly attached to the carboxylate-bearing carbon. The chemical shifts of the N-CH₃ and the piperidine ring protons will also show distinct patterns for each isomer.
-
¹³C NMR: The chemical shift of the carbon bearing the ester group (C-3, C-2, or C-4) will be significantly different for each isomer. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable here to distinguish between CH, CH₂, and CH₃ groups, unequivocally confirming the substitution pattern.
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is highly recommended to differentiate carbon types.
-
2D NMR (Optional but Recommended): For complete and unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Infrared (IR) Spectroscopy: A Rapid Functional Group Confirmation
While not as definitive as NMR for isomer differentiation, IR spectroscopy provides a quick and cost-effective method to confirm the presence of key functional groups and can offer subtle clues to the substitution pattern.
The primary utility of IR spectroscopy in this context is the confirmation of the ester functional group. The exact position of the C=O and C-O stretching vibrations can be influenced by the molecular environment, providing potential, albeit subtle, differentiation between isomers.
The gas-phase IR spectrum of this compound is available in the NIST Chemistry WebBook[2][3].
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound (NIST Data) [2] | Predicted for 2- and 4-Isomers |
| C-H stretch (alkane) | 2780-2980 | Similar range |
| C=O stretch (ester) | ~1735 | Minor shifts expected (± 5-10 cm⁻¹) |
| C-O stretch (ester) | ~1180 | Minor shifts expected |
| C-N stretch | ~1100-1200 | Subtle differences in pattern and position |
Key Differentiating Features:
The "fingerprint region" (below 1500 cm⁻¹) will exhibit a unique pattern of bands for each isomer, arising from complex C-C, C-N, and C-H bending vibrations. While challenging to interpret from first principles, comparison of this region to reference spectra of the pure isomers can be a powerful confirmation tool.
-
Sample Preparation: As the compound is a liquid, the spectrum can be acquired neat using a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic strong absorption of the ester carbonyl (C=O) group around 1735 cm⁻¹ and the C-O stretching band. Compare the fingerprint region with any available reference spectra.
Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides the crucial confirmation of the molecular weight and offers insights into the molecular structure through analysis of fragmentation patterns.
All three isomers will have the same molecular weight (171.24 g/mol ). Therefore, the differentiation lies in their fragmentation patterns upon ionization. The position of the ester group will influence how the molecule breaks apart, leading to a unique mass spectrum for each isomer.
The electron ionization (EI) mass spectrum for this compound is available on the NIST WebBook[4][5]. Tandem mass spectrometry studies have also elucidated key fragmentation pathways.
Key Fragmentation Pathways for this compound:
-
α-Cleavage: A dominant fragmentation pathway for piperidines is the cleavage of the bond alpha to the nitrogen atom. This can lead to the loss of an ethyl radical from the piperidine ring, resulting in a characteristic fragment ion.
-
Loss of the Ester Group: Fragmentation involving the ester group is also expected, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group.
Comparison with Isomers:
The relative abundance of fragment ions resulting from cleavage at different points on the piperidine ring will vary significantly between the 2-, 3-, and 4-isomers, providing a basis for their differentiation. For instance, the fragmentation pattern of the 2-isomer is expected to be influenced by the proximity of the ester group to the nitrogen atom.
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique as it combines the separation of volatile compounds with their mass analysis.
-
Sample Preparation: Dilute the synthesized product in a suitable solvent such as methanol or ethyl acetate.
-
GC Separation:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17ms) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of isomers and any other volatile impurities.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: Confirm the molecular ion peak at m/z 171. Analyze the fragmentation pattern and compare it with the NIST library data for this compound. Different retention times for the isomers in the GC will also aid in their identification.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Isomer Separation
HPLC is a powerful tool for assessing the purity of the synthesized product and can be optimized to separate the positional isomers.
A well-developed HPLC method can resolve the target compound from starting materials, byproducts, and its positional isomers, allowing for accurate quantification of purity.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic piperidine compounds.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the ester group has a weak chromophore. If available, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can also be used.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks, which could indicate the presence of isomers or other impurities.
Visualizing the Validation Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for the key validation techniques.
Caption: Workflow for NMR-based structural validation.
Caption: Workflow for GC-MS based structural confirmation and impurity profiling.
Conclusion: A Self-Validating Approach to Synthesis
The structural validation of this compound is not a mere formality but a critical step in ensuring the quality and reliability of subsequent research and development. While each of the discussed techniques provides valuable information, a truly robust validation relies on their synergistic use.
-
NMR stands as the definitive tool for isomer differentiation.
-
IR spectroscopy offers a rapid and convenient check for the presence of the required functional groups.
-
GC-MS confirms the molecular weight and provides fragmentation data that, in conjunction with chromatographic separation, can identify and distinguish isomers.
-
HPLC serves as an excellent method for quantifying the purity of the final product and ensuring the absence of isomeric and other impurities.
By adopting this multi-faceted, orthogonal approach, researchers can have the utmost confidence in the structural integrity of their synthesized this compound, thereby building a solid foundation for their scientific endeavors.
References
A Senior Application Scientist’s Guide to Cross-Referencing Experimental and Predicted NMR Spectra for Piperidine Analogs
Introduction: The Piperidine Scaffold and the Structural Elucidation Challenge
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to act as a versatile scaffold, offering a three-dimensional structure that can present substituents in well-defined spatial orientations. However, this conformational flexibility, primarily the chair-chair interconversion, presents a significant challenge for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard for determining the constitution and stereochemistry of such molecules in solution.[1][2]
A frequent bottleneck in the drug development pipeline is the rapid and accurate confirmation of newly synthesized piperidine derivatives. While experimental NMR provides the ground truth, spectral prediction software has emerged as a powerful tool to accelerate this process.[3][4] This guide provides an in-depth comparison of experimental NMR data acquisition and in silico spectral prediction for piperidine-containing molecules. We will explore a self-validating workflow that leverages the strengths of both approaches to achieve rapid, high-confidence structural verification, moving beyond a simple checklist of steps to explain the critical reasoning behind each choice.
Part 1: Acquiring the Experimental Ground Truth
Obtaining high-quality, unambiguous experimental NMR data is the bedrock of any structural analysis. For piperidine derivatives, the primary challenges often involve signal overlap in the aliphatic region (1.2-3.5 ppm) and accurately determining the relative stereochemistry of ring substituents, which dictates the molecule's conformation and, ultimately, its biological activity.[5]
Experimental Protocol: A Multi-dimensional Approach for a Model Piperidine
This protocol is designed to be a self-validating system. The suite of experiments provides orthogonal data sets that must be mutually consistent for a structural assignment to be considered correct.
Model Compound: 1-benzyl-3-methylpiperidine Instrumentation: 400 MHz NMR Spectrometer with a 5 mm probe. Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of Chloroform-d (CDCl₃). The choice of solvent is critical as it can influence the conformational equilibrium.[5][6]
Step-by-Step Acquisition Workflow:
-
¹H NMR (Proton): This is the initial, fundamental experiment.
-
Purpose: To identify all proton environments, their integrations (relative numbers), and their through-bond coupling patterns (multiplicity).
-
Key Parameters: 8-16 scans for good signal-to-noise. A 30° pulse angle (zg30) and a relaxation delay (d1) of at least 1-2 seconds are crucial for reliable integration.[7]
-
Expert Insight: For piperidines, pay close attention to the 1.5-3.5 ppm region. Broad signals can indicate conformational exchange on the NMR timescale. Variable temperature (VT) NMR can be employed to sharpen these signals by either slowing down (low temp) or speeding up (high temp) the chair-chair interconversion.[5][8]
-
-
¹³C{¹H} NMR (Carbon, Proton-Decoupled):
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Execution: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
-
Trustworthiness: This experiment provides an immediate check on the assignments made from the ¹³C spectrum. An incorrect count of CH, CH₂, and CH₃ groups signals a fundamental error in the proposed structure.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To establish proton-proton (¹H-¹H) coupling networks, typically over 2-3 bonds.
-
Interpretation: Cross-peaks in a COSY spectrum connect protons that are J-coupled. This is invaluable for tracing the connectivity of the piperidine ring protons.
-
Expert Insight: For a 3-substituted piperidine, you can "walk" around the ring by following the COSY correlations from H-2 to H-3, H-3 to H-4, and so on.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton directly to its attached carbon (¹J-CH).
-
Interpretation: Each cross-peak links a ¹H signal to a ¹³C signal.
-
Trustworthiness: This is a powerful, self-validating experiment. It definitively links the proton and carbon skeletons. A multiplicity-edited HSQC can even provide the same information as a DEPT experiment, showing CH/CH₃ and CH₂ peaks with different phases (colors).[7]
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[10][11] This is the key experiment for determining stereochemistry and conformation in piperidines.
-
Key Parameters: A mixing time of ~0.5-1.0 seconds is a good starting point for small molecules.[12]
-
Expert Insight: For a piperidine in a chair conformation, strong NOE correlations will be observed between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions). An axial substituent's proton will show an NOE to the axial protons at the C2 and C4 positions relative to it, while an equatorial substituent will not. This allows for unambiguous assignment of the substituent's orientation.[13]
-
Part 2: Generating the Predicted Spectrum
NMR prediction software utilizes various computational methods, from empirical database lookups (HOSE codes) to quantum mechanical (QM) calculations like Density Functional Theory (DFT) and modern machine learning algorithms, to estimate NMR parameters from a chemical structure.[14][15][16]
Protocol: Generating a Predicted Spectrum with a Hybrid Approach
We will outline a general workflow applicable to most modern NMR prediction software (e.g., ACD/Labs NMR Predictor, Mnova NMRPredict).[3][15]
-
Input Structure: Draw the precise chemical structure of the proposed molecule (e.g., 1-benzyl-3-methylpiperidine) in the software's chemical editor. Ensure correct stereochemistry is defined if known.
-
Define Conditions: Specify the experimental parameters to match the acquired data. This is a critical step for accuracy.
-
Solvent: Select CDCl₃.
-
Spectrometer Frequency: Set to 400 MHz.
-
-
Initiate Prediction: The software calculates the ¹H and ¹³C chemical shifts and ¹H-¹H coupling constants.[3]
-
Behind the Scenes: Most commercial software uses a hybrid or "ensemble" approach. It references vast internal databases of experimental spectra for similar fragments (increment and HOSE-code algorithms) and may augment this with machine learning models or even rapid DFT calculations for novel scaffolds.[1][15] This provides a balance of speed and accuracy. The mean absolute error for ¹H prediction can be as low as <0.10 ppm with advanced ML models, while ¹³C predictions are typically within 1-2 ppm.[1][17]
-
-
Generate Spectrum: The software uses the predicted chemical shifts and coupling constants to simulate the full 1D ¹H spectrum, including multiplicities. It will also generate a list of predicted ¹³C chemical shifts.
Part 3: The Cross-Referencing Workflow: Bridging Experiment and Prediction
The true power of this combined approach lies in the systematic comparison of the experimental and predicted data. Discrepancies are not failures but rather opportunities for deeper structural insight.
dot graph TD { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for NMR-Based Structure Verification", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} end Caption: A self-correcting workflow for structure verification.
Quantitative and Qualitative Comparison
-
Visual Overlay: The most intuitive first step is to visually overlay the experimental ¹H spectrum with the software-generated predicted spectrum.[3] This gives an immediate impression of the quality of the match.
-
Tabular Comparison: Create a table to objectively compare the data.
| Proton / Carbon | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) | Experimental Multiplicity | Predicted J (Hz) |
| H-2eq | 2.95 | 2.99 | -0.04 | ddd | 11.2, 4.5, 2.1 |
| H-2ax | 2.10 | 2.15 | -0.05 | ddd | 11.2, 10.8, 3.5 |
| C-3 | 32.5 | 31.9 | +0.6 | - | - |
| CH₃ | 0.92 | 0.95 | -0.03 | d | 6.8 |
| ... | ... | ... | ... | ... | ... |
| Table 1: Example comparison for 1-benzyl-3-methylpiperidine. Data is illustrative. |
Analyzing Discrepancies: Where the Real Science Happens
-
Small Deviations (¹H: <0.1 ppm, ¹³C: <2.0 ppm): These are generally within the expected error range for high-quality prediction algorithms and suggest a correct structural assignment.[1][17]
-
Moderate Deviations (¹H: 0.1-0.3 ppm, ¹³C: 2.0-5.0 ppm): This may indicate a subtle conformational or electronic effect not perfectly captured by the prediction algorithm. For piperidines, this often relates to the precise chair conformation. The prediction may be based on a single, lowest-energy conformer, while the experimental spectrum represents a population-weighted average of multiple interconverting conformers.
-
Large Deviations (¹H: >0.3 ppm, ¹³C: >5.0 ppm): A significant mismatch is a red flag. It strongly suggests one of the following:
-
Incorrect Structural Isomer: The connectivity of the molecule is wrong. Use the experimental COSY and HSQC data to rigorously re-check the atom-to-atom connections.
-
Incorrect Stereoisomer: The relative arrangement of substituents is wrong. This is where the NOESY data is paramount. If the prediction was for an equatorial methyl group, but the NOESY data clearly shows 1,3-diaxial correlations to that methyl group, the prediction model must be updated with the correct (axial) stereoisomer.
-
Protonation State/Strong Solvent Effects: The prediction assumed a neutral molecule in a non-interacting solvent. If the sample contains acid, the piperidine nitrogen may be protonated, drastically altering the chemical shifts.
-
dot graph { graph [fontname="Arial", fontsize=12, labelloc="t", label="Using NOESY to Confirm Piperidine Conformation", splines=true, overlap=false]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [penwidth=1.5, color="#34A853", style=dashed, arrowhead=none, labeldistance=2, fontcolor="#202124"];
} end Caption: NOESY distinguishes axial vs. equatorial substituents.
Conclusion and Best Practices
Cross-referencing experimental NMR data with predicted spectra is a powerful strategy for accelerating and increasing the confidence of structural elucidation for piperidine derivatives. It is not a replacement for rigorous experimental work but rather a synergistic tool.
Key Takeaways for Researchers:
-
Trust but Verify: Use predicted spectra to guide your initial assignments, but always confirm them with a full suite of 2D NMR experiments. The experimental data is the ultimate arbiter.
-
Mind the Conformation: Piperidine conformation is dynamic. Discrepancies between a static predicted spectrum and the experimental data can often be explained by conformational averaging. Use NOESY to define the dominant solution-state structure.
-
Garbage In, Garbage Out: The accuracy of the prediction is wholly dependent on the accuracy of the input structure. A small error in the input can lead to a completely misleading prediction.
-
Iterate: Use the workflow as an iterative, self-correcting loop. If data doesn't match, analyze the discrepancy, form a new hypothesis (e.g., different isomer), and test it by re-predicting and re-analyzing until all experimental and computational data are in complete agreement.
By integrating these workflows, research and development teams can streamline their analytical processes, reduce the time spent on routine structure verification, and focus their expert efforts on solving more complex chemical challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 9. Nuclear magnetic resonance decoupling - Wikipedia [en.wikipedia.org]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Download NMR Predict - Mestrelab [mestrelab.com]
- 16. researchgate.net [researchgate.net]
- 17. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Piperidine Synthesis: A Comparative Analysis of Efficacy
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence in over twenty classes of FDA-approved drugs underscores the critical importance of efficient and versatile synthetic routes to this key heterocycle. For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic strategy is a pivotal decision that can significantly impact the timeline and success of a research program.
This guide provides an in-depth, comparative analysis of the most prominent and impactful synthetic routes to piperidines. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each strategy, providing the causal reasoning behind experimental choices. This focus on the "why" is crucial for troubleshooting, optimization, and adaptation of these methods to new and complex molecular targets. We will objectively compare the performance of these routes using quantitative experimental data and provide detailed, field-tested protocols for their execution.
Executive Summary: A Comparative Overview of Piperidine Synthetic Routes
| Feature | Catalytic Hydrogenation of Pyridines | Reductive Amination | Aza-Diels-Alder Reaction | Chemo-enzymatic Synthesis |
| Key Transformation | Aromatic ring reduction | Imine/iminium ion reduction and cyclization | [4+2] Cycloaddition | Enzyme-mediated C-H activation/oxidation and subsequent chemical transformation |
| Primary Advantages | Atom-economical, direct, often high-yielding. | High versatility, convergent, good for polyhydroxylated piperidines. | Rapid construction of complex scaffolds, potential for high stereocontrol. | High stereoselectivity, mild reaction conditions, "green" approach. |
| Primary Limitations | Often requires high pressure/temperature, catalyst poisoning, functional group tolerance can be an issue. | Can require multi-step preparation of precursors, control of over-alkylation. | Substrate scope can be limited, mechanism can be complex (concerted vs. stepwise). | Enzyme availability and stability, substrate scope can be narrow. |
| Stereocontrol | Can be achieved with chiral catalysts, but often challenging. | Can be substrate-controlled or reagent-controlled. | Can be highly stereoselective with chiral catalysts or auxiliaries. | Excellent stereoselectivity is a hallmark of this method. |
| Scalability | Well-established for industrial scale. | Generally scalable, widely used in industry. | Can be scalable, but may require optimization. | Scalability can be a challenge depending on enzyme production and cost. |
The Workhorse: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is arguably the most direct and atom-economical method for the synthesis of the piperidine core. This approach involves the formal addition of three equivalents of hydrogen across the aromatic π-system.
Mechanistic Considerations and Experimental Choices
The hydrogenation of the resonance-stabilized pyridine ring is a thermodynamically favorable but kinetically challenging transformation. Potent catalytic systems are required to overcome the aromaticity. The choice of catalyst, solvent, and reaction conditions is critical and is dictated by the substitution pattern of the pyridine and the presence of other functional groups.
Catalyst Selection:
-
Heterogeneous Catalysts: These are the most commonly used catalysts in industrial settings due to their ease of separation and recyclability.
-
Platinum Group Metals (PGMs): Catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on Carbon (Rh/C), and Palladium on Carbon (Pd/C) are highly effective. The choice among them often depends on the substrate. For instance, Rhodium catalysts often show high activity under milder conditions.
-
Non-Noble Metals: Nickel-based catalysts (e.g., Raney Nickel) are a cost-effective alternative but typically require more forcing conditions (higher temperatures and pressures).
-
-
Homogeneous Catalysts: Soluble catalysts, such as those based on Iridium and Ruthenium, can offer higher selectivity and activity under milder conditions. However, their separation from the product can be more challenging.
The Role of Solvent and Additives: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, particularly for heterogeneous catalysts. To mitigate this, acidic additives or solvents are frequently employed. Glacial acetic acid is a common solvent for PtO₂-catalyzed hydrogenations as it protonates the pyridine nitrogen, which facilitates the reduction and minimizes catalyst inhibition.[3] Trifluoroethanol (TFE) has also been shown to be an excellent solvent for rhodium-catalyzed hydrogenations, promoting high activity.[4]
Pressure and Temperature: While many traditional methods require high pressures (50-100 bar) and elevated temperatures, modern catalytic systems are continually being developed to operate under milder conditions. For example, rhodium oxide has been shown to effectively hydrogenate a variety of functionalized pyridines at just 5 bar of H₂ and 40°C.[4] Electrocatalytic hydrogenation offers an alternative that operates at ambient temperature and pressure, using water as the hydrogen source.[5]
Comparative Efficacy of Catalytic Hydrogenation
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| 2-Methylpyridine | PtO₂ (5 mol%) | H₂ (70 bar), Acetic Acid, rt, 4-6 h | >95 | [6] |
| 3-Phenylpyridine | PtO₂ (5 mol%) | H₂ (60 bar), Acetic Acid, rt, 8 h | >95 | [6] |
| 2-Acetylpyridine | Rh₂O₃ (0.5 mol%) | H₂ (5 bar), TFE, 40°C, 16 h | 99 | [4] |
| 4-Methoxypyridine | Rh₂O₃ (0.5 mol%) | H₂ (5 bar), TFE, 40°C, 4 h | 31 | [4] |
| Methyl Picolinate | [Ir-OMs] (2 mol%) | H₂ (50 bar), TFA, Methanol, rt, 18 h | >99 | [7] |
Experimental Protocol: Hydrogenation of 2-Methylpyridine using PtO₂
Materials:
-
2-Methylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a high-pressure reactor vessel, add 2-methylpyridine (1.0 g, 10.7 mmol) and glacial acetic acid (10 mL).
-
Carefully add PtO₂ (121 mg, 0.53 mmol, 5 mol%) to the solution.
-
Seal the reactor and purge the system with nitrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 70 bar.
-
Begin vigorous stirring at room temperature for 4-6 hours, monitoring the pressure drop to gauge reaction progress.
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Dilute the reaction mixture with ethyl acetate (30 mL).
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-methylpiperidine. The product can be further purified by distillation if necessary.
Workflow for Catalytic Hydrogenation of Pyridine
The Versatile Builder: Reductive Amination
Reductive amination is a powerful and highly versatile method for constructing the piperidine ring, typically from acyclic precursors. The "double reductive amination" (DRA) of a 1,5-dicarbonyl compound with an amine is a particularly efficient strategy.[8]
Mechanistic Considerations and Experimental Choices
This reaction proceeds through a cascade of imine (or iminium ion) formations and subsequent reductions. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N bond of the imine/iminium ion in the presence of the starting carbonyl groups.
The Reaction Cascade:
-
The amine condenses with one of the carbonyl groups to form a hemiaminal, which then dehydrates to an imine.
-
The imine is reduced to an amine.
-
The newly formed secondary amine then undergoes an intramolecular condensation with the second carbonyl group to form a cyclic iminium ion.
-
This cyclic iminium ion is then reduced to yield the final piperidine product.
Choice of Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. Its key advantage is its reduced reactivity towards aldehydes and ketones at neutral or slightly acidic pH, while it rapidly reduces the more electrophilic iminium ions.[1][9] This selectivity allows for a one-pot procedure where the amine, dicarbonyl, and reducing agent are all present together.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations and is often preferred in modern synthesis.[1]
-
Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd/C) can also be used as the reducing agent, particularly in large-scale industrial processes.
The Role of pH: The reaction is typically carried out under mildly acidic conditions (pH 4-5). This is a crucial balancing act: the acid catalyzes the dehydration of the hemiaminal to the imine, but too much acid will protonate the starting amine, rendering it non-nucleophilic.[6]
Comparative Efficacy of Reductive Amination
| Dicarbonyl Precursor | Amine Source | Reducing Agent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Glutaraldehyde derivative | Ammonia | H₂, 35 atm | Not specified | 78 |[8] | | 2,6-Heptodiulose derivative | Ammonium formate | NaBH₃CN | Methanol | 44 (over 2 steps) |[10] | | MOM-protected diketone | Ammonium formate | NaBH₃CN | Methanol | 50 (over 2 steps) |[10] | | N-Boc-piperidin-4-one | 3,4-Dichloroaniline | Not specified | CH₂Cl₂ | 75-85 |[11] |
Experimental Protocol: Double Reductive Amination to form a Polyhydroxypiperidine Derivative
This protocol is a representative example based on the synthesis of polyhydroxypiperidines.[8][10]
Materials:
-
1,5-Dicarbonyl precursor (e.g., a dialdehyde derived from a carbohydrate)
-
Ammonium acetate or a primary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (for pH adjustment)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the 1,5-dicarbonyl precursor (1.0 equiv) and ammonium acetate (5.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium cyanoborohydride (2.0 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0°C until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with solid NaHCO₃ or 2 M NaOH to pH ~9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol) (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired piperidine derivative.
Logical Relationship in Double Reductive Amination
The Elegant Cycloaddition: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful variant of the classic Diels-Alder reaction where a nitrogen atom is incorporated into either the diene or the dienophile.[12] This pericyclic reaction allows for the rapid construction of the six-membered piperidine ring with the potential for excellent control over regio- and stereochemistry.
Mechanistic Considerations and Experimental Choices
The reaction typically involves an imine (the aza-dienophile) and a conjugated diene. A key point of discussion in the field is whether the mechanism is a concerted [4+2] cycloaddition or a stepwise process involving a Mannich-Michael cascade.[13][14]
Concerted vs. Stepwise Mechanism:
-
Concerted Pathway: This is analogous to the classic Diels-Alder reaction, where the new C-C and C-N bonds are formed in a single transition state. This pathway is generally favored for unactivated imines and dienes.
-
Stepwise Pathway: When the imine is activated by a strong Lewis acid or Brønsted acid, the mechanism can shift to a stepwise pathway. This involves an initial Mannich-type reaction to form a C-C bond, followed by an intramolecular Michael addition to close the ring.
Catalysis and Stereocontrol: The power of the aza-Diels-Alder reaction is significantly enhanced through catalysis.
-
Lewis Acids: Catalysts like ZnCl₂, InCl₃, and various rare-earth triflates can activate the imine dienophile, accelerating the reaction and influencing stereoselectivity.
-
Brønsted Acids: Protic acids can also catalyze the reaction, often favoring the stepwise pathway.
-
Organocatalysis: The use of chiral secondary amines (e.g., proline derivatives) or chiral phosphoric acids has enabled highly enantioselective aza-Diels-Alder reactions, providing access to optically active piperidine derivatives.
Comparative Efficacy of Aza-Diels-Alder Reactions
| Diene | Imine | Catalyst | Conditions | Yield (%) | ee (%) | Reference |
| Danishefsky's diene | N-aryl imine | L-Proline | Water, rt | 93 | N/A | [15] |
| 1,3-Pentadiene | N-aryl imine | Not specified | Not specified | Not specified | N/A | [16] |
| Various | Various | Chiral Phosphoric Acid | Not specified | up to 83 | >99 | [17] |
Experimental Protocol: Organocatalytic Asymmetric Aza-Diels-Alder Reaction
This protocol is a representative example based on the L-proline catalyzed reaction of an imine with a diene in an aqueous medium.[15]
Materials:
-
Aromatic amine
-
Quinaldehyde
-
L-Proline
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic amine (2.5 mmol, 1.0 equiv), quinaldehyde (2.5 mmol, 1.0 equiv), and L-proline (0.029 g, 0.25 mmol, 10 mol%).
-
Add water (5 mL) to the mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water (20 mL).
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to afford the pure piperidine derivative.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Experimental Workflow for Aza-Diels-Alder Reaction
The Modern Approach: Chemo-enzymatic and Biocatalytic Synthesis
The quest for more sustainable and highly selective synthetic methods has led to the emergence of chemo-enzymatic and biocatalytic strategies for piperidine synthesis. These approaches leverage the exquisite selectivity of enzymes to perform challenging transformations under mild conditions.
Mechanistic Considerations and Experimental Choices
A prominent chemo-enzymatic strategy involves the combination of a chemical reduction with an enzymatic cascade. For example, a substituted pyridine can be chemically reduced to a tetrahydropyridine (THP). This THP then serves as a substrate for a one-pot, dual-enzyme system.[12]
The Chemo-enzymatic Cascade:
-
Chemical Synthesis of Precursor: A readily available substituted pyridine is activated (e.g., by N-alkylation) and then chemically reduced (e.g., with NaBH₄) to the corresponding tetrahydropyridine.
-
Enzymatic Oxidation: An amine oxidase (AmOx) or a 6-hydroxy-D-nicotine oxidase (6-HDNO) selectively oxidizes the THP to a cyclic imine or dihydropyridinium ion.
-
Enzymatic Reduction: An imine reductase (IRED) or an ene-imine reductase (EneIRED) stereoselectively reduces the intermediate to the chiral piperidine. The stereochemical outcome is determined by the choice of the reductase enzyme.
Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling. An enzyme, such as a hydroxylase, selectively installs a hydroxyl group onto the piperidine ring at a specific position. This hydroxylated intermediate can then be used in modern cross-coupling reactions to introduce a wide range of substituents.
Comparative Efficacy of Chemo-enzymatic Synthesis
| Precursor | Key Enzymes | Product | Overall Yield (%) | ee (%) | Reference |
| 3-(3-Methoxyphenyl)pyridine | 6-HDNO, EneIRED | (S)-Preclamol | ≥50 (4 steps) | 96 | [12] |
| N-Allyl-3-phenyl-THP | 6-HDNO, EneIRED | (S)-3-Phenylpiperidine derivative | 99 | 99 | [12] |
| 5-Oxohexanoic acid | CAR, ω-TA, IRED | 6-Methylpiperidine-2-one | >98 (conversion) | >99 | [5] |
Experimental Protocol: Chemo-enzymatic Synthesis of a Chiral Piperidine
This protocol is a representative example of a one-pot amine oxidase/ene-imine reductase cascade for the synthesis of a chiral piperidine from a tetrahydropyridine precursor.[1][12]
Materials:
-
N-substituted tetrahydropyridine (THP) substrate
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Amine oxidase (e.g., 6-HDNO)
-
Ene-imine reductase (EneIRED)
-
NAD(P)H cofactor
-
A cofactor recycling system (e.g., glucose and glucose dehydrogenase)
-
Isopropanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Enzyme and Buffer Preparation: Prepare a solution of the amine oxidase and ene-imine reductase in phosphate buffer. Add the NADPH cofactor and the components of the cofactor recycling system.
-
Substrate Addition: Add the N-substituted THP substrate (prepared separately) to the enzyme solution to a final concentration of 10-20 mM.
-
Reaction: Gently shake the reaction mixture at 30°C for 24 hours. Monitor the reaction by chiral GC or HPLC.
-
Workup: Quench the reaction by adding an equal volume of isopropanol.
-
Centrifuge the mixture to precipitate the enzymes. Carefully decant the supernatant.
-
Extraction: Basify the supernatant to pH > 12 with aqueous NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the enantioenriched piperidine.
Logical Relationship in Chemo-enzymatic Cascade
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of piperidines is a mature field with a rich diversity of powerful and effective methods. The optimal choice of synthetic route is not a one-size-fits-all decision but rather a nuanced evaluation based on the specific goals of the synthesis.
-
For large-scale, cost-effective production of simple piperidines from pyridine feedstocks, catalytic hydrogenation remains the undisputed workhorse, despite its often harsh conditions.
-
When versatility and the construction of highly functionalized or polyhydroxylated piperidines from acyclic precursors are required, reductive amination offers a robust and reliable strategy.
-
For the rapid assembly of complex, poly-substituted piperidine rings with a high degree of stereocontrol, the aza-Diels-Alder reaction , particularly its asymmetric organocatalytic variants, provides an elegant and powerful solution.
-
When the highest levels of enantioselectivity are paramount and mild, sustainable conditions are desired, the emerging field of chemo-enzymatic and biocatalytic synthesis offers unparalleled advantages, paving the way for the next generation of piperidine synthesis.
As a senior application scientist, I encourage you to consider not only the yield and efficiency of a given method but also its practicality, scalability, and adaptability to your specific molecular target. By understanding the fundamental principles and mechanistic nuances of each of these synthetic routes, you will be well-equipped to make informed decisions and accelerate your research and development efforts in the ever-important field of piperidine chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotools.us [biotools.us]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Literature Review | Paper Digest [paperdigest.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pharmacokinetic Differences Between Piperidine-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties.[1][2][3][4] However, subtle structural modifications to this six-membered heterocycle can dramatically alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, profoundly impacting its efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic (PK) differences among piperidine-based compounds, explaining the causal relationships between chemical structure and ADME outcomes. We will delve into the key PK parameters, present comparative data from representative drugs, and provide detailed experimental protocols for in vitro characterization, offering a rigorous framework for drug development professionals.
Introduction: The Piperidine Scaffold – A Cornerstone of Modern Drug Design
The prevalence of the piperidine motif in pharmaceuticals is no coincidence. This versatile structure offers a stable, three-dimensional framework that can be strategically functionalized to modulate lipophilicity, basicity (pKa), and hydrogen bonding capacity.[1][2] These properties are critical determinants of a drug's ability to navigate the complex biological environment of the human body. The presence of the basic nitrogen atom, in particular, is pivotal. Its pKa influences the ionization state at physiological pH, which in turn governs membrane permeability, receptor interaction, and solubility.
However, this same versatility presents a challenge: minor changes, such as the position of a methyl group or the nature of the substituent on the nitrogen, can lead to vastly different pharmacokinetic behaviors.[5] Understanding these structure-pharmacokinetic relationships (SPRs) is essential for optimizing drug candidates, minimizing off-target effects, and designing molecules with desired therapeutic profiles.
The Heart of the Matter: How Piperidine Structure Governs ADME
A compound's journey through the body is defined by its ADME properties. For piperidine-based drugs, each phase is highly sensitive to its specific chemical architecture.
Absorption and Bioavailability
For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first major hurdle. Key factors for piperidine compounds include:
-
Lipophilicity (LogP): The addition of alkyl or aryl groups increases lipophilicity, which can enhance passive diffusion across the intestinal epithelium. For example, the addition of a methyl group to the piperidine ring increases the LogP value, which is predicted to improve membrane permeability.[5]
-
Basicity (pKa): The piperidine nitrogen is typically basic (pKa > 10). At the acidic pH of the stomach, it will be fully protonated and polar, limiting absorption. In the more neutral environment of the small intestine, a higher fraction of the un-ionized, more lipophilic form exists, facilitating absorption. The oral bioavailability of haloperidol, for instance, ranges from 60-70%, reflecting a balance of these properties.[6][7][8][9]
-
Efflux Transporters: Piperidine-containing drugs can be substrates for efflux pumps like P-glycoprotein (P-gp) in the intestinal wall, which actively transports them back into the gut lumen, reducing net absorption. Co-administration with a P-gp inhibitor like piperine has been shown to significantly increase the bioavailability of substrate drugs.[10]
Distribution
Once absorbed, a drug's distribution determines where it goes in the body and its concentration at the target site.
-
Plasma Protein Binding (PPB): Many lipophilic piperidine drugs bind extensively to plasma proteins like albumin. Haloperidol, for example, is approximately 90% protein-bound.[7][9][11] Only the unbound fraction is free to exert a therapeutic effect or be metabolized.[12][13][14] Strong binding can prolong a drug's half-life but may also limit its penetration into tissues.
-
Volume of Distribution (Vd): Highly lipophilic compounds that readily partition into tissues will have a large volume of distribution. This is a key feature of many centrally-acting piperidine drugs designed to cross the blood-brain barrier (BBB).
-
Blood-Brain Barrier Penetration: The ability to cross the BBB is heavily influenced by the ionization state and lipophilicity. The uncharged form of the piperidine nitrogen is crucial for passive diffusion into the CNS.
Metabolism: A Double-Edged Sword
The liver is the primary site of metabolism for most drugs, and the piperidine ring is often a metabolic hotspot.[15] The metabolic stability of this scaffold is highly dependent on the substitution pattern around the nitrogen atom.[1]
Common metabolic pathways for piperidine-containing compounds include:
-
N-dealkylation: This is a predominant metabolic route for many piperidine drugs, often catalyzed by Cytochrome P450 enzymes, particularly CYP3A4.[16][17] For example, fentanyl is metabolized to norfentanyl via N-dealkylation.[18][19]
-
C-oxidation: Oxidation of the carbon atoms alpha to the nitrogen can lead to the formation of lactam metabolites.[16][17]
-
Ring Hydroxylation: Hydroxylation can occur at various positions on the piperidine ring, increasing the compound's polarity and facilitating excretion.[20]
-
Ring Opening/Contraction: Though less common, enzymatic processes can lead to the opening or even contraction of the piperidine ring into a pyrrolidine structure.[21][22]
Substituents can either block or promote metabolism. Bulky groups near the nitrogen can sterically hinder enzymatic attack, increasing metabolic stability.[5] Conversely, certain substituents can introduce new, more labile metabolic sites.
Diagram: Impact of Structural Modification on Piperidine PK
This diagram illustrates how seemingly small changes to the piperidine scaffold can create divergent pharmacokinetic pathways.
Caption: Structural modifications dictate pharmacokinetic fates.
Excretion
The final step is the elimination of the drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile/feces). The metabolic transformations discussed above are crucial for excretion, as they typically convert lipophilic parent drugs into more polar, water-soluble metabolites that are more easily eliminated by the kidneys. For haloperidol, about 30% is excreted in the urine.[8]
Experimental Workflows for PK Profiling
To prospectively evaluate and compare the pharmacokinetic properties of new piperidine-based compounds, a suite of standardized in vitro assays is indispensable. These assays provide critical early data to guide lead optimization and predict in vivo behavior.
In Vitro Permeability Assessment (Caco-2 Assay)
Rationale: The Caco-2 permeability assay is the industry-standard model for predicting human intestinal absorption.[23][24][25] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[25][26]
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® plates) for 21 days to allow for full differentiation and monolayer formation.[25]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Setup:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (typically at 10 µM) to the apical (donor) side of the monolayer.[27] The basolateral (receiver) side contains fresh transport buffer.
-
To assess active efflux, perform the experiment in reverse (basolateral to apical).
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[27]
-
Sampling & Analysis: At the end of the incubation, take samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the compound in each sample using LC-MS/MS.[26]
-
Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux.
Diagram: Caco-2 Permeability Assay Workflow
This workflow diagram outlines the key steps in assessing intestinal permeability.
Caption: Standard workflow for Caco-2 permeability assay.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Rationale: This assay provides a measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes (Cytochrome P450s) located in the liver.[15][28][29] It is a crucial screen for identifying metabolically labile compounds.
Detailed Protocol:
-
Preparation:
-
Reaction Mixture: In a 96-well plate, combine the buffer, microsomes (e.g., 0.5 mg/mL protein), and the test compound (typically 1 µM).[28][30][31]
-
Initiation & Incubation: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding the NADPH solution.[28][29]
-
Time-Point Sampling: Stop the reaction at several time points (e.g., 0, 5, 15, 30, 45 minutes) by adding a cold "stop solution" like acetonitrile, which also precipitates the proteins.[30][31]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant and analyze the remaining concentration of the parent compound using LC-MS/MS.[15]
-
Data Analysis: Plot the natural log of the percent of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[15][31]
In Vitro Plasma Protein Binding (Equilibrium Dialysis)
Rationale: Equilibrium dialysis is the gold standard method for determining the fraction of a drug that is unbound (fu) in plasma.[14] This value is critical for interpreting pharmacokinetic data, as only the unbound drug is pharmacologically active.[12][32]
Detailed Protocol:
-
Device Setup: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.[13]
-
Sample Preparation: Add plasma (e.g., human, rat) spiked with the test compound (typically 1-5 µM) to one chamber.[12] Add protein-free buffer (e.g., PBS, pH 7.4) to the other chamber.[12][33]
-
Equilibration: Seal the device and incubate at 37°C for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[12][33]
-
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: Combine the samples with the opposite matrix (plasma sample with clean buffer, buffer sample with clean plasma) to ensure analytical consistency. Precipitate proteins with acetonitrile and analyze the compound concentration in both samples by LC-MS/MS.[12]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Case Study: Comparative PK of Piperidine-Based Drugs
To illustrate the principles discussed, let's compare the pharmacokinetic profiles of three well-known piperidine-containing drugs: Fentanyl, Haloperidol, and Methylphenidate.
| Parameter | Fentanyl | Haloperidol | Methylphenidate | Structural Rationale for Differences |
| Oral Bioavailability | Low (~30%) due to high first-pass metabolism | 60-70%[6][7][8][9] | Low and variable (~30%) | Fentanyl and Methylphenidate undergo extensive first-pass N-dealkylation and ester hydrolysis, respectively. Haloperidol is more resistant. |
| Protein Binding | ~80-85% | ~90%[7][9][11] | ~15% | Fentanyl and Haloperidol are highly lipophilic, leading to high plasma protein binding. Methylphenidate is more polar, resulting in lower binding. |
| Volume of Distribution | High (~4 L/kg) | Very High (~18 L/kg) | High (~13 L/kg) | All are lipophilic and distribute extensively into tissues. Haloperidol's extreme Vd reflects its high lipophilicity and tissue binding. |
| Primary Metabolism | N-dealkylation (CYP3A4)[18] | Reduction, N-dealkylation, Glucuronidation[11] | Ester Hydrolysis | The primary metabolic pathways are dictated by the different functional groups attached to the core piperidine structure. |
| Elimination Half-life | ~1-2 hours (IV)[34] | ~14-37 hours (oral)[7][9] | ~2-3 hours | Fentanyl's rapid metabolism leads to a short half-life. Haloperidol's extensive metabolism and high Vd contribute to its much longer half-life.[6] |
Note: PK values can vary significantly between studies and individuals.
Conclusion and Future Perspectives
The piperidine scaffold remains an invaluable tool in drug discovery. Its structural simplicity belies a profound influence on pharmacokinetics. As this guide has demonstrated, minor chemical modifications can drastically alter a compound's ADME profile, turning a promising lead into either a viable drug candidate or a metabolic liability.
A thorough understanding of the interplay between a compound's lipophilicity, pKa, and susceptibility to enzymatic attack is paramount. By employing a systematic approach that combines rational design with robust in vitro profiling, researchers can effectively navigate the complexities of piperidine pharmacokinetics. The experimental workflows provided herein serve as a foundational toolkit for generating the critical data needed to make informed decisions, optimize drug candidates, and ultimately develop safer and more effective medicines.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Haloperidol - Wikipedia [en.wikipedia.org]
- 10. The influence of piperine on the pharmacokinetics of fexofenadine, a P-glycoprotein substrate, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Plasma Protein Binding Assay [visikol.com]
- 13. bioivt.com [bioivt.com]
- 14. evotec.com [evotec.com]
- 15. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Fentanyl and Its Derivatives in Children: A Comprehensive Review [ouci.dntb.gov.ua]
- 19. academic.oup.com [academic.oup.com]
- 20. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 | Gao Research Group [gao.chem.umn.edu]
- 23. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. enamine.net [enamine.net]
- 28. mercell.com [mercell.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 32. protocols.io [protocols.io]
- 33. static1.squarespace.com [static1.squarespace.com]
- 34. In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats | springermedizin.de [springermedizin.de]
A Comparative Guide to the Bioactivity of Ethyl 1-benzylpiperidine-3-carboxylate and Related Piperidine Scaffolds
In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] Its conformational flexibility and synthetic tractability have made it a cornerstone in medicinal chemistry. This guide provides a comparative analysis of the bioactivity of Ethyl 1-benzylpiperidine-3-carboxylate, delving into the structure-activity relationships (SAR) of related piperidine-3-carboxylate derivatives and offering insights into their potential pharmacological applications. While direct, quantitative bioactivity data for Ethyl 1-benzylpiperidine-3-carboxylate remains elusive in publicly accessible literature, this guide leverages data from closely related analogs to infer its potential activity and provide a framework for its future investigation.
The Piperidine-3-Carboxylate Scaffold: A Versatile Pharmacophore
The piperidine-3-carboxylate core, also known as the nipecotic acid ester scaffold, has garnered significant attention for its diverse biological activities. Ethyl nipecotate (ethyl piperidine-3-carboxylate), the parent compound of our topic molecule, is a known inhibitor of gamma-aminobutyric acid (GABA) reuptake.[3][4] This fundamental activity has spurred the exploration of its derivatives for a range of neurological and psychiatric disorders. Recent studies have expanded the pharmacological profile of this scaffold to include acetylcholinesterase (AChE) inhibition, a key therapeutic strategy in the management of Alzheimer's disease.[3][5]
Bioactivity Comparison: Insights from N-Acyl Piperidine-3-Carboxylate Analogs
A recent study exploring the bioactivity of N-acylated derivatives of ethyl nipecotate revealed promising multi-targeting potential, particularly in the context of Alzheimer's disease.[3][5] These compounds were synthesized by amidating ethyl nipecotate with various carboxylic acids possessing antioxidant and anti-inflammatory properties. The study provides a valuable dataset for comparing the bioactivity of piperidine-3-carboxylate derivatives and understanding the influence of the N-substituent on their pharmacological effects.
Acetylcholinesterase (AChE) Inhibitory Activity
Several of the synthesized N-acyl ethyl nipecotate derivatives exhibited noteworthy inhibitory activity against acetylcholinesterase. The IC50 values for the most active compounds are summarized in the table below.
| Compound ID | N-Acyl Substituent | AChE IC50 (µM) |
| 1 | 3-(4-hydroxyphenyl)propanoyl | 47 |
| 2 | 3-(3,4-dihydroxyphenyl)propanoyl | > 100 |
| 3 | (E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl (Feruloyl) | 65 |
| 4 | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyl (Sinapoyl) | 88 |
| 5 | 3,5-di-tert-butyl-4-hydroxybenzoyl | > 100 |
| Data sourced from a study on nipecotic acid derivatives as potential agents against neurodegeneration.[3][5] |
These findings are significant as they establish the piperidine-3-carboxylate scaffold as a viable starting point for the design of AChE inhibitors. The variation in potency with different N-acyl groups highlights the critical role of this substituent in modulating bioactivity. While a direct comparison with Ethyl 1-benzylpiperidine-3-carboxylate is not possible due to the lack of data, the N-benzyl group, with its aromatic and lipophilic character, is a common motif in known AChE inhibitors. The benzyl group can engage in π-π stacking interactions within the active site of the enzyme, a key interaction for potent inhibitors.
Structure-Activity Relationship (SAR) Insights
The bioactivity of piperidine derivatives is intricately linked to the nature and position of substituents on the piperidine ring.
-
N-Substituent: As evidenced by the data on N-acyl nipecotate derivatives, the group attached to the piperidine nitrogen is a major determinant of biological activity. Lipophilic and aromatic N-substituents are often favored for interactions with various biological targets, including cholinesterases and monoamine transporters.[6] The N-benzyl group in the topic compound is therefore expected to significantly influence its pharmacological profile.
-
Position of the Carboxylate Group: The position of the ester group on the piperidine ring is crucial. Studies on anticholinergic agents have shown that 4-piperidyl esters are generally more potent than their 3-piperidyl counterparts.[7] However, esters of piperidinecarboxylic acids, including nipecotic acid ethyl ester, have been reported to not be hydrolyzed by acetylcholinesterase in vivo, suggesting they may act as inhibitors rather than substrates.[8]
Potential Therapeutic Targets for Ethyl 1-benzylpiperidine-3-carboxylate
Based on the known bioactivities of related compounds, Ethyl 1-benzylpiperidine-3-carboxylate and its analogs could be investigated for their potential as:
-
Cholinesterase Inhibitors: For the symptomatic treatment of Alzheimer's disease.
-
GABA Uptake Inhibitors: For conditions associated with GABAergic dysfunction, such as epilepsy and anxiety.[4][6]
-
Dopamine Transporter (DAT) Ligands: The N-benzylpiperidine scaffold is present in many potent DAT inhibitors, suggesting a potential role in the treatment of conditions like ADHD and depression.[9]
Experimental Protocols
To facilitate further research into the bioactivity of Ethyl 1-benzylpiperidine-3-carboxylate and its analogs, detailed protocols for key in vitro assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[10][11][12][13]
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Workflow Diagram:
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay using Ellman's method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
10 mM DTNB in phosphate buffer.
-
14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).
-
1 U/mL Acetylcholinesterase (AChE) in phosphate buffer (keep on ice).
-
-
Assay in a 96-well Plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Mix the components in each well and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the dopamine transporter.[14][15][16][17][18]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]WIN 35,428 or [³H]BTCP) for binding to the dopamine transporter in a preparation of cell membranes or synaptosomes.
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. N-[11C]methylpiperidine esters as acetylcholinesterase substrates: an in vivo structure-reactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-methylpiperidine-3-carboxylate
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily realities. Ethyl 1-methylpiperidine-3-carboxylate (CAS No: 5166-67-6), a piperidine derivative, is one such compound used in various synthetic applications.[1] While its utility is significant, the responsibility for its safe handling and disposal is paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Part 1: Core Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This assessment directly informs the selection of personal protective equipment (PPE), storage requirements, and the ultimate disposal pathway.
Chemical and Physical Properties Summary
| Property | Value | Source |
| Chemical Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 88-89 °C at 11 mmHg | [1] |
| Density | 0.954 g/mL at 25 °C | [1] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
Hazard Identification
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Eye Irritation (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[1]
The compound is a combustible liquid, which necessitates careful handling away from ignition sources.[1] This classification is a critical first step in characterizing it as a potentially hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during and after its use in the laboratory. Adherence to these protocols minimizes exposure risk and prevents accidental releases.
Required Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent use of appropriate PPE. Based on the hazard profile, the following are mandatory when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile, Neoprene). Always check the glove manufacturer's compatibility chart.
-
Skin and Body Protection: A lab coat is required. For larger quantities or potential splash risks, a chemical-resistant apron is recommended.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If ventilation is inadequate or aerosolization is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1]
Safe Handling and Storage of Waste
-
Ventilation: Always handle the chemical and its waste inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ignition Sources: As a combustible liquid, keep it away from open flames, hot surfaces, and sparks.[3][4] Use non-sparking tools when handling containers.
-
Container Integrity: Waste containers must be in good condition, compatible with the chemical, and kept tightly closed when not in use to prevent the release of vapors.[5][6]
-
Segregation: Do not mix this compound waste with incompatible materials. It should be stored separately from strong acids, bases, and oxidizing agents.[3]
Part 3: Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process. The following steps provide a clear workflow from the point of generation to final removal by a licensed professional service.
Step 1: Waste Characterization
The first and most critical step is to classify the waste according to federal and local regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7]
-
Ignitability: With a flash point of 68°C, this compound is a combustible liquid. While this is above the EPA's ignitability characteristic threshold of 60°C for liquids, it is close enough that it should be managed as a flammable/combustible waste stream, especially if mixed with other solvents.
-
Toxicity/Irritancy: As a known skin, eye, and respiratory irritant, it must be handled as a hazardous substance.[1]
Step 2: Waste Collection and Accumulation
-
Designated Container: Collect waste this compound in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene). The container must be clearly labeled.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other components.[8] The label must also include the start date of accumulation and the relevant hazard characteristics (e.g., Irritant, Combustible).
-
Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[9] Containers in an SAA must be kept closed at all times except when adding waste.[8]
Step 3: Storage Prior to Disposal
Once a waste container is full or is no longer being added to, it must be moved from the SAA to a central hazardous waste storage area within three days.[8]
-
Storage Area Requirements: This area must be secure, well-ventilated, and have secondary containment to capture any potential spills.[10] Incompatible waste streams must be segregated.
-
Time Limits: Depending on the institution's generator status (e.g., Small Quantity Generator or Large Quantity Generator), there are strict time limits for how long waste can be stored on-site (typically 90 to 180 days) before it must be transported off-site for disposal.[10][11]
Step 4: Arranging for Final Disposal
-
Licensed Vendor: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste vendor.
-
Documentation: All chemical waste collected for disposal requires proper documentation, often in the form of a waste profile or manifest, which is handled by the EHS department in coordination with the disposal vendor.[8] Never attempt to dispose of this chemical through the sanitary sewer or in the regular trash.[8][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow from lab generation to final disposal.
Part 4: Regulatory Framework
The procedures outlined in this guide are mandated by several regulatory bodies to ensure the protection of human health and the environment.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the entire lifecycle of hazardous waste, from its generation to its final disposal—a system often called "cradle-to-grave."[7][13] The regulations for hazardous waste generators are detailed in Title 40 of the Code of Federal Regulations (CFR) parts 260-273.[14]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe working conditions for laboratory personnel.[5] The Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed about the chemical hazards they work with and are trained on safe handling procedures.[15][16] OSHA also sets standards for the storage of flammable and combustible materials.[6][17]
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding its hazards, implementing stringent pre-disposal handling protocols, and adhering to the step-by-step disposal workflow, researchers can ensure they are in compliance with federal and local regulations. This protects not only the immediate laboratory environment and personnel but also the broader ecosystem. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they are tailored to your site's generator status and local regulations.
References
- 1. 1-甲基-3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. ushazmatstorage.com [ushazmatstorage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. uhcl.edu [uhcl.edu]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. acs.org [acs.org]
- 12. afgsci.com [afgsci.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 16. resources.duralabel.com [resources.duralabel.com]
- 17. connmaciel.com [connmaciel.com]
Operational Guide to Personal Protective Equipment for Handling Ethyl 1-methylpiperidine-3-carboxylate
This document provides a comprehensive, step-by-step guide for the safe handling of Ethyl 1-methylpiperidine-3-carboxylate (CAS No: 5166-67-6). As a Senior Application Scientist, this guide is structured to provide not only procedural instructions but also the scientific rationale behind each recommendation, ensuring a culture of safety and informed decision-making in the laboratory. The protocols outlined are designed for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds.
Hazard Analysis: Understanding the Risk Profile
This compound is a substituted piperidine derivative and an ester. Its hazard profile is primarily defined by its potential to cause irritation. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1] The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
It is crucial to recognize that the parent compound, piperidine, is significantly more hazardous, being toxic upon skin contact or inhalation and capable of causing severe skin burns and eye damage.[2][3] While this compound has a less severe classification, the shared piperidine structural motif necessitates a cautious approach, treating it with a high degree of respect to mitigate risks of exposure. It is also classified as a combustible liquid, with a flash point of 68°C (154.4°F), requiring careful management of ignition sources.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through dermal contact, inhalation, or ocular contact. The selection of specific PPE must be based on a thorough risk assessment of the procedure being performed.
Table 1: PPE Requirements for Handling this compound
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133). A face shield should be worn over goggles when there is a significant risk of splashing.[2][3][4] | Protects against splashes and airborne droplets that can cause serious eye irritation.[1] The parent piperidine structure can cause severe eye damage, justifying robust protection.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to the EN 374 standard. Gloves must be inspected for integrity before each use.[2][5][6] | Prevents direct skin contact. As a classified skin irritant and a derivative of a skin-toxic compound, gloves are the primary barrier against dermal exposure.[3] Proper removal technique is critical to avoid contaminating the hands.[5] |
| Skin & Body Protection | A laboratory coat (flame-resistant recommended if decanting large volumes), long pants, and fully enclosed, chemical-resistant footwear. A chemical-resistant apron is advised for handling larger quantities.[2][7] | Minimizes the risk of accidental skin contact from spills or splashes. Standard laboratory attire protects the majority of the body surface.[2] |
| Respiratory Protection | All handling of this chemical should be performed within a certified chemical fume hood to control vapor exposure.[8][9] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK as per EN14387) is required.[5] | The compound may cause respiratory irritation.[1] Engineering controls like a fume hood are the preferred method to prevent inhalation of vapors. Respirators are a secondary line of defense when engineering controls are insufficient. |
Safe Handling Workflow: A Step-by-Step Procedural Guide
Step 1: Pre-Operational Safety Check
-
Review the SDS: Always consult the most recent Safety Data Sheet (SDS) for this compound before beginning work.[10]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is verified.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[3][8]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment to avoid leaving the controlled workspace mid-procedure.
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they fit correctly and overlap the cuffs of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations of the chemical deep within the fume hood.
-
Use designated tools like pipettes or spatulas for transferring the chemical.[10]
-
Keep the container sealed when not in immediate use to minimize vapor release.
-
Work deliberately and avoid sudden movements that could cause splashes or spills.
Step 4: Post-Handling and Decontamination
-
Securely close and wipe down the primary container of this compound.
-
Decontaminate any equipment used and the work surface within the fume hood.
-
Properly label and segregate all chemical waste for disposal.
Step 5: Doffing PPE
-
Gloves: Remove gloves first using a technique that avoids touching the outer contaminated surface with bare skin.[5]
-
Goggles/Face Shield: Remove eye and face protection.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.
-
Hand Washing: Wash hands thoroughly with soap and water as the final step.[9][10]
Diagram 1: Safe Handling Workflow
This diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
Emergency Procedures and Disposal Plan
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[8] Seek immediate medical attention.
Spill Management
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and remove all ignition sources.
-
Wearing the full PPE described in Section 2, contain the spill.
-
Absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[8][12] Do not use combustible materials like paper towels to absorb large spills.
-
Using spark-proof tools, carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.[8]
Waste Disposal
-
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous chemical waste.
-
Dispose of waste in appropriately labeled and sealed containers.[10][13]
-
Never pour this chemical or its waste down the drain.[10][13]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EH&S) office for specific guidance.
References
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. afgsci.com [afgsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
